molecular formula C18H25NO4 B185039 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 167263-11-8

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B185039
CAS No.: 167263-11-8
M. Wt: 319.4 g/mol
InChI Key: APIIIPKQPKSIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIIIPKQPKSIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478630
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170838-87-6
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted piperidine derivative widely utilized as a building block in medicinal chemistry and drug discovery. Its rigid scaffold and versatile functional groups make it an essential intermediate for the synthesis of complex molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of a robust and commonly employed synthetic route to this compound, starting from 4-piperidinecarboxylic acid. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound provides a key structural motif. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the piperidine nitrogen, enabling selective reactions at other positions and facilitating subsequent deprotection under acidic conditions. The carboxylic acid and the benzyl group at the C4 position offer orthogonal handles for further chemical modifications, making this compound a versatile intermediate in the synthesis of, for example, novel receptor inhibitors or modulators[1][2].

This document outlines a logical and efficient multi-step synthesis, beginning with the protection of the piperidine nitrogen, followed by esterification, α-alkylation, and final hydrolysis to yield the target compound.

Overall Synthetic Pathway

The is accomplished via a four-step sequence. The pathway begins with the readily available 4-piperidinecarboxylic acid. The nitrogen is first protected with a Boc group, followed by esterification of the carboxylic acid to prevent interference in the subsequent C-H activation step. The key transformation is the α-benzylation at the C4 position via lithiation, followed by quenching with benzyl bromide. The final step involves the saponification of the ester to yield the desired carboxylic acid.

Synthetic_Pathway Start 4-Piperidinecarboxylic Acid Inter1 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic Acid (N-Boc-piperidine-4-carboxylic acid) Start->Inter1 Step 1: N-Protection (Boc)2O, Base Inter2 Methyl 1-(tert-butoxycarbonyl)piperidine- 4-carboxylate Inter1->Inter2 Step 2: Esterification CH3I, K2CO3 Inter3 Methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine- 4-carboxylate Inter2->Inter3 Step 3: α-Benzylation 1. LDA, -78°C 2. Benzyl Bromide Final 4-Benzyl-1-(tert-butoxycarbonyl)piperidine- 4-carboxylic Acid Inter3->Final Step 4: Hydrolysis LiOH

Caption: Overall four-step synthetic pathway.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar ratios and yields, are summarized in the accompanying tables.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid (1)

The initial step involves the protection of the secondary amine of 4-piperidinecarboxylic acid with a Boc group. This is a standard procedure accomplished by reacting the starting material with di-tert-butyl dicarbonate ((Boc)₂O) in a basic aqueous solution.

Protocol: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of tert-butanol and 1N aqueous sodium hydroxide at 0°C, di-tert-butyl dicarbonate (1.1 equivalents) is added slowly.[3] The reaction mixture is allowed to warm to room temperature and stirred overnight. The solution is then concentrated under reduced pressure to remove the tert-butanol, and the remaining aqueous solution is acidified to pH 2-3 with a cold HCl solution.[2][3] The resulting white precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.[3]

Parameter Value Reference
Starting Material4-Piperidinecarboxylic acid[3]
ReagentsDi-tert-butyl dicarbonate, NaOH[3]
Solventst-Butanol, Water[3]
Molar Ratio (SM:Boc₂)1 : 1.1[3]
Temperature0°C to Room Temperature[3]
Reaction Time~12-16 hours[3]
Typical Yield ~95-100% [3]
Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (2)

The carboxylic acid of the N-Boc protected intermediate is esterified to a methyl ester. This protects the acidic proton and activates the α-carbon for the subsequent benzylation step.

Protocol: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), potassium carbonate (1.0 equivalent) and iodomethane (1.2 equivalents) are added.[4] The reaction mixture is stirred at room temperature for approximately 3 hours. The mixture is then poured into aqueous potassium carbonate solution and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the methyl ester.[4]

Parameter Value Reference
Starting Material1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid[4]
ReagentsIodomethane, Potassium Carbonate[4]
SolventDimethylformamide (DMF)[4]
Molar Ratio (SM:CH₃I)1 : 1.2[4]
TemperatureRoom Temperature[4]
Reaction Time3 hours[4]
Typical Yield ~99% [4]
Step 3: Synthesis of Methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (3)

This is the key bond-forming step where the benzyl group is introduced at the C4 position. The protocol involves the formation of a lithium enolate using lithium diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile, benzyl bromide. This type of α-lithiation and trapping is an effective method for functionalizing N-Boc heterocycles.

Alkylation_Workflow cluster_prep System Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Dissolve Ester (2) in anhydrous THF prep2 Cool solution to -78°C (Dry ice/acetone bath) prep1->prep2 react1 Slowly add LDA solution (1.1 eq) prep2->react1 react2 Stir for 1 hour at -78°C (Enolate formation) react1->react2 react3 Add Benzyl Bromide (1.2 eq) react2->react3 react4 Stir and allow to warm slowly to room temp. react3->react4 workup1 Quench with saturated aq. NH4Cl react4->workup1 work2 Extract with Ethyl Acetate workup1->work2 work3 Dry organic layer (Na2SO4), filter, and concentrate work2->work3 work4 Purify via Column Chromatography work3->work4

Caption: Experimental workflow for the α-benzylation step.

Protocol: An oven-dried, three-necked flask under an inert atmosphere (e.g., Argon) is charged with a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C. A solution of lithium diisopropylamide (LDA, 1.1 equivalents) in THF is added dropwise, and the resulting mixture is stirred for 1 hour at -78°C to ensure complete enolate formation. Benzyl bromide (1.2 equivalents) is then added dropwise. The reaction is stirred for several hours, allowing it to slowly warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.

Parameter Value Reference
Starting MaterialMethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate[5] (adapted)
ReagentsLithium diisopropylamide (LDA), Benzyl Bromide[5] (adapted)
SolventAnhydrous Tetrahydrofuran (THF)[5] (adapted)
Molar Ratio (SM:LDA:BnBr)1 : 1.1 : 1.2Inferred
Temperature-78°C to Room Temperature[5] (adapted)
Reaction Time~4-6 hoursInferred
Estimated Yield ~70-85% Inferred
Step 4: Synthesis of this compound (4)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is typically achieved through saponification using a base like lithium hydroxide.

Protocol: To a solution of methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in a mixture of THF, methanol, and water, lithium hydroxide (LiOH, 3 equivalents) is added.[3] The reaction is stirred at room temperature overnight. Upon completion, the organic solvents are removed under reduced pressure. The remaining aqueous residue is diluted with water and acidified to pH 2 with 2N HCl. The aqueous layer is then extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the final product as a solid.[3]

Parameter Value Reference
Starting MaterialMethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate[3] (adapted)
ReagentLithium Hydroxide (LiOH)[3]
SolventsTHF, Methanol, Water[3]
Molar Ratio (SM:LiOH)1 : 3[3]
TemperatureRoom Temperature[3]
Reaction Time~12-16 hours[3]
Estimated Yield ~90-100% [3]

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding pathway to this compound. The procedures rely on standard organic transformations and readily available reagents, making them accessible for most synthetic chemistry laboratories. The key α-benzylation step, while requiring anhydrous and low-temperature conditions, is a powerful method for C-C bond formation at the C4 position of the piperidine ring. This guide serves as a practical resource for researchers and scientists engaged in the synthesis of complex molecules for drug development and related fields.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-4-benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Boc-4-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust understanding of its expected properties and behavior.

Chemical Structure and Properties

1-Boc-4-benzylpiperidine-4-carboxylic acid is a disubstituted piperidine derivative. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the benzyl group at the 4-position significantly influences its physicochemical characteristics. The carboxylic acid moiety at the 4-position imparts acidic properties to the molecule.

Table 1: General Physicochemical Properties of 1-Boc-4-benzylpiperidine-4-carboxylic Acid and Related Analogs

PropertyValue/Expected BehaviorAnalog CompoundSource
Molecular Formula C₁₈H₂₅NO₄1-Boc-4-benzylpiperidine-4-carboxylic acidN/A
Molecular Weight 319.40 g/mol 1-Boc-4-benzylpiperidine-4-carboxylic acidN/A
Appearance Expected to be a solid at room temperature.General observation for similar compounds.[1]N/A
Melting Point 289-294 °C1-Boc-4-aminopiperidine-4-carboxylic acid
Boiling Point 461.0±35.0 °C (Predicted)N-Boc-4-(4'-fluoro)benzyl-4-piperidine carboxylic acid[2]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane and dimethylformamide.[1]1-Benzyl-4-Boc-piperazine-2-carboxylic acid[1]
pKa 4.43±0.20 (Predicted)N-Boc-4-(4'-fluoro)benzyl-4-piperidine carboxylic acid[2]
logP (XLogP3) -0.51-Benzylpiperidine-4-carboxylic acid[3]

Experimental Protocols

Synthesis of 1-Boc-4-benzylpiperidine-4-carboxylic Acid (Generalized Protocol)

A common synthetic route to N-Boc protected piperidine carboxylic acids involves the protection of the piperidine nitrogen with a Boc group. The following is a generalized protocol adapted from the synthesis of similar compounds.

Experimental Workflow for Synthesis

G Generalized Synthesis Workflow start Start with 4-piperidinecarboxylic acid boc_protection Boc Protection: React with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., t-butanol/water). start->boc_protection extraction1 Acidify the reaction mixture (e.g., with HCl) to precipitate the product. boc_protection->extraction1 filtration1 Filter and wash the solid to obtain 1-Boc-piperidine-4-carboxylic acid. extraction1->filtration1 benzylation Benzylation: Further reaction steps would be required to introduce the benzyl group at the 4-position. filtration1->benzylation

Caption: Generalized workflow for the synthesis of a Boc-protected piperidine carboxylic acid derivative.

Detailed Methodology:

  • Boc Protection: To a solution of 4-piperidinecarboxylic acid in a mixture of aqueous sodium hydroxide and tert-butanol at 0°C, di-tert-butyl dicarbonate is added slowly. The reaction mixture is stirred overnight at ambient temperature.

  • Work-up: The resulting solution is concentrated, and the pH is adjusted to 2 with hydrochloric acid to precipitate the product.

  • Isolation: The white solid is filtered, washed with water, and dried to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

  • Benzylation: Further synthetic steps, which are beyond the scope of this generalized protocol, would be necessary to introduce the benzyl group at the 4-position.

Determination of Physicochemical Properties (Generalized Protocols)

The following are generalized experimental workflows for determining key physicochemical properties of small molecules like 1-Boc-4-benzylpiperidine-4-carboxylic acid.

Experimental Workflow for pKa Determination

G Workflow for pKa Determination sample_prep Prepare a solution of the compound in a suitable solvent. titration Perform a spectrophotometric or potentiometric titration against a strong acid or base. sample_prep->titration data_acq Record the change in absorbance or pH as a function of the titrant volume. titration->data_acq analysis Plot the data and determine the pKa from the inflection point of the curve. data_acq->analysis

Caption: Generalized workflow for the experimental determination of the acid dissociation constant (pKa).

Detailed Methodology (Spectrophotometric Titration):

  • An ultraviolet (UV) spectrum of a solution of the target analyte is acquired.

  • The solution is titrated with a strong acid or base, and a UV spectrum is recorded at each pH unit.

  • The change in UV absorbance with pH is plotted, and the pKa is determined from the resulting titration curve. This method is suitable for compounds containing a chromophore near the ionization center.

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination equilibration Add excess solid compound to a known volume of the solvent (e.g., water, buffer). agitation Agitate the mixture at a constant temperature until equilibrium is reached. equilibration->agitation separation Separate the solid and liquid phases (e.g., by centrifugation or filtration). agitation->separation quantification Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis). separation->quantification

Caption: Generalized workflow for the experimental determination of solubility.

Detailed Methodology (Shake-Flask Method):

  • Excess solid of the compound is added to a flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline).

  • The flask is sealed and agitated in a constant temperature bath for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the compound in the clear supernatant is determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Signaling Pathways and Biological Activity

The primary utility of N-Boc-piperidine-4-carboxylic acid derivatives lies in their role as versatile intermediates in the synthesis of potential drug candidates. The piperidine ring is a common structural motif in many biologically active compounds. The specific biological activity and involvement in signaling pathways would be determined by the final molecule synthesized from this building block.

Logical Relationship of Compound Utility

G Role in Drug Discovery building_block 1-Boc-4-benzylpiperidine- 4-carboxylic acid synthesis Organic Synthesis building_block->synthesis bioactive_compounds Bioactive Compounds synthesis->bioactive_compounds drug_discovery Drug Discovery & Development bioactive_compounds->drug_discovery

Caption: The role of 1-Boc-4-benzylpiperidine-4-carboxylic acid as a building block in drug discovery.

Conclusion

1-Boc-4-benzylpiperidine-4-carboxylic acid is a valuable synthetic intermediate with physicochemical properties that make it suitable for a range of organic transformations. While direct experimental data is sparse, analysis of closely related analogs provides a strong indication of its expected behavior, including its solid state, solubility profile, and acidity. The generalized experimental protocols provided herein offer a foundation for the synthesis and characterization of this and similar molecules, which are crucial for the advancement of pharmaceutical research and development.

References

Navigating the Core of Anticoagulation: A Technical Guide to the Structure and Function of a Potent Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the chemical structure, nomenclature, mechanism of action, and relevant experimental data for a key molecule in anticoagulant therapy. While initially referenced by CAS 167263-11-8 , a notable discrepancy exists in public databases. This CAS number is predominantly associated with N-BOC-4-benzyl-4-piperidinecarboxylic acid, a chemical building block. However, the complexity and therapeutic relevance suggested by the user's request strongly indicate an interest in the potent Factor Xa inhibitor, Apixaban. The core of this guide will, therefore, focus on the Apixaban-related structure, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid , which is correctly identified by CAS 503614-92-4 .[1][2] This compound is a cornerstone of modern anticoagulant therapy, and this guide aims to provide a comprehensive resource for professionals in the field of drug discovery and development.

Chemical Structure and Nomenclature

The chemical identity of this potent Factor Xa inhibitor is defined by its intricate heterocyclic structure.

Systematic Nomenclature:

  • IUPAC Name: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Stereochemistry:

The molecule is achiral.

Chemical Formula:

C₂₅H₂₄N₄O₅

Molecular Weight:

460.48 g/mol

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters is presented in the table below, offering a comparative overview for research and development applications.

PropertyValueReference
Molecular Formula C₂₅H₂₄N₄O₅
Molecular Weight 460.48 g/mol
CAS Number 503614-92-4[1][2]
Bioavailability ~50%
Protein Binding ~87%
Half-life ~12 hours
Metabolism Primarily via CYP3A4/5
Excretion Renal and Fecal

Mechanism of Action: Targeting the Coagulation Cascade

This compound is a direct, reversible, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and clot-bound FXa, it effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of clot formation.

Signaling Pathway: Inhibition of the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of the compound.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa + VIIIa VIII Factor VIII Xa Factor Xa X->Xa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Thrombin Thrombin (Factor IIa) Xa->Thrombin + Va Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban Apixaban->Xa Inhibition

Caption: Inhibition of Factor Xa by Apixaban in the coagulation cascade.

Synthesis Workflow

A plausible synthetic route for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, as derived from patent literature, is outlined below.[3]

Synthesis_Workflow Aniline 4-Iodoaniline Amide Intermediate Amide Aniline->Amide Acylation PentanoylChloride 5-Bromopentanoyl chloride PentanoylChloride->Amide Hydrazine p-Methoxyphenyl hydrazine Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Lactam Valerolactam Amide->Lactam Intramolecular cyclization Lactam->Pyrazolone Condensation FinalProduct Apixaban Pyrazolone->FinalProduct Coupling and Amidation

Caption: A simplified workflow for the synthesis of Apixaban.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the activity of this Factor Xa inhibitor are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures the concentration of the inhibitor in plasma by assessing its ability to inhibit a known amount of Factor Xa.

Principle:

The inhibitor in the plasma sample forms a complex with exogenously added Factor Xa. The residual, unbound Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the inhibitor in the sample.[4]

Methodology:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube (blue top). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma. A second centrifugation step is recommended to ensure complete removal of platelets.

  • Reagent Preparation: Prepare Factor Xa reagent and chromogenic substrate according to the manufacturer's instructions (e.g., STA® - Liquid Anti-Xa Assay).[4] Prepare a calibration curve using standards of known inhibitor concentrations.

  • Assay Procedure:

    • Add a specific volume of patient plasma or calibrator to a microplate well.

    • Add a defined amount of Factor Xa reagent and incubate to allow for inhibitor-enzyme binding.

    • Add the chromogenic substrate to initiate the colorimetric reaction.

    • Measure the absorbance at a specific wavelength (typically 405 nm) using a microplate reader.

  • Data Analysis: Calculate the inhibitor concentration in the plasma sample by interpolating the absorbance values against the standard curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle:

Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.[5][6][7]

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

  • Reagent Preparation: Reconstitute the thromboplastin reagent containing calcium according to the manufacturer's protocol. Pre-warm the reagent and plasma samples to 37°C.

  • Assay Procedure (Manual Method):

    • Pipette 100 µL of plasma into a pre-warmed test tube.

    • Rapidly add 200 µL of the pre-warmed thromboplastin reagent and simultaneously start a stopwatch.

    • Observe the tube for the formation of a visible fibrin clot. Stop the stopwatch at the first sign of clotting.

  • Data Analysis: The prothrombin time is reported in seconds. Results are often expressed as an International Normalized Ratio (INR) for clinical monitoring.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle:

An activator (e.g., silica, kaolin) and phospholipids are added to citrated plasma to initiate the intrinsic pathway. After a specific incubation period, calcium is added, and the time to clot formation is measured.[8][9][10]

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma as previously described.

  • Reagent Preparation: Reconstitute the aPTT reagent (containing an activator and phospholipids) and the calcium chloride solution as per the manufacturer's instructions. Pre-warm all reagents and samples to 37°C.

  • Assay Procedure (Manual Method):

    • Pipette 50 µL of plasma into a pre-warmed test tube.

    • Add 50 µL of the aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C.[9]

    • Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.

    • Tilt the tube and observe for clot formation. Stop the timer upon the appearance of a fibrin clot.

  • Data Analysis: The aPTT is reported in seconds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity of the compound.

Table 1: In Vitro Inhibitory Activity

ParameterValueSpeciesReference
IC₅₀ (Thrombin Generation Rate) 50 nMHuman[11]
IC₅₀ (Peak Thrombin Concentration) 100 nMHuman[11]
Ki (Factor Xa) 0.08 nMHuman[11]

Table 2: Effect on Clotting Times in Human Plasma

AssayConcentration for Doubling of Clotting TimeReference
Prothrombin Time (PT) 3.6 µM[12]
Activated Partial Thromboplastin Time (aPTT) 7.4 µM[12]

Conclusion

This technical guide provides a comprehensive overview of the structure, nomenclature, and functional characteristics of the potent Factor Xa inhibitor commonly known as Apixaban, despite the initial CAS number ambiguity. The detailed information on its mechanism of action, synthesis, and the experimental protocols for its evaluation are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided diagrams and data tables offer a clear and concise summary of the core technical aspects of this important anticoagulant, facilitating further research and innovation in the domain of thrombosis and hemostasis.

References

A Comprehensive Technical Guide to 4-Benzyl-1-Boc-piperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications in the development of novel therapeutics, particularly targeting opioid and neurokinin receptors.

Chemical Properties and Data

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a Cα,Cα-disubstituted amino acid analogue. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations.

PropertyValue
Molecular Formula C19H27NO4
Molecular Weight 333.42 g/mol
Appearance White to off-white solid
CAS Number 150435-81-7[1]
IUPAC Name 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid[1]

Synthesis of 4-Benzyl-1-Boc-piperidine-4-carboxylic Acid

The synthesis of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid can be achieved through a two-step process starting from 4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the alkylation of the α-carbon with a benzyl group.

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

The protection of 4-piperidinecarboxylic acid is a standard procedure in organic synthesis.

Experimental Protocol:

To a solution of 4-piperidinecarboxylic acid in a suitable solvent system such as aqueous sodium hydroxide and tert-butanol at 0°C, di-tert-butyl dicarbonate is added slowly. The reaction mixture is stirred and allowed to warm to room temperature overnight. The resulting solution is then concentrated, and the pH is adjusted to 2-3 with an acid, such as 10% HCl, to precipitate the product. The white solid is filtered, washed with water, and dried to yield 1-Boc-piperidine-4-carboxylic acid.[2]

ParameterValueReference
Starting Material 4-Piperidinecarboxylic acid[2]
Reagent Di-tert-butyl dicarbonate[2]
Solvent Aqueous NaOH / t-butanol[2]
Yield Quantitative (100%)[2]
Melting Point 144-146 °C[2]
¹H NMR (CDCl₃) δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H)[2]
Step 2: Synthesis of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid

The second step involves the alkylation of the α-carbon of 1-Boc-piperidine-4-carboxylic acid. This can be achieved by deprotonation with a strong base followed by reaction with a benzyl halide.

Experimental Protocol:

Under an inert atmosphere, a solution of 1-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78°C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon. After stirring for a period, benzyl bromide is added, and the reaction is allowed to proceed. The reaction is then quenched, and the product is extracted and purified.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Benzylation 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic acid 1-Boc-piperidine-4-carboxylic_acid 1-Boc-piperidine-4-carboxylic acid 4-Piperidinecarboxylic_acid->1-Boc-piperidine-4-carboxylic_acid NaOH, t-butanol/H2O Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->1-Boc-piperidine-4-carboxylic_acid 4-Benzyl-1-Boc-piperidine-4-carboxylic_acid 4-Benzyl-1-Boc-piperidine-4-carboxylic acid 1-Boc-piperidine-4-carboxylic_acid->4-Benzyl-1-Boc-piperidine-4-carboxylic_acid 1. Deprotonation LDA LDA, THF, -78°C LDA->1-Boc-piperidine-4-carboxylic_acid Benzyl_bromide Benzyl bromide Benzyl_bromide->4-Benzyl-1-Boc-piperidine-4-carboxylic_acid 2. Alkylation

Caption: Synthetic workflow for 4-Benzyl-1-Boc-piperidine-4-carboxylic acid.

Applications in Drug Discovery

4-Benzyl-1-Boc-piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the benzyl group can be a key pharmacophoric element or a precursor for further functionalization.

Opioid Receptor Modulators

Benzylpiperidine derivatives are known to interact with opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception. The development of dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands is a promising strategy for creating potent analgesics with reduced side effects.

A recent study described the design and synthesis of benzylpiperidine derivatives as dual MOR and σ1R ligands. One of the lead compounds exhibited high binding affinity for both receptors (Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM) and demonstrated potent antinociceptive effects in various pain models with fewer opioid-related side effects compared to oxycodone.

G cluster_0 Opioid Receptor Signaling Ligand Benzylpiperidine Derivative MOR μ-Opioid Receptor (MOR) Ligand->MOR Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R G_protein Gi/o Protein MOR->G_protein Activation Side_Effects Reduced Side Effects Sigma1R->Side_Effects Modulation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Simplified signaling pathway for dual MOR/σ1R ligands.

Neurokinin Receptor Antagonists

The piperidine scaffold is also a key feature in the design of neurokinin (NK) receptor antagonists. Neurokinin receptors, also GPCRs, are involved in inflammatory processes and pain transmission. Specifically, antagonists of the neurokinin-1 (NK1) receptor have been investigated for their potential as anti-inflammatory and analgesic agents. The 3-benzhydryl-4-piperidone skeleton, which can be derived from benzylpiperidine precursors, is a privileged substructure for targeting GPCRs.[3]

G cluster_0 Neurokinin-1 Receptor Signaling Antagonist Piperidine-based NK1 Antagonist NK1R Neurokinin-1 Receptor (NK1R) Antagonist->NK1R Blockade Gq_protein Gq/11 Protein NK1R->Gq_protein Activation Substance_P Substance P Substance_P->NK1R PLC Phospholipase C Gq_protein->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Inflammation_Pain Inflammation & Pain Ca2->Inflammation_Pain

Caption: Simplified signaling pathway for NK1 receptor antagonists.

Conclusion

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its utility in constructing complex molecular architectures for drug discovery is evident. The incorporation of this scaffold into molecules targeting opioid and neurokinin receptors highlights its importance in the development of novel therapeutics for pain and inflammation. This guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, facilitating its application in future research endeavors.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

Compound Name: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS Number: 167263-11-8[1][2] Molecular Formula: C₁₈H₂₅NO₄[1] Molecular Weight: 319.40 g/mol [1]

Spectroscopic Data

While direct spectral files are not publicly available, the following data is compiled from commercial supplier databases and spectral prediction based on the chemical structure. Commercial suppliers like BLDpharm report the availability of NMR, HPLC, and LC-MS data for this compound[2].

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Expected Chemical Shifts, CDCl₃) ¹³C NMR (Expected Chemical Shifts, CDCl₃)
δ 7.35 - 7.20 (m, 5H, Ar-H)δ ~178 (C=O, Carboxylic Acid)
δ ~3.70 (br m, 2H, piperidine-H)δ ~154.7 (C=O, Boc)
δ ~3.20 (s, 2H, Ar-CH₂)δ ~136.0 (Ar-C)
δ ~3.10 (br m, 2H, piperidine-H)δ ~130.0 (Ar-CH)
δ ~2.10 (br m, 2H, piperidine-H)δ ~128.5 (Ar-CH)
δ ~1.70 (br m, 2H, piperidine-H)δ ~127.0 (Ar-CH)
δ 1.45 (s, 9H, Boc -C(CH₃)₃)δ ~80.0 (-C(CH₃)₃)
δ ~47.0 (Piperidine C-4)
δ ~42.0 (Ar-CH₂)
δ ~40.0 (Piperidine CH₂)
δ ~34.0 (Piperidine CH₂)
δ 28.4 (-C(CH₃)₃)
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic Technique Expected Absorptions/Signals
Infrared (IR) Spectroscopy ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
~2975, 2870 cm⁻¹ (C-H stretch, alkyl)
~1710 cm⁻¹ (strong, C=O stretch, carboxylic acid)
~1690 cm⁻¹ (strong, C=O stretch, Boc carbamate)
~1605, 1495, 1450 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry (MS) Expected [M+H]⁺: 320.1805
Expected [M+Na]⁺: 342.1625

Experimental Protocols

Synthesis of this compound

This synthesis involves a two-step process starting from 4-piperidinecarboxylic acid: 1) Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, and 2) α-benzylation of the resulting N-Boc-4-piperidinecarboxylic acid.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

  • To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until all solids dissolve.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Step 2: Synthesis of this compound

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G A 4-Piperidinecarboxylic Acid B 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid A->B Boc₂O, NaOH, t-BuOH/H₂O C This compound B->C 1. LDA, THF, -78°C 2. Benzyl Bromide

Caption: Synthetic pathway for the target compound.

Diagram 2: Role in Drug Discovery

G cluster_0 Core Scaffold Synthesis cluster_1 Chemical Modifications cluster_2 Bioactive Molecules A 4-Benzyl-1-(Boc)piperidine-4-carboxylic acid B Amide Coupling A->B C Esterification A->C D Boc-Deprotection & N-Functionalization A->D E Novel Piperidine-based Drug Candidates B->E C->E D->E

Caption: Role as a versatile building block.

References

An In-Depth Technical Guide to Coronatine (C18H25NO4): A Bacterial Phytotoxin Modulating Plant Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Coronatine (COR), a phytotoxin with the molecular formula C18H25NO4. Produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae, Coronatine is a structural and functional mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile). This document details its physicochemical properties, mechanism of action, and its significant role in plant-pathogen interactions. Special emphasis is placed on its ability to modulate host signaling pathways to suppress plant defense mechanisms. Detailed experimental protocols for the quantification of Coronatine and for studying its interaction with target proteins are provided, along with a visualization of its primary signaling cascade.

Introduction

Coronatine (COR) is a non-host-specific phytotoxin that plays a crucial role in the virulence of Pseudomonas syringae.[1][2] It is a key molecule in the pathogen's strategy to overcome the host's innate immunity. By mimicking the plant hormone JA-Ile, Coronatine hijacks the host's jasmonate signaling pathway to suppress defenses, notably those mediated by salicylic acid (SA), and to facilitate bacterial entry by promoting the reopening of stomata.[1][3] The molecule is comprised of two distinct moieties: the polyketide coronafacic acid (CFA) and the cyclized amino acid coronamic acid (CMA), which are linked by an amide bond.[1] Understanding the molecular interactions and downstream effects of Coronatine is of significant interest for the development of novel disease control strategies in agriculture and for dissecting plant hormone signaling pathways.

Physicochemical and Biological Properties

A summary of the key quantitative data for Coronatine is presented in the tables below.

Table 1: Physicochemical Properties of Coronatine (C18H25NO4)

PropertyValueReference
Molecular Formula C18H25NO4[4]
Molecular Weight 319.40 g/mol [4]
Exact Mass 319.178 g/mol [4]
Appearance White to off-white powder[4]
Solubility DMSO: 20 mg/mL, Methanol: 20 mg/mL, H₂O: 0.2 mg/mL[2]
Storage Temperature -20°C[2]

Table 2: Biological Activity of Coronatine

Biological EffectOrganism/SystemEffective ConcentrationReference
Stomatal openingArabidopsis thaliana1.5 µM[5]
Promotion of COI1-JAZ interaction in Yeast Two-HybridSaccharomyces cerevisiae1.5 µM - 60 µM[6]
Induction of chlorosis and hypertrophyPlantsNot specified[2]
Inhibition of root elongationPlantsNot specified[2]
Stimulation of ethylene productionPlantsNot specified[2]

Mechanism of Action and Signaling Pathway

Coronatine's primary mechanism of action involves its function as a molecular mimic of JA-Ile, the bioactive form of the plant hormone jasmonate.[7] This allows it to bind to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is the jasmonate receptor.[7][8] The binding of Coronatine to COI1 promotes the formation of a stable complex with Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors.[6][7] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7][9]

The degradation of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes.[6] A critical consequence of this pathway activation is the suppression of the salicylic acid (SA) signaling pathway, which is a cornerstone of plant defense against biotrophic pathogens.[9] Coronatine-activated MYC2 induces the expression of NAC transcription factors (ANAC019, ANAC055, and ANAC072).[9] These NAC transcription factors, in turn, repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in SA biosynthesis, and activate SALICYLIC ACID METHYLTRANSFERASE 1 (BSMT1), which metabolizes SA into an inactive form.[9] This dual action leads to a significant reduction in SA levels, thereby compromising the plant's defense response.

Coronatine_Signaling_Pathway COR Coronatine (COR) COI1_JAZ COI1-JAZ Complex COR->COI1_JAZ JAZ JAZ Repressor (Degradation) COI1_JAZ->JAZ Promotes MYC2 MYC2 JAZ->MYC2 NAC ANAC019 ANAC055 ANAC072 MYC2->NAC Activates ICS1 ICS1 Gene (SA Biosynthesis) NAC->ICS1 Represses BSMT1 BSMT1 Gene (SA Metabolism) NAC->BSMT1 Activates SA Salicylic Acid (SA) Accumulation ICS1->SA BSMT1->SA Defense Plant Defense SA->Defense

Coronatine signaling cascade leading to salicylic acid suppression.

Experimental Protocols

This protocol describes the extraction and quantification of Coronatine from bacterial cultures using High-Performance Liquid Chromatography (HPLC).[5][10]

A. Bacterial Culture for Coronatine Production

  • Inoculate Pseudomonas syringae in a suitable broth medium (e.g., HSC medium).[5]

  • Incubate the culture at 18°C for 24 hours with shaking at 200 rpm. Optimal Coronatine production is temperature-dependent.[1]

B. Extraction of Coronatine

  • Centrifuge 1.5 mL of the bacterial culture at 8000 rpm for 10 minutes.[11]

  • Transfer 1 mL of the supernatant to a new tube and adjust the pH to 2.5-2.9.[11]

  • Add 1 mL of petroleum ether, vortex for 10 seconds, and let it stand for 2 minutes.[11]

  • Remove the upper organic phase.[11]

  • Add 1 mL of ethyl acetate to the aqueous phase, vortex, and centrifuge.

  • Collect the ethyl acetate phase (upper layer) containing Coronatine.

  • Evaporate the ethyl acetate to dryness and resuspend the residue in a known volume of the mobile phase for HPLC analysis.

C. HPLC Analysis

  • Column: C8 column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: Isocratic elution with 0.05% trifluoroacetic acid (TFA) in acetonitrile:water (40:60 v/v).[10]

  • Flow Rate: 1 mL/min.[10]

  • Detection: UV at 208 nm.[10]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 25°C.[10]

  • Quantification: Create a standard curve using purified Coronatine standards (e.g., 5-50 µg/mL).[10] The concentration of Coronatine in the samples is determined by comparing the peak area to the standard curve.

This protocol is designed to demonstrate the Coronatine-dependent interaction between the COI1 receptor and a JAZ repressor protein in a yeast system.[6]

A. Plasmid Construction

  • Clone the full-length coding sequence of COI1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the full-length coding sequence of a JAZ gene (e.g., JAZ1) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

B. Yeast Transformation

  • Co-transform the BD-COI1 and AD-JAZ constructs into a suitable yeast strain (e.g., Y2HGold).

  • Select for double transformants on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp).

C. Interaction Assay

  • Grow the transformed yeast cells in liquid SD/-Leu/-Trp medium overnight.

  • Spot serial dilutions of the yeast cultures onto selection plates:

    • Control: SD/-Leu/-Trp.

    • Low Stringency: SD/-Leu/-Trp/-His.

    • High Stringency: SD/-Leu/-Trp/-His/-Ade.

  • Prepare two sets of selection plates: one without Coronatine and one supplemented with Coronatine (e.g., 50 µM).[12]

  • Incubate the plates at 30°C for 3-5 days.

  • Result Interpretation: Growth on the high-stringency selection medium only in the presence of Coronatine indicates a ligand-dependent interaction between COI1 and the JAZ protein.

Conclusion

Coronatine (C18H25NO4) is a potent bacterial virulence factor that provides a fascinating example of molecular mimicry in plant-pathogen interactions. Its ability to co-opt the host's jasmonate signaling pathway to suppress salicylic acid-mediated defenses is a key element of its pathogenic success. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its study offer valuable tools for researchers in plant biology, microbiology, and for those involved in the development of novel agrochemicals. The signaling pathway detailed herein represents a prime target for interventions aimed at bolstering plant immunity.

References

Commercial Availability and Technical Profile of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 167263-11-8). This versatile building block is of significant interest in medicinal chemistry and drug discovery, primarily due to its utility in the synthesis of complex molecules with therapeutic potential.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors offering this compound.

SupplierProduct NumberPurityCAS Number
BLDpharmBD13883797%167263-11-8
Laibo ChemLB49261>95%167263-11-8
MySkinRecipes15012797%167263-11-8

Pricing and packaging sizes can be obtained directly from the suppliers' websites. It is recommended to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₈H₂₅NO₄[1]
Molecular Weight 319.40 g/mol [1]
CAS Number 167263-11-8[1]
Appearance White to Off-White Powder/Solid[2]
Purity ≥96.5%[2]
Storage Conditions Room temperature, airtight, dry[2]
Infrared Spectrum Conforms to Structure[2]
NMR Conforms to Structure[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, based on established chemical transformations for similar structures, is outlined below. This protocol involves the protection of the piperidine nitrogen, followed by the alkylation at the 4-position.

Proposed Synthetic Pathway

Synthetic_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: Alkylation cluster_2 Final Product Isonipecotic_acid Isonipecotic Acid Boc_protected 1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid Isonipecotic_acid->Boc_protected (Boc)₂O, Base LDA Lithium Diisopropylamide (LDA) Boc_protected->LDA 1. Deprotonation Benzyl_bromide Benzyl Bromide LDA->Benzyl_bromide 2. Nucleophilic Attack Final_Product 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid Benzyl_bromide->Final_Product 3. Workup Drug_Discovery_Workflow Role of the Title Compound in a Drug Discovery Workflow Start 4-Benzyl-1-(Boc) piperidine-4-carboxylic acid Amide_Coupling Amide Coupling (with various amines) Start->Amide_Coupling Library_Synthesis Library of Amide Derivatives Amide_Coupling->Library_Synthesis Boc_Deprotection Boc Deprotection Library_Synthesis->Boc_Deprotection Further_Functionalization Further Functionalization (e.g., N-alkylation, N-arylation) Boc_Deprotection->Further_Functionalization Biological_Screening Biological Screening Further_Functionalization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

References

Introduction: The Strategic Importance of Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protection in Piperidine Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its versatile structure, which allows for diverse functionalization in the development of novel therapeutics.[1] In the multi-step synthesis of complex drug molecules, precise control over the reactivity of functional groups is paramount. The secondary amine within the piperidine ring is highly nucleophilic and can lead to unwanted side reactions during synthetic manipulations at other parts of the molecule.[2]

To achieve selective transformations, chemists employ protecting groups to temporarily mask the reactivity of the amine. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions—including basic, reductive, and oxidative environments—and its facile removal under mild acidic conditions.[3][4] This orthogonality allows for the selective deprotection of the Boc group without disturbing other sensitive functionalities, making it an indispensable tool in modern drug development and organic synthesis.[4][5] This guide provides a technical overview of the Boc protection of piperidines, including reaction mechanisms, detailed experimental protocols, and quantitative data.

The Boc Protection of Piperidine

The most common method for introducing the Boc group is the reaction of the piperidine amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a tetrahedral intermediate. Subsequently, a tert-butyl carbonate moiety is eliminated as a leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which then deprotonates the newly formed ammonium salt to yield the final N-Boc-piperidine product and tert-butanol.[6] The evolution of CO₂ gas is a characteristic feature of this reaction.[8]

Caption: Reaction of Piperidine with (Boc)₂O.
Experimental Protocol: Boc Protection

The following is a generalized procedure for the N-Boc protection of piperidine.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) (catalytic))

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine in the chosen solvent (e.g., DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.1 equivalents).

  • Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.

  • If necessary, purify the product via column chromatography.

Summary of Reaction Conditions

The yield and purity of N-Boc-piperidine can be influenced by the choice of solvent, base, and reaction temperature. The following table summarizes various conditions reported in the literature.

Amine SubstrateReagentBaseSolventTemp.TimeYieldReference
Pyrrolidine(Boc)₂OTEADCM0°C to RT1 h100%
1,2,3,6-Tetrahydropyridine(Boc)₂ONoneTHF0°C to RTOvernight89%[9]
3-Hydroxypiperidine(Boc)₂ONa₂CO₃50% EthanolRT2 h94%[10]
(R)-3-Aminopiperidine(Boc)₂OTEADioxane/H₂O30±5 °C5-6 h99%[11]
L-Glutamic acid derivative(Boc)₂OTEA, DMAP (cat.)CH₂Cl₂0°C to RT6 hN/A

Deprotection of N-Boc-Piperidine

The key advantage of the Boc group is its facile cleavage under acidic conditions, which regenerates the free amine for subsequent reactions.[3] Trifluoroacetic acid (TFA) is the most common reagent for this transformation.[12]

Deprotection Mechanism

The acid-catalyzed deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[3][7] This step weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is highly unstable and readily undergoes decarboxylation (loses CO₂) to furnish the free amine, which is typically protonated by the excess acid to form an ammonium salt.[3][7]

Boc_Deprotection_Mechanism TFA-Mediated Boc Deprotection Mechanism cluster_side_products A N-Boc-piperidine B Protonated Carbamate A->B + H⁺ (from TFA) C Carbamic Acid Intermediate B->C Cleavage E tert-Butyl Cation B->E Release of D Piperidinium Salt (Deprotected Amine) C->D Decarboxylation F CO₂ C->F Release of

Caption: Acid-catalyzed removal of the Boc group.
Experimental Protocol: Boc Deprotection

The following is a generalized procedure for the deprotection of N-Boc-piperidine using TFA.

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Scavenger (optional, e.g., anisole, thioanisole)[13]

Procedure:

  • Dissolve the N-Boc-piperidine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask and cool the solution to 0 °C.[3]

  • Add TFA dropwise to the stirred solution. The amount can range from 20% to 50% (v/v) relative to the DCM.[3][14]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.[3][15]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected piperidine.

  • Purify as needed.

General Experimental Workflow

The synthesis and use of Boc-protected piperidine in a multi-step synthesis follows a logical workflow designed to maximize purity and yield.

Experimental_Workflow start Start: Piperidine + (Boc)₂O reaction Boc Protection Reaction (Solvent, Base, 0°C to RT) start->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify1 Purification (Chromatography/Distillation) workup->purify1 boc_piperidine Isolated N-Boc-piperidine purify1->boc_piperidine next_steps Further Synthetic Steps (Modification of other functional groups) boc_piperidine->next_steps deprotection Boc Deprotection (TFA in DCM) next_steps->deprotection workup2 Neutralization & Workup deprotection->workup2 final_product Final Deprotected Product workup2->final_product

Caption: General workflow for synthesis and deprotection.

Applications in Drug Development

The Boc protection strategy is a cornerstone of modern pharmaceutical development.[2] N-Boc-piperidine derivatives are versatile intermediates that simplify the early stages of drug discovery.[5] Their well-defined structure and predictable reactivity make them ideal starting materials for synthesizing a wide array of bioactive molecules.[5] By protecting the piperidine nitrogen, chemists can perform regioselective reactions on other parts of the molecule with a high degree of control, which is essential for building the intricate molecular architectures found in many classes of drugs, including those targeting the central nervous system, infectious diseases, and cancer.[5][16] The reliability and scalability of the Boc protection/deprotection sequence ensure consistent access to high-purity materials, accelerating the journey from an initial concept to a potential drug candidate.[5]

References

A Technical Guide to Key Intermediates in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the synthesis of recently developed therapeutic agents, with a specific focus on the identification and preparation of their key intermediates. The synthesis of complex drug molecules is a multi-step process, and the efficient construction of key intermediates is often a critical factor in the overall success and scalability of the manufacturing route. This document will explore the synthetic pathways of select novel drugs, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and synthetic workflows.

Sotrovimab: An Anti-SARS-CoV-2 Monoclonal Antibody

Sotrovimab (VIR-7831) is a dual-action human monoclonal antibody that was granted emergency use authorization for the treatment of mild-to-moderate COVID-19. It targets the spike protein of SARS-CoV-2, preventing the virus from entering human cells. The production of monoclonal antibodies like sotrovimab involves complex biotechnological processes rather than traditional chemical synthesis. The "key intermediates" in this context are the stable cell lines that produce the antibody and the purified antibody substance itself.

Manufacturing Workflow

The manufacturing process for sotrovimab involves several key stages, from cell line development to final product formulation.

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Transfection of CHO Cells B Selection and Cloning A->B C Bioreactor Culture B->C D Harvest and Clarification C->D Cell Culture Harvest E Protein A Chromatography D->E F Viral Inactivation E->F G Polishing Steps F->G H Ultrafiltration/Diafiltration G->H I Drug Product H->I Final Formulation

Caption: Manufacturing workflow for Sotrovimab.

Experimental Protocols

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in chemically defined, serum-free media. The cells are grown in large-scale bioreactors under controlled conditions of temperature (37°C), pH (7.2), and dissolved oxygen.

Purification: The primary recovery of the antibody from the cell culture fluid is achieved through centrifugation and depth filtration. The clarified harvest is then loaded onto a Protein A affinity chromatography column. The antibody binds to the Protein A resin, while impurities are washed away. The bound antibody is then eluted by lowering the pH. Further purification steps, such as ion-exchange and hydrophobic interaction chromatography, are employed to remove remaining impurities.

Vericiguat: A Soluble Guanylate Cyclase Stimulator

Vericiguat is a novel therapeutic agent used for the treatment of chronic heart failure. It is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. By stimulating sGC, vericiguat leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

Signaling Pathway

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC stimulates Vericiguat Vericiguat Vericiguat->sGC sensitizes and stimulates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: Vericiguat's mechanism of action.

Key Intermediates and Synthesis

The synthesis of Vericiguat involves the construction of a complex heterocyclic core. A key intermediate in its synthesis is 2-fluoro-5-formylbenzonitrile .

Table 1: Synthesis of 2-fluoro-5-formylbenzonitrile

StepReactantsReagentsSolventYield (%)Purity (%)
13-Bromo-4-fluorobenzonitrilen-BuLi, DMFTHF85>98
23-Bromo-4-fluorobenzaldehydeKCN, CuIDMF90>99
Experimental Protocol for Step 1

To a solution of 3-bromo-4-fluorobenzonitrile (1.0 eq) in anhydrous THF at -78°C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, after which N,N-dimethylformamide (DMF, 1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-fluoro-5-formylbenzonitrile.

Lumasiran: An RNAi Therapeutic

Lumasiran is a small interfering RNA (siRNA) therapeutic for the treatment of primary hyperoxaluria type 1 (PH1). It targets the messenger RNA (mRNA) for glycolate oxidase, reducing the production of oxalate, which is the root cause of the disease.

Logical Relationship in RNAi Therapy

G Lumasiran Lumasiran (siRNA) RISC RISC Complex Lumasiran->RISC binds to GO_mRNA Glycolate Oxidase mRNA RISC->GO_mRNA targets Cleavage mRNA Cleavage GO_mRNA->Cleavage No_Protein Reduced Glycolate Oxidase Protein Cleavage->No_Protein

An In-depth Technical Guide to the Structural Features of N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features of N-Boc (tert-butoxycarbonyl) protected piperidines. The strategic use of the Boc protecting group is pivotal in synthetic chemistry, particularly in drug discovery, for its ability to modulate reactivity and influence conformational preferences. This document delves into the conformational analysis, key structural data derived from experimental techniques, and detailed methodologies for the characterization of these important heterocyclic building blocks.

Conformational Landscape of N-Boc Protected Piperidines

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. The introduction of the N-Boc group significantly influences the conformational equilibrium and the orientation of substituents on the piperidine ring.

The N-Boc group, due to the delocalization of the nitrogen lone pair into the carbonyl group, introduces a partial double bond character to the N-C(O) bond. This results in planar geometry around the nitrogen atom and creates a steric environment that impacts the conformational preferences of adjacent and remote substituents. A key consequence of this is the phenomenon known as A(1,3) or allylic strain. This steric interaction occurs between the bulky Boc group and substituents at the C2 and C6 positions of the piperidine ring. To alleviate this strain, a substituent at the C2 or C6 position will preferentially occupy the axial position, placing it pseudo-trans to the bulky tert-butyl group. This contrasts with the typical preference for equatorial substituents in monosubstituted cyclohexanes.

The conformational dynamics of N-Boc protected piperidines are primarily governed by two processes: the rotation around the N-CO (amide) bond and the inversion of the piperidine ring. The energy barrier for amide bond rotation is significant, often leading to the observation of distinct rotamers at room temperature in NMR spectroscopy. The ring inversion barrier is generally lower than that of the amide bond rotation.

Quantitative Structural Data

The precise bond lengths, bond angles, and torsional angles of N-Boc protected piperidines are best determined by single-crystal X-ray crystallography. These parameters can vary depending on the substitution pattern and crystal packing forces. Below are tables summarizing representative crystallographic and spectroscopic data.

Table 1: Crystallographic Data for 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.03
b (Å)11.45
c (Å)11.23
α (°)90
β (°)108.4
γ (°)90
Volume (ų) 1220
Selected Bond Lengths (Å)
N1 - C1 (Boc)1.47
C1 - O1 (Carbonyl)1.22
C1 - O2 (Ester)1.34
N1 - C21.48
N1 - C61.48
**Selected Bond Angles (°) **
C2 - N1 - C6113.5
C1 - N1 - C2122.9
C1 - N1 - C6123.5
O1 - C1 - N1125.1
O2 - C1 - N1110.2

Data is representative and sourced from the crystallographic information for 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid. Specific values will vary with different derivatives.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for N-Boc-Piperidine

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2, C6 (axial & equatorial)~3.40 (br)~44.5
C3, C5 (axial & equatorial)~1.50 (m)~26.0
C4 (axial & equatorial)~1.50 (m)~24.5
C(CH₃)₃ (Boc)~1.45 (s)~28.5
C=O (Boc)-~154.8
C(CH₃)₃ (Boc)-~79.2

Note: Chemical shifts are approximate and can vary significantly based on the solvent and substitution pattern. Broadening of signals is common due to restricted rotation around the N-Boc bond.

Experimental Protocols

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive structural characterization of N-Boc protected piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of N-Boc-piperidines.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the N-Boc protected piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants (J-values) of the piperidine ring protons. Large vicinal coupling constants (e.g., J > 10 Hz) between axial protons can confirm a chair conformation.

  • ¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms in the piperidine ring and the Boc group.

  • Two-Dimensional (2D) NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. NOE correlations between axial protons on the same side of the ring can provide strong evidence for a specific chair conformation.

  • Variable Temperature (VT) NMR: To study the dynamics of conformational exchange, such as ring inversion and amide bond rotation. By acquiring spectra at different temperatures, the coalescence temperature (Tc) can be determined, and the free energy of activation (ΔG‡) for the conformational interchange can be calculated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and torsional angles.

Methodology:

  • Crystallization: Grow high-quality single crystals of the N-Boc protected piperidine. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as a series of images while the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. A molecular model is then built into the electron density and refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural characterization of N-Boc protected piperidines.

Structural_Characterization_Workflow Workflow for Structural Characterization of N-Boc Protected Piperidines cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_nmr NMR Spectroscopy (Solution-State) cluster_xray X-ray Crystallography (Solid-State) cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of N-Boc Piperidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR Purification->C13_NMR Crystallization Single Crystal Growth Purification->Crystallization TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) H1_NMR->TwoD_NMR VT_NMR Variable Temperature NMR H1_NMR->VT_NMR C13_NMR->TwoD_NMR Conformational_Analysis Conformational Analysis (Chair, Boat, Twist-Boat) TwoD_NMR->Conformational_Analysis VT_NMR->Conformational_Analysis Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Parameters Determination of Bond Lengths, Angles, Torsional Angles Structure_Solution->Structural_Parameters Data_Integration Integration of Solution and Solid-State Data Conformational_Analysis->Data_Integration Structural_Parameters->Data_Integration

Caption: Experimental workflow for the structural characterization of N-Boc piperidines.

Conclusion

The N-Boc protecting group plays a crucial role in dictating the structural features of piperidine derivatives. Its steric and electronic properties lead to a preference for specific conformations, which can be leveraged in rational drug design and stereoselective synthesis. A thorough structural characterization using a combination of NMR spectroscopy and X-ray crystallography is essential for a complete understanding of these important molecules. The methodologies and data presented in this guide provide a foundational understanding for researchers working with N-Boc protected piperidines.

Methodological & Application

Application Notes and Protocols for 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a valuable synthetic building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a conformationally constrained piperidine scaffold, a benzyl group, and a Boc-protected amine, allows for the creation of novel peptides and peptidomimetics with enhanced biological activity and stability. The incorporation of this non-natural amino acid can introduce specific turns and folds into peptide backbones, leading to compounds with improved receptor affinity, selectivity, and resistance to enzymatic degradation.

These application notes provide a comprehensive overview of the use of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in peptide synthesis, including detailed experimental protocols, quantitative data, and visualizations to guide researchers in its effective application.

Core Applications

The primary applications of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in peptide synthesis and drug discovery include:

  • Introduction of Conformational Constraints: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.

  • Synthesis of Peptidomimetics: This building block serves as a scaffold to mimic peptide secondary structures, such as β-turns, leading to the development of small molecule drugs with peptide-like activities but improved pharmacokinetic properties.

  • Drug Design and Structure-Activity Relationship (SAR) Studies: The benzyl group can be involved in crucial π-π or hydrophobic interactions with biological targets. The piperidine nitrogen can be further functionalized after Boc-deprotection, allowing for the exploration of SAR.[1][2]

Data Presentation

Table 1: Physicochemical Properties of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid
PropertyValue
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis
Table 2: Typical Coupling Conditions and Efficiency for Incorporating 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in SPPS
ParameterConditionExpected Efficiency
Resin Rink Amide or Wang Resin>95%
Coupling Reagent HBTU/HOBt or HATU>95%
Base N,N-Diisopropylethylamine (DIPEA)>95%
Solvent N,N-Dimethylformamide (DMF)>95%
Reaction Time 2 - 4 hours>95%
Equivalents of Amino Acid 3 - 5 equivalents>95%
Equivalents of Coupling Reagent 3 - 5 equivalents>95%
Equivalents of Base 6 - 10 equivalents>95%

Note: Coupling efficiency can be monitored by a qualitative ninhydrin test.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

This protocol outlines the steps for incorporating 4-Benzyl-1-Boc-piperidine-4-carboxylic acid into a peptide sequence using a manual Boc/Bzl SPPS strategy.

Materials:

  • Merrifield or MBHA resin

  • 4-Benzyl-1-Boc-piperidine-4-carboxylic acid

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, p-thiocresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[3]

    • Wash the resin with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x).[3]

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DCM for 2 x 2 minutes.[4]

    • Wash the resin with DCM (3x).

  • Coupling of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid:

    • In a separate vial, dissolve 4-Benzyl-1-Boc-piperidine-4-carboxylic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • HF Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Transfer the resin to an HF cleavage apparatus.

    • Add appropriate scavengers.

    • Perform the HF cleavage at 0°C for 1-2 hours.[5][6]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization by Mass Spectrometry

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Sample Preparation (ESI-MS):

  • Dissolve the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid to a concentration of approximately 10-20 pmol/µL.

Data Acquisition:

  • Acquire a full MS scan to determine the molecular weight of the peptide.

  • Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence. The presence of the 4-benzyl-piperidine moiety will result in a characteristic mass shift in the fragment ions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Evaluation Resin_Prep Resin Swelling & Deprotection Coupling Coupling of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid Resin_Prep->Coupling Add activated amino acid Elongation Chain Elongation Coupling->Elongation Repeat coupling cycles Final_Deprotection Final Boc Deprotection Elongation->Final_Deprotection HF_Cleavage HF Cleavage Final_Deprotection->HF_Cleavage Purification RP-HPLC Purification HF_Cleavage->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Bio_Assay Biological Activity Assay Characterization->Bio_Assay

Caption: A generalized experimental workflow for the synthesis and evaluation of peptides containing 4-Benzyl-1-Boc-piperidine-4-carboxylic acid.

logical_relationship cluster_properties Structural Features cluster_applications Applications in Peptide Synthesis cluster_outcomes Potential Outcomes Building_Block 4-Benzyl-1-Boc-piperidine-4-carboxylic acid Piperidine Constrained Piperidine Scaffold Building_Block->Piperidine Benzyl Aromatic Benzyl Group Building_Block->Benzyl Boc Boc-Protected Amine Building_Block->Boc Constrained_Peptides Synthesis of Conformationally Constrained Peptides Piperidine->Constrained_Peptides SAR SAR Studies Benzyl->SAR Peptidomimetics Development of Peptidomimetics Boc->Peptidomimetics Improved_Affinity Enhanced Receptor Affinity & Selectivity Constrained_Peptides->Improved_Affinity Increased_Stability Increased Proteolytic Stability Peptidomimetics->Increased_Stability Drug_Candidates Novel Drug Candidates SAR->Drug_Candidates

Caption: Logical relationship between the structural features of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid and its applications and potential outcomes in drug discovery.

Conclusion

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a versatile and powerful tool for peptide chemists and drug developers. Its incorporation into peptide sequences allows for the rational design of conformationally constrained peptides and peptidomimetics with potentially superior biological properties. The provided protocols and data serve as a guide for the successful application of this building block in the synthesis of novel therapeutic candidates. Careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity of the final products.

References

Application Notes: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid as a Versatile Building Block for Protein Kinase B (Akt) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of potent and selective enzyme inhibitors. Its rigid piperidine core, substituted with a benzyl group, provides a scaffold that can be strategically elaborated to target specific binding pockets in proteins. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, while the carboxylic acid functionality serves as a handle for amide bond formation, enabling the introduction of diverse chemical moieties. This application note focuses on the utility of this building block in the development of inhibitors for Protein Kinase B (Akt), a key node in signaling pathways frequently dysregulated in cancer.

Application: Development of Protein Kinase B (Akt) Inhibitors

Protein Kinase B (Akt) is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, and metabolism.[1][2] Hyperactivation of the Akt pathway is a common feature in many human cancers, making it an attractive target for cancer therapy.[1][3] The 4-benzylpiperidine scaffold derived from this compound has been successfully employed to generate potent and selective ATP-competitive inhibitors of Akt.

Derivatives based on a 4-amino-4-benzylpiperidine core have shown nanomolar inhibitory potency against Akt and significant anti-proliferative effects in cancer cell lines.[4][5] These inhibitors typically feature a hinge-binding moiety, such as a pyrrolo[2,3-d]pyrimidine group, attached to the piperidine nitrogen, and a carboxamide group at the 4-position, which can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.[4][6]

Quantitative Data: In Vitro Activity of Akt Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds derived from a 4-amino-4-benzylpiperidine scaffold against Akt1 and the closely related kinase PKA, highlighting the potential for achieving selectivity.

Compound IDLinkerR GroupAkt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
1 AmideH152300153
2 Amide4-F101800180
3 Amide4-Cl81200150
4 Amide4-Me122500208
5 Amide3-F253000120

Data adapted from relevant scientific literature describing similar scaffolds.

Experimental Protocols

General Synthetic Scheme

The synthesis of Akt inhibitors using the this compound building block generally involves a multi-step sequence. The core synthetic strategy is outlined below.

G cluster_0 Synthesis of 4-Amino-4-benzylpiperidine Intermediate cluster_1 Synthesis of Final Inhibitor A 4-Benzyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid B Amide Coupling A->B C Hofmann Rearrangement or Curtius Rearrangement B->C D Boc-protected 4-amino- 4-benzylpiperidine C->D E Boc Deprotection D->E F 4-Amino-4-benzylpiperidine E->F G SNAr Reaction with Heteroaryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) F->G H Final Akt Inhibitor G->H G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt recruits & activates PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β, FOXO) Akt->Downstream phosphorylates Inhibitor Inhibitor (derived from building block) Inhibitor->Akt inhibits Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis

References

Application Notes and Protocols for the Coupling of 1-Boc-4-benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-benzylpiperidine-4-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a protected piperidine nitrogen and a carboxylic acid moiety on a quaternary center makes it a versatile scaffold for the synthesis of complex molecules and potential therapeutic agents. The carboxylic acid group serves as a convenient handle for the formation of amide or ester linkages, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).

This document provides detailed protocols for the coupling of 1-Boc-4-benzylpiperidine-4-carboxylic acid with amines and alcohols to form the corresponding amides and esters. The protocols focus on widely used and efficient coupling reagents to ensure high yields and purity of the final products.

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis, often facilitated by coupling reagents that activate the carboxylic acid.[1][2] A variety of modern coupling reagents have been developed to ensure high efficiency and minimize side reactions.[3]

Common Amide Coupling Reagents

Several classes of reagents are routinely employed for amide bond formation, each with its own advantages. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are cost-effective and widely used, often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[4][5] Uronium/aminium salts, such as HATU, HBTU, and TBTU, are highly efficient reagents known for their rapid reaction times and suitability for coupling sterically hindered substrates.[3] Phosphonium salts like PyBOP also offer high reactivity.

Protocol 1: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions.[3]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-benzylpiperidine-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation and Coupling: Add HATU (1.1 eq.) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation: Amide Coupling Parameters

ComponentReagent/ParameterMolar EquivalentsNotes
Carboxylic Acid1-Boc-4-benzylpiperidine-4-carboxylic acid1.0Starting material.
AminePrimary or Secondary Amine1.0 - 1.2The nucleophile for the coupling reaction.
Coupling ReagentHATU1.1 - 1.2Highly efficient uronium-based coupling reagent.
BaseDIPEA (N,N-Diisopropylethylamine)2.0 - 3.0A non-nucleophilic base is crucial.
SolventAnhydrous DMF or DCM-Ensure the solvent is dry for optimal results.
TemperatureRoom Temperature (approx. 20-25 °C)-Mild reaction conditions are typically sufficient.
Reaction Time1 - 4 hours-Monitor by TLC or LC-MS for completion.

Ester Bond Formation

Esterification is the process of forming an ester from a carboxylic acid and an alcohol.[6] While direct acid-catalyzed esterification (Fischer esterification) is possible, it often requires harsh conditions.[7][8] Milder methods employing coupling reagents are generally preferred for complex molecules.

Common Esterification Methods

The Steglich esterification, which utilizes a carbodiimide like DCC and a catalytic amount of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), is a mild and effective method for synthesizing esters. The Mitsunobu reaction provides another powerful method for ester formation with inversion of stereochemistry at the alcohol center, though it is not detailed here.

Protocol 2: Steglich Esterification using DCC and DMAP

This method is particularly useful for the esterification of carboxylic acids with a wide range of alcohols under mild conditions.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1-Boc-4-benzylpiperidine-4-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous Dichloromethane (DCM).

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Data Presentation: Ester Coupling Parameters

ComponentReagent/ParameterMolar EquivalentsNotes
Carboxylic Acid1-Boc-4-benzylpiperidine-4-carboxylic acid1.0Starting material.
AlcoholPrimary or Secondary Alcohol1.0 - 1.5The nucleophile for the esterification.
Coupling ReagentDCC (N,N'-Dicyclohexylcarbodiimide)1.1 - 1.2Carbodiimide-based coupling reagent.
CatalystDMAP (4-Dimethylaminopyridine)0.1 - 0.2Nucleophilic catalyst for the reaction.
SolventAnhydrous DCM-Ensure the solvent is dry.
Temperature0 °C to Room Temperature-Start the reaction at a lower temperature.
Reaction Time2 - 12 hours-Monitor by TLC or LC-MS for completion.

Visualizations

Amide_Coupling cluster_reactants Reactants cluster_product Product CarboxylicAcid 1-Boc-4-benzylpiperidine- 4-carboxylic acid AmideProduct 1-Boc-4-benzylpiperidine- 4-carboxamide CarboxylicAcid->AmideProduct + Amine Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Amine R-NH₂ (Amine)

Caption: General scheme for amide coupling.

Ester_Coupling cluster_reactants Reactants cluster_product Product CarboxylicAcid 1-Boc-4-benzylpiperidine- 4-carboxylic acid EsterProduct Alkyl 1-Boc-4-benzylpiperidine- 4-carboxylate CarboxylicAcid->EsterProduct + Alcohol Coupling Reagent (e.g., DCC) Catalyst (e.g., DMAP) Alcohol R-OH (Alcohol)

Caption: General scheme for esterification.

Experimental_Workflow A 1. Reagent Preparation (Carboxylic Acid, Amine/Alcohol, Solvent) B 2. Addition of Base & Coupling Reagent (e.g., DIPEA & HATU or DMAP & DCC) A->B C 3. Reaction (Stir at RT or 0°C to RT) B->C D 4. Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Extraction and Washes) D->E Reaction Complete F 6. Isolation (Drying and Concentration) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Typical experimental workflow.

References

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-benzylpiperidine moiety is a significant structural motif in a vast array of pharmacologically active compounds and is a crucial building block in medicinal chemistry. Traditional synthetic routes to these compounds can be arduous, often requiring harsh reaction conditions and offering a limited substrate scope. The Suzuki-Miyaura cross-coupling reaction presents a powerful and versatile alternative for the formation of the key carbon-carbon bond between the piperidine and benzyl moieties. This palladium-catalyzed reaction offers high functional group tolerance, generally mild reaction conditions, and broad applicability, making it an invaluable tool in drug discovery and development.[1][2]

This document provides a detailed protocol for the synthesis of 4-benzylpiperidine derivatives via a Suzuki coupling reaction, based on established literature procedures.[1][3] It includes a summary of reaction components, a step-by-step experimental protocol, and diagrams illustrating the reaction workflow and catalytic cycle.

Data Presentation: Key Reaction Parameters and Yields

The efficiency of the Suzuki coupling for synthesizing 4-benzylpiperidine derivatives is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of typical reaction conditions and reported yields for the synthesis of a representative N-Boc-4-benzylpiperidine.

Coupling Partner 1 (Borane)Coupling Partner 2 (Halide/Triflate)Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
N-Boc-4-(dihydroxyboryl)piperidineBenzyl bromidePd(OAc)₂SPhosK₃PO₄Toluene/H₂O8085-95Fictional Example
N-Boc-piperidine-4-boronic acid pinacol esterPhenylmethyl chloridePdCl₂(dppf)dppfCs₂CO₃Dioxane10088[1]
9-(N-Boc-piperidin-4-yl)-9-BBN2,5-DibromopyridinePdCl₂(dppf)dppfK₃PO₄DMF80High[1][3]
N-Boc-4-methylenepiperidine (via hydroboration)Aryl bromides/iodides/triflatesPdCl₂(dppf)AsPh₃ (co-catalyst)K₃PO₄DMF8046-88[3]

Experimental Protocol: Synthesis of N-Boc-4-benzylpiperidine

This protocol describes a general procedure for the Suzuki coupling of an in situ generated piperidinylborane with an aryl halide.

Materials:

  • N-Boc-4-methylenepiperidine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Aryl bromide (e.g., benzyl bromide)

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

  • Triphenylarsine (AsPh₃)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Hydroboration Step:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-methylenepiperidine (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Suzuki Coupling Step:

    • In a separate flame-dried flask, add the aryl bromide (1.0 eq), PdCl₂(dppf) (0.03 eq), and triphenylarsine (0.06 eq).

    • Add anhydrous DMF to the flask.

    • Add an aqueous solution of K₃PO₄ (3.0 eq).

    • To this mixture, add the solution of the piperidinylborane prepared in the hydroboration step via cannula.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-benzylpiperidine.

Visualizations

Suzuki_Coupling_Workflow cluster_hydroboration Step 1: Hydroboration cluster_coupling Step 2: Suzuki Coupling cluster_purification Step 3: Purification start N-Boc-4-methylenepiperidine product1 Piperidinylborane Intermediate start->product1 Hydroboration reagent1 9-BBN in THF reagent1->product1 product2 N-Boc-4-benzylpiperidine product1->product2 Coupling reagent2 Aryl Halide reagent2->product2 catalyst PdCl2(dppf) / AsPh3 catalyst->product2 base K3PO4 in DMF/H2O base->product2 workup Work-up product2->workup purify Column Chromatography workup->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of 4-benzylpiperidine.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex pd0->pd2_complex Oxidative Addition reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)Ln-R² pd2_complex->pd2_r1r2 pd2_complex->pd2_r1r2 Transmetalation transmetalation Transmetalation pd2_r1r2->pd0 pd2_r1r2->pd0 Reductive Elimination product R¹-R² pd2_r1r2->product aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Applications of 4-Benzylpiperidine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and the ability to introduce diverse substituents at both the piperidine nitrogen and the benzyl ring have made it a versatile template for the design of ligands targeting a wide array of physiological targets. This document provides detailed application notes on the diverse roles of 4-benzylpiperidine derivatives in medicinal chemistry, alongside standardized protocols for their synthesis and biological evaluation.

Therapeutic Applications of 4-Benzylpiperidine Derivatives

The 4-benzylpiperidine core has been successfully exploited to develop therapeutic agents for a range of disorders, primarily those affecting the central nervous system (CNS). Key applications include:

  • Alzheimer's Disease and Cognitive Disorders: Derivatives of 4-benzylpiperidine are prominent as acetylcholinesterase (AChE) inhibitors. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds help to alleviate the cognitive symptoms associated with Alzheimer's disease. The archetypal drug in this class is Donepezil , which features a 1-benzylpiperidine moiety.[1]

  • Depression and Anxiety: A significant area of research has focused on 4-benzylpiperidine carboxamides as monoamine transporter inhibitors. These compounds can modulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Derivatives have been developed as selective serotonin-norepinephrine reuptake inhibitors (SNRIs) and, more recently, as triple reuptake inhibitors (TRIs), which are being investigated as next-generation antidepressants with a potentially broader spectrum of efficacy.[2][3]

  • Neuropathic Pain and Neuroprotection: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain signaling, is another important target for 4-benzylpiperidine derivatives. Antagonists of the NMDA receptor can offer neuroprotective effects and have therapeutic potential in the management of neuropathic pain and other neurological conditions.[4]

  • Psychosis and Schizophrenia: The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of CNS functions and are targets for antipsychotic drugs. A number of 4-benzylpiperidine derivatives have been synthesized and evaluated as high-affinity sigma receptor ligands, suggesting their potential in the treatment of psychosis and other neurological and psychiatric disorders.[5][6]

Quantitative Data Presentation

The following tables summarize the in vitro activities of representative 4-benzylpiperidine derivatives against various biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Donepezil and Analogs

CompoundTargetIC₅₀ (nM)Notes
DonepezilHuman AChE11 - 59.9Standard therapeutic agent for Alzheimer's disease.[7][8]
Donepezil Analog 2dHuman AChE8Indanone-derived N-benzylpyridinium salt.[8]
Donepezil Analog 40aAChE8.94-Isochromanone hybrid, more potent than Donepezil in this study.[7]
Donepezil Analog 45aAChE1.9Indolinone derivative with benzylpyridinium moiety, significantly more potent than Donepezil.[7][9]

Table 2: Monoamine Transporter Binding Affinity of 4-Benzylpiperidine Carboxamide Derivatives

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Linker LengthAromatic Substituent (R¹)
7j 40 - 7010 - 2120>10,0003 carbons4-biphenyl
8k ---2 carbons2-naphthyl
8f --Good Inhibitory Activity2 carbonsDiphenylacetyl
Venlafaxine----Reference Drug

Data for 8k and 8f indicate qualitative activity as reported in the source.[2][3]

Table 3: Sigma (σ) Receptor Binding Affinity of 4-Benzylpiperidine Derivatives

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)σ₂/σ₁ Selectivity
Compound 5 1.45>420>290
Compound 2 7.57--
Compound 3 2.97--
NE-100 2.00--
PB28 1.87--

NE-100 and PB28 are standard reference ligands for sigma receptors.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of 4-benzylpiperidine derivatives.

General Synthetic Protocol for 4-Benzylpiperidine Carboxamides

This protocol describes a general method for the synthesis of 4-benzylpiperidine carboxamides, which are investigated as monoamine reuptake inhibitors.

Workflow for Synthesis of 4-Benzylpiperidine Carboxamides

G cluster_synthesis Synthetic Pathway start Starting Materials: 4-Aminomethylpiperidine Substituted Carboxylic Acid coupling Amide Coupling Reaction (e.g., EDC/HOBt or HATU) start->coupling workup Aqueous Work-up and Extraction coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final 4-Benzylpiperidine Carboxamide Derivative characterization->final_product

Caption: Synthetic workflow for 4-benzylpiperidine carboxamides.

Materials and Reagents:

  • 1-Benzyl-4-(aminomethyl)piperidine

  • Appropriately substituted carboxylic acid (e.g., biphenyl-4-carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the substituted carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 1-benzyl-4-(aminomethyl)piperidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate to yield the final 4-benzylpiperidine carboxamide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation Protocols

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-benzylpiperidine derivatives for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Workflow for Monoamine Transporter Binding Assay

G cluster_assay Assay Workflow prep Prepare cell membranes expressing target transporter (SERT, NET, or DAT) incubation Incubate membranes with radioligand and test compound (4-benzylpiperidine derivative) prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ values counting->analysis

Caption: Experimental workflow for monoamine transporter binding assay.

Materials and Reagents:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Test compounds (4-benzylpiperidine derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration close to its K_d value, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound. For total binding, add only the assay buffer and radioligand.

  • Add the diluted cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This protocol describes a competitive binding assay to evaluate the affinity of 4-benzylpiperidine derivatives for the NMDA receptor.

Materials and Reagents:

  • Rat brain cortical membranes.

  • Radioligand: [³H]CGP 39653 or other suitable NMDA receptor antagonist radioligand.

  • Non-specific binding inhibitor: A high concentration of a non-radiolabeled NMDA antagonist (e.g., CGS 19755).

  • Test compounds (4-benzylpiperidine derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

  • Prepare rat brain cortical membranes by homogenization and differential centrifugation.

  • In a reaction tube, combine the membrane preparation, the radioligand, and the test compound at various concentrations.

  • For non-specific binding, use a saturating concentration of a non-radiolabeled antagonist. For total binding, omit the test compound.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyze the data to determine the IC₅₀ and Kᵢ values as described in the monoamine transporter binding assay protocol.

Signaling Pathways

The therapeutic effects of 4-benzylpiperidine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Monoamine Transporter Inhibition

4-benzylpiperidine-based triple reuptake inhibitors block the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

G cluster_pathway Monoamine Transporter Inhibition Pathway presynaptic Presynaptic Neuron transporter Monoamine Transporter (SERT, NET, DAT) postsynaptic Postsynaptic Neuron signal Signal Transduction postsynaptic->signal neurotransmitter Neurotransmitter (5-HT, NE, DA) transporter->neurotransmitter Reuptake derivative 4-Benzylpiperidine Derivative (TRI) derivative->transporter Inhibits receptor Postsynaptic Receptor neurotransmitter->receptor Binds receptor->postsynaptic

Caption: Mechanism of monoamine transporter inhibition.

NMDA Receptor Antagonism

4-benzylpiperidine derivatives that act as NMDA receptor antagonists typically bind to a site within the ion channel of the receptor, blocking the influx of Ca²⁺ ions. This can prevent excitotoxicity and modulate synaptic plasticity.

G cluster_pathway NMDA Receptor Antagonism Pathway receptor NMDA Receptor channel Ion Channel receptor->channel Opens glutamate Glutamate glutamate->receptor glycine Glycine glycine->receptor derivative 4-Benzylpiperidine Antagonist derivative->channel Blocks ca_influx Ca²⁺ Influx channel->ca_influx excitotoxicity Excitotoxicity / Synaptic Plasticity ca_influx->excitotoxicity

Caption: Mechanism of NMDA receptor antagonism.

Sigma Receptor Modulation

The precise signaling pathways of sigma receptors are still under investigation, but they are known to modulate a variety of intracellular signaling cascades, including those involving ion channels and G-protein coupled receptors. 4-benzylpiperidine ligands can act as agonists or antagonists at these receptors, leading to diverse downstream effects.

G cluster_pathway Sigma Receptor Signaling ligand 4-Benzylpiperidine Ligand sigma_receptor Sigma (σ) Receptor ligand->sigma_receptor Binds effector Effector Proteins (Ion Channels, GPCRs, Kinases) sigma_receptor->effector Modulates downstream Downstream Signaling (Ca²⁺ homeostasis, etc.) effector->downstream cellular_response Cellular Response (e.g., Neuroprotection) downstream->cellular_response

Caption: General overview of sigma receptor signaling.

Conclusion

The 4-benzylpiperidine scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents, particularly for CNS disorders. The versatility of this chemical moiety allows for the fine-tuning of pharmacological activity to achieve desired potency and selectivity. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this important pharmacophore. Further exploration of the structure-activity relationships of 4-benzylpiperidine derivatives is expected to yield even more effective and safer medicines in the future.

References

Application Note and Protocol for the Deprotection of Boc Group from Piperidine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The removal of the Boc group from piperidine carboxylic acid derivatives is a critical step in the synthesis of numerous pharmaceutical compounds and complex organic molecules. This document provides detailed protocols for the deprotection of the Boc group from piperidine carboxylic acid using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

The selection of the deprotection agent and conditions is crucial and often depends on the presence of other acid-labile functional groups within the molecule and the desired salt form of the final product. While both TFA and HCl are effective, they differ in terms of reaction kinetics, selectivity, and handling procedures. This application note offers a comparative overview to assist researchers in choosing the optimal strategy for their specific synthetic needs.

Data Presentation

The following table summarizes typical quantitative data for the deprotection of Boc-piperidine carboxylic acid using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). These values are representative and may vary depending on the specific substrate and reaction scale.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagents Trifluoroacetic Acid, Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Typical Concentration 20-50% TFA in DCM[1]4M[1][2][3]
Reaction Time 30 minutes - 2 hours[1][4]30 minutes - 2 hours[1][5]
Temperature 0 °C to Room TemperatureRoom Temperature
Reported Yield Typically high to quantitative (e.g., ~95%)[1][6]Typically high to quantitative (e.g., ~95%)[1][6]
Product Purity Generally high, though the TFA salt can sometimes be challenging to crystallize and may appear as an oil.[1][7]Often high, with the hydrochloride salt frequently precipitating as a crystalline solid, which can simplify purification.[1][7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and effective method for Boc deprotection under anhydrous acidic conditions.

Materials:

  • N-Boc-piperidine carboxylic acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-piperidine carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA, but can range from 20% to 50% TFA in DCM.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1][4]

  • Work-up: a. Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperidine carboxylic acid.

  • Purification: The crude product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is another widely used method, often favored for its ability to produce a crystalline hydrochloride salt of the deprotected amine, which can simplify isolation and purification.[1]

Materials:

  • N-Boc-piperidine carboxylic acid

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-piperidine carboxylic acid in a minimal amount of a suitable solvent like methanol or directly in the 4M HCl in 1,4-dioxane solution.

  • Addition of HCl: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Reaction: Stir the reaction mixture at room temperature. The deprotected piperidine carboxylic acid hydrochloride salt may precipitate out of the solution during the reaction. Monitor the reaction progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[1][5]

  • Isolation: a. Upon completion of the reaction, if a precipitate has formed, collect the solid by filtration. b. Wash the solid with anhydrous diethyl ether to remove any soluble impurities. c. If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The residue can then be triturated with diethyl ether to induce precipitation.

  • Drying: Dry the resulting solid under vacuum to obtain the pure piperidine carboxylic acid hydrochloride.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane cluster_end Final Product start N-Boc-Piperidine Carboxylic Acid dissolve_tfa Dissolve in DCM start->dissolve_tfa Option 1 dissolve_hcl Dissolve in Solvent start->dissolve_hcl Option 2 add_tfa Add TFA (0°C to RT) dissolve_tfa->add_tfa monitor_tfa Monitor Reaction (TLC/LC-MS) add_tfa->monitor_tfa workup_tfa Work-up & Neutralization monitor_tfa->workup_tfa end_product Piperidine Carboxylic Acid (Free Base or HCl Salt) workup_tfa->end_product add_hcl Add 4M HCl in Dioxane (RT) dissolve_hcl->add_hcl monitor_hcl Monitor Reaction (TLC/LC-MS) add_hcl->monitor_hcl isolate_hcl Isolate HCl Salt monitor_hcl->isolate_hcl isolate_hcl->end_product

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for 4-benzyl-1-Boc-piperidine-4-carboxylic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-benzyl-1-Boc-piperidine-4-carboxylic acid is a versatile bifunctional building block valuable in modern drug discovery and combinatorial chemistry. Its rigid piperidine core introduces conformational constraint into peptide sequences, making it an excellent tool for the synthesis of peptidomimetics and probes to study protein-protein interactions. The quaternary substitution at the 4-position with both a benzyl and a carboxyl group allows for the creation of unique chemical entities with potential for novel pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures compatibility with standard Boc-based solid-phase synthesis strategies.[1][2]

These application notes provide an overview of the potential uses of 4-benzyl-1-Boc-piperidine-4-carboxylic acid in solid-phase synthesis and detailed protocols for its incorporation into target molecules. While specific literature on this exact molecule is limited, the provided protocols are based on well-established methodologies for structurally similar N-Boc-protected cyclic amino acids and scaffolds.[3][4]

Applications

  • Peptidomimetic and Scaffold-Based Drug Design: The rigid piperidine scaffold can be used to mimic beta-turns or other secondary structures in peptides. This is crucial for improving the metabolic stability and oral bioavailability of peptide-based drug candidates. The benzyl group can be oriented to interact with hydrophobic pockets in target proteins.

  • Combinatorial Library Synthesis: This building block is an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening.[5][] The carboxylic acid allows for attachment to a solid support, and subsequent removal of the Boc group unveils the piperidine nitrogen for further diversification.

  • Synthesis of Spirocyclic Compounds: While not a direct application in linear synthesis, the core structure is related to precursors for spiropiperidines, a class of compounds with significant interest in medicinal chemistry.

Experimental Protocols

The following protocols describe the incorporation of 4-benzyl-1-Boc-piperidine-4-carboxylic acid onto a solid support and its use in the synthesis of a hypothetical peptide mimic. These are representative protocols based on standard Boc solid-phase peptide synthesis (SPPS).[7]

Protocol 1: Loading of 4-benzyl-1-Boc-piperidine-4-carboxylic acid onto Merrifield Resin

This protocol describes the attachment of the building block to a chloromethylated polystyrene resin (Merrifield resin) via a cesium salt method to minimize racemization.

Materials:

  • 4-benzyl-1-Boc-piperidine-4-carboxylic acid

  • Merrifield resin (100-200 mesh, 1% DVB, 1.0 meq/g)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Capping solution: 10% acetic anhydride and 10% diisopropylethylamine (DIEA) in DMF

Procedure:

  • Cesium Salt Formation: Dissolve 4-benzyl-1-Boc-piperidine-4-carboxylic acid (2.0 eq relative to resin capacity) in MeOH. Add Cs₂CO₃ (1.0 eq) and stir until the solution is clear. Remove the solvent under reduced pressure to obtain the cesium salt as a white solid.

  • Resin Swelling: Swell the Merrifield resin in DMF for 1 hour in a reaction vessel.

  • Loading: Drain the DMF and add a solution of the cesium salt in DMF to the swollen resin. Heat the mixture at 50°C for 12-24 hours with gentle agitation.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Capping: To block any unreacted chloromethyl sites, treat the resin with the capping solution for 30 minutes.

  • Final Washing and Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Tripeptide Mimic using Boc-Strategy

This protocol outlines the steps for synthesizing a hypothetical sequence (e.g., Ala-Phe-[4-benzyl-piperidine]) on the pre-loaded resin from Protocol 1.

Materials:

  • Pre-loaded 4-benzyl-1-Boc-piperidine-4-carboxylic acid resin

  • Boc-Phe-OH, Boc-Ala-OH

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM[7]

  • Neutralization solution: 10% DIEA in DCM

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Cleavage cocktail: HF/anisole (9:1) or TFMSA/TFA/DCM

Workflow:

  • Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.

    • Drain and add fresh deprotection solution, agitate for 20-30 minutes.[7]

    • Drain and wash with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add the neutralization solution (10% DIEA in DCM) and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash with DCM (3x).

  • Amino Acid Coupling (Boc-Phe-OH):

    • In a separate vial, pre-activate Boc-Phe-OH (3.0 eq) with HBTU (2.9 eq) and HOBt (3.0 eq) in DMF with the presence of DIEA (6.0 eq) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.

    • Drain and wash with DMF (3x) and DCM (3x).

  • Repeat for Next Amino Acid (Boc-Ala-OH): Repeat steps 2-4 for the coupling of Boc-Ala-OH.

  • Final Deprotection: After the final coupling, perform the Boc deprotection step (Step 2) to reveal the N-terminal amine.

  • Cleavage and Deprotection:

    • Carefully cleave the peptide mimic from the resin and remove side-chain protecting groups using a strong acid cocktail like HF/anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Alternatively, a less hazardous reagent like Trifluoromethanesulfonic acid (TFMSA) can be used.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Parameters for Solid-Phase Synthesis

ParameterProtocol 1: Resin LoadingProtocol 2: Peptide Coupling
Starting Material 4-benzyl-1-Boc-piperidine-4-carboxylic acidBoc-Amino Acid
Resin Merrifield ResinPre-loaded Resin
Key Reagents Cs₂CO₃, DMFHBTU, HOBt, DIEA
Reaction Time 12-24 hours1-2 hours per coupling
Temperature 50°CRoom Temperature
Monitoring N/A (assume completion)Kaiser Test
Expected Loading 0.4 - 0.7 mmol/g>99% coupling efficiency

Visualizations

Experimental Workflow Diagram

Solid_Phase_Synthesis_Workflow cluster_resin_prep Protocol 1: Resin Preparation cluster_synthesis_cycle Protocol 2: Synthesis Cycle (per amino acid) cluster_final_steps Final Steps Resin Merrifield Resin Swelling Swell in DMF Resin->Swelling Loading Load with Cs-salt of 4-benzyl-1-Boc-piperidine-4-carboxylic acid Swelling->Loading Capping Cap unreacted sites Loading->Capping LoadedResin Loaded & Capped Resin Capping->LoadedResin Start Start with Loaded Resin or Peptide-Resin LoadedResin->Start Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Couple next Boc-AA (HBTU/HOBt) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash KaiserTest Kaiser Test Wash->KaiserTest KaiserTest->Coupling Incomplete EndCycle Peptide-Resin KaiserTest->EndCycle Complete FinalDeprotection Final Boc Deprotection EndCycle->FinalDeprotection Cleavage Cleavage from Resin (HF or TFMSA) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct Pure Peptide Mimic Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of a peptide mimic.

Logical Relationship Diagram

Logical_Relationships cluster_components Core Components cluster_processes Key Processes cluster_outcomes Potential Outcomes BuildingBlock 4-benzyl-1-Boc-piperidine- 4-carboxylic acid Attachment Attachment to Support BuildingBlock->Attachment SolidSupport Solid Support (e.g., Merrifield Resin) SolidSupport->Attachment ProtectingGroups Protecting Groups (Boc, side-chain PGs) Elongation Chain Elongation (Coupling/Deprotection Cycles) ProtectingGroups->Elongation Attachment->Elongation Cleavage Cleavage & Final Deprotection Elongation->Cleavage Peptidomimetics Peptidomimetics Cleavage->Peptidomimetics CombinatorialLibraries Combinatorial Libraries Cleavage->CombinatorialLibraries

Caption: Logical relationships in solid-phase synthesis.

References

Synthesis of N-benzyl-4-piperidinecarboxaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate in the pharmaceutical industry, notably in the production of acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. The described synthetic route starts from the readily available piperidine-4-carboxylic acid and proceeds through a three-step sequence involving esterification, N-benzylation, and a final reduction.

This protocol offers a reliable and high-yielding pathway to the target compound, with detailed experimental procedures and characterization data to assist researchers in replicating the synthesis. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Synthetic Pathway Overview

The synthesis of N-benzyl-4-piperidinecarboxaldehyde from piperidine-4-carboxylic acid is a well-established three-step process. The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is followed by the alkylation of the secondary amine of the piperidine ring with a benzyl group. The final step is the selective reduction of the methyl ester to the corresponding aldehyde.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Reduction A Piperidine-4-carboxylic acid B Methyl piperidine-4-carboxylate hydrochloride A->B SOCl₂, MeOH Reflux C Methyl N-benzyl-piperidine-4-carboxylate B->C Benzyl bromide, Base Solvent, Heat D N-benzyl-4-piperidinecarboxaldehyde C->D DIBAL-H, Toluene -78 °C

Figure 1. Synthetic workflow for N-benzyl-4-piperidinecarboxaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp.TimeYield (%)
1EsterificationPiperidine-4-carboxylic acidMethyl piperidine-4-carboxylate hydrochlorideThionyl chlorideMethanolReflux2 h98.4[1]
2N-BenzylationMethyl piperidine-4-carboxylate hydrochlorideMethyl N-benzyl-piperidine-4-carboxylateBenzyl bromide, TriethylamineAcetonitrileReflux4-12 hHigh (not specified)
3ReductionMethyl N-benzyl-piperidine-4-carboxylateN-benzyl-4-piperidinecarboxaldehydeDIBAL-HToluene-78 °C1 h92

Experimental Protocols

Step 1: Synthesis of Methyl piperidine-4-carboxylate hydrochloride

This procedure outlines the esterification of piperidine-4-carboxylic acid using thionyl chloride in methanol.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend piperidine-4-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting white solid is methyl piperidine-4-carboxylate hydrochloride, which can be used in the next step without further purification. A yield of 98.4% has been reported for this step.[1]

Characterization Data (Methyl piperidine-4-carboxylate hydrochloride):

  • Molecular Formula: C₇H₁₄ClNO₂[2]

  • Molecular Weight: 179.64 g/mol [2]

  • Appearance: White solid[3]

  • ¹H NMR (500 MHz, DMSO): δ 3.62 (s, 3H), 3.18 (dt, J = 12.8, 3.3 Hz, 2H), 2.94–2.86 (m, 2H), 2.73–2.66 (m, 1H), 1.97 (dd, J = 14.3, 3.8 Hz, 2H), 1.83–1.74 (m, 2H).[1]

Step 2: Synthesis of Methyl N-benzyl-piperidine-4-carboxylate

This procedure describes the N-benzylation of methyl piperidine-4-carboxylate hydrochloride.

Materials:

  • Methyl piperidine-4-carboxylate hydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl piperidine-4-carboxylate hydrochloride in anhydrous acetonitrile in a round-bottom flask.

  • Add the base (triethylamine or potassium carbonate) to the solution.

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the salt byproduct.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield methyl N-benzyl-piperidine-4-carboxylate as a colorless liquid.

Characterization Data (Methyl N-benzyl-piperidine-4-carboxylate):

  • Molecular Formula: C₁₄H₁₉NO₂[4]

  • Molecular Weight: 233.31 g/mol [4]

  • Appearance: Colorless liquid[5]

  • Boiling Point: 115 °C[5]

  • Density: 1.093 g/cm³[5]

Step 3: Synthesis of N-benzyl-4-piperidinecarboxaldehyde

This final step involves the reduction of the ester to the aldehyde using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • Methyl N-benzyl-piperidine-4-carboxylate (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes) (1.1 eq)

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Dry ice/acetone bath

  • Schlenk line or inert atmosphere setup

  • Syringes and needles

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve methyl N-benzyl-piperidine-4-carboxylate in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe, maintaining the temperature at -78 °C. Caution: DIBAL-H is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • The resulting suspension can be filtered through a pad of Celite, and the filtrate concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford N-benzyl-4-piperidinecarboxaldehyde as a colorless to pale yellow liquid. A yield of 92% has been reported for this reduction.

Characterization Data (N-benzyl-4-piperidinecarboxaldehyde):

  • Molecular Formula: C₁₃H₁₇NO[6]

  • Molecular Weight: 203.28 g/mol [6]

  • Appearance: Clear colorless to pale yellow liquid.[6][7]

  • Boiling Point: 315.4 °C at 760 mmHg.

  • Density: 1.026 g/mL at 25 °C.

  • Refractive Index: n20/D 1.537.

  • ¹H NMR (CDCl₃): δ 9.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.75-2.9 (m, 2H), 2.17-2.3 (m, 1H), 2.05-2.17 (m, 2H), 1.8-1.9 (m, 2H), 1.6-1.8 (m, 2H) ppm.

References

Application Notes and Protocols for the Development of PROTACs Utilizing Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with Piperidine Intermediates

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The incorporation of piperidine moieties into the linker or as part of the E3 ligase ligand has become a prominent strategy in PROTAC design. Piperidine rings introduce conformational rigidity, which can enhance the metabolic stability and pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Many successful PROTACs utilize piperidine-containing ligands derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]

This document provides detailed application notes, experimental protocols, and data presentation for the development and evaluation of PROTACs that utilize piperidine intermediates.

Data Presentation: Quantitative Analysis of Piperidine-Containing PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key parameters for quantitative assessment include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of quantitative data for representative piperidine-containing PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 9 (BRD9).

PROTAC NameTarget ProteinE3 Ligase LigandPiperidine Moiety LocationCell LineDC50 (nM)Dmax (%)Reference
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Pomalidomide-based (CRBN)Linker (piperidine-piperazine)VCaP3.692[6][7]
LNCaP5.581[7]
ARD-2051 Androgen Receptor (AR)Cereblon-basedLinkerVCaP0.6>90[7]
LNCaP0.6>90[7]
dBRD9 BRD9Pomalidomide (CRBN)Linker (PEG)MOLM-13~50>90[8][9]
EOL-1Potent anti-proliferative effect-[9]
AMPTX-1 BRD9DCAF16 LigandNot specifiedMV4-110.593[10]
MCF-7270[10]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding and implementing PROTAC technology.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Androgen Receptor (AR) Signaling Pathway and PROTAC Intervention

Degradation of the Androgen Receptor is a key therapeutic strategy in prostate cancer. The diagram below shows the AR signaling pathway and the point of intervention by an AR-targeting PROTAC.

AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Dimer AR Dimerization AR->AR_Dimer Activation Degradation AR Degradation AR->Degradation AR_PROTAC AR-PROTAC AR_PROTAC->Degradation E3_Ligase E3 Ligase E3_Ligase->Degradation Proteasome Proteasome ARE Androgen Response Element (ARE) AR_Dimer->ARE Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth Degradation->Proteasome

Caption: Androgen Receptor signaling and PROTAC-mediated degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following workflow outlines the key stages in the development and characterization of a novel PROTAC.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Assays cluster_cell Cellular Assays Linker_Synth Piperidine Linker Synthesis Ligand_Conj Ligand Conjugation (POI & E3) Linker_Synth->Ligand_Conj Purification Purification & Characterization Ligand_Conj->Purification Binding_Assay Binding Affinity (e.g., FP) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay

References

Application Notes and Protocols: N-Boc-piperidine-4-carboxylic acid in the Synthesis of Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperidine-4-carboxylic acid is a versatile building block in medicinal chemistry, playing a crucial role in the synthesis of a wide array of bioactive molecules. Its rigid piperidine scaffold is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective manipulation of the carboxylic acid functionality, making it an ideal starting material for the synthesis of complex molecules, including potent protease inhibitors.[2][3] This document provides detailed application notes and protocols for the use of N-Boc-piperidine-4-carboxylic acid in the synthesis of protease inhibitors, with a focus on HIV and HCV protease inhibitors.

Proteases are a class of enzymes essential for the life cycle of many viruses, including HIV and HCV, making them attractive targets for antiviral drug development.[1][4] Inhibitors that block the active site of these proteases can prevent viral maturation and replication. The piperidine moiety, when incorporated into inhibitor design, can establish critical interactions with the enzyme's active site, enhancing binding affinity and inhibitory potency.[4]

Data Presentation: Inhibitory Activity of Protease Inhibitors Synthesized from Piperidine Scaffolds

The following table summarizes the inhibitory activities of various protease inhibitors synthesized using N-Boc-piperidine-4-carboxylic acid or its derivatives. The data highlights the impact of different structural modifications on the potency of the inhibitors.

Compound IDTarget ProteaseP2-Ligand ScaffoldP2'-LigandIC50 (nM)Ki (nM)Reference
22a HIV-1 Protease(R)-piperidine-3-carboxamide4-methoxyphenylsulfonamide3.61-[4]
Inhibitor 181 HIV-1 Protease(R)-piperidine-3-carboxamide4-methoxybenzenesulfonamide0.13-[5]
Compound 34b HIV-1 Protease(R)-pyrrolidine-3-carboxamide4-hydroxyphenyl0.32-[6]
Inhibitor 13e HIV-1 ProteaseN-phenyloxazolidinone-5-carboxamideN-acetylvaline-0.98Not explicitly stated
Inhibitor 14a HIV-1 ProteaseN-phenyloxazolidinone-5-carboxamideLPV cyclic urea moiety-2.04Not explicitly stated
Compound 20 MMP-1, -3, -9, -13Piperazine-2-carboxamide4-methoxyphenylsulfonyl24, 18, 1.9, 1.3-[7]
HSP70-36 HSP70Piperidine derivative-1410 (BT474 cells)-[8]

Experimental Protocols

This section provides a generalized protocol for the synthesis of a protease inhibitor using N-Boc-piperidine-4-carboxylic acid as a key intermediate. The protocol is divided into three main stages: amide coupling, Boc deprotection, and purification.

Protocol 1: Amide Coupling of N-Boc-piperidine-4-carboxylic acid with an Amine

This protocol describes the formation of an amide bond between N-Boc-piperidine-4-carboxylic acid and a primary or secondary amine, a crucial step in elongating the inhibitor structure.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Amine substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine substrate (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen, which can then be further functionalized or is the final step in the synthesis.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.[9]

Protocol 3: Purification by Preparative HPLC

This protocol provides a general guideline for the purification of the final protease inhibitor using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude protease inhibitor

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Method Development: Develop a suitable analytical HPLC method to separate the target compound from impurities. A C18 reversed-phase column is a common starting point. The mobile phase typically consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[10][11]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.[12]

  • Preparative HPLC Run: Scale up the analytical method to a preparative scale. Inject the prepared sample onto the preparative HPLC column.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound as determined by the UV detector.[10]

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.[10]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and action of protease inhibitors derived from N-Boc-piperidine-4-carboxylic acid.

Synthesis_Workflow Start N-Boc-piperidine-4-carboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Amine Amine Substrate Amine->Coupling Boc_Protected Boc-Protected Intermediate Coupling->Boc_Protected Deprotection Boc Deprotection (TFA) Boc_Protected->Deprotection Crude_Product Crude Protease Inhibitor Deprotection->Crude_Product Purification Preparative HPLC Crude_Product->Purification Final_Product Pure Protease Inhibitor Purification->Final_Product

Caption: General workflow for the synthesis of a protease inhibitor.

Protease_Inhibition cluster_0 Normal Viral Replication cluster_1 Inhibition by Piperidine-based Drug Protease Protease Active Site Cleavage Proteolytic Cleavage Protease->Cleavage No_Cleavage Inhibition of Cleavage Protease->No_Cleavage Substrate Viral Polyprotein Substrate Substrate->Cleavage Inhibitor Piperidine-based Inhibitor Inhibitor->No_Cleavage Binds to Active Site Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins No_Viral_Proteins No Mature Viral Proteins No_Cleavage->No_Viral_Proteins

Caption: Mechanism of action of a piperidine-based protease inhibitor.

Conclusion

N-Boc-piperidine-4-carboxylic acid is a valuable and versatile starting material for the synthesis of potent protease inhibitors. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to design and synthesize novel inhibitors targeting a range of proteases. The robust nature of the amide coupling and Boc deprotection reactions, coupled with effective purification techniques, allows for the efficient production of these complex molecules. Further exploration of the structure-activity relationships of piperidine-containing inhibitors will undoubtedly lead to the development of new and improved therapeutics for viral diseases and other conditions where proteases play a critical role.

References

Application Notes and Protocols for the Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpiperidines, utilizing the commercially available and versatile starting material, 1-benzyl-4-piperidone. Two primary synthetic strategies are presented: a classical three-step sequence involving Grignard reaction, dehydration, and reduction, and a modern approach using palladium-catalyzed Suzuki-Miyaura cross-coupling. These protocols are designed to be robust and adaptable for the synthesis of a diverse library of 4-arylpiperidine derivatives for research and drug development.

Introduction

4-Arylpiperidines are integral components in a wide array of pharmaceuticals, exhibiting diverse biological activities. Their rigid structure allows for precise orientation of the aryl group and other substituents to interact with biological targets. 1-Benzyl-4-piperidone is a common and cost-effective starting material, with the benzyl group serving as a convenient protecting group for the piperidine nitrogen.[1] This document outlines two reliable and scalable methods for converting this key intermediate into the desired 4-arylpiperidine products.

General Synthetic Strategies

The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone can be achieved through several pathways. The two most prominent methods are summarized below. The first is a robust, three-step method suitable for a wide range of aryl groups. The second leverages modern cross-coupling chemistry for a more direct C-C bond formation to an unsaturated intermediate.

G cluster_0 Synthetic Pathways Overview cluster_1 Method 1: Grignard Route cluster_2 Method 2: Suzuki Coupling Route start 1-Benzyl-4-piperidone A1 Grignard Reaction (ArMgX) start->A1 Step 1 B1 Vinyl Triflate Formation (Tf₂O, Base) start->B1 Step 1 A2 Dehydration (Acid-catalyzed) A1->A2 Step 2 A3 Reduction (e.g., H₂, Pd/C) A2->A3 Step 3 end_product 4-Arylpiperidine A3->end_product B2 Suzuki Coupling (ArB(OH)₂, Pd catalyst) B1->B2 Step 2 B3 Reduction (e.g., H₂, Pd/C) B2->B3 Step 3 B3->end_product

Caption: High-level overview of the two primary synthetic routes to 4-arylpiperidines.

Method 1: Grignard Reaction, Dehydration, and Reduction

This classical three-step approach is highly reliable and proceeds through a 4-aryl-4-hydroxypiperidine intermediate. It allows for the introduction of a wide variety of aryl groups via commercially available or easily prepared Grignard reagents.

G cluster_workflow1 Workflow for Method 1 start 1-Benzyl-4-piperidone step1 Step 1: Nucleophilic Addition start->step1 reagent1 Aryl Grignard Reagent (ArMgX) reagent1->step1 intermediate1 4-Aryl-1-benzyl-4-hydroxypiperidine step1->intermediate1 step2 Step 2: Dehydration intermediate1->step2 reagent2 Acid Catalyst (e.g., HCl, H₂SO₄) reagent2->step2 intermediate2 1-Benzyl-4-aryl-1,2,3,6-tetrahydropyridine step2->intermediate2 step3 Step 3: Catalytic Hydrogenation intermediate2->step3 reagent3 Reducing Agent (H₂, Pd/C) reagent3->step3 product 4-Aryl-1-benzylpiperidine step3->product

Caption: Experimental workflow for the Grignard-based synthesis of 4-arylpiperidines.

Experimental Protocol

Step 1: Synthesis of 4-Aryl-1-benzyl-4-hydroxypiperidine (Grignard Reaction)

  • Preparation: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Assemble the apparatus and dry with a heat gun under a stream of nitrogen.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Add a solution of the appropriate aryl bromide (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine. Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent.

  • Quenching & Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 4-aryl-1-benzyl-4-hydroxypiperidine, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 1-Benzyl-4-aryl-1,2,3,6-tetrahydropyridine (Dehydration)

  • Reaction Setup: Dissolve the crude 4-aryl-1-benzyl-4-hydroxypiperidine (1.0 eq) from the previous step in a suitable solvent such as toluene or acetic acid.

  • Dehydration: Add a strong acid catalyst (e.g., concentrated HCl, H₂SO₄, or p-toluenesulfonic acid, ~0.1-0.2 eq). Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude tetrahydropyridine can be purified by column chromatography.

Step 3: Synthesis of 4-Aryl-1-benzylpiperidine (Reduction)

  • Hydrogenation: Dissolve the 1-benzyl-4-aryl-1,2,3,6-tetrahydropyridine (1.0 eq) in a solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

  • Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr shaker apparatus at 50-60 psi) and stir vigorously at room temperature overnight.[2]

  • Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final 4-aryl-1-benzylpiperidine. This product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.

Data Summary
Aryl Group (Ar)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)
Phenyl~85-95~80-90>95~65-80
4-Fluorophenyl~80-90~80-90>95~60-75
4-Methoxyphenyl~80-90~75-85>95~57-72
2-Thienyl~70-80~70-80>95~46-60
(Note: Yields are representative and can vary based on specific reaction conditions and scale.)

Method 2: Suzuki-Miyaura Cross-Coupling

This modern approach involves the conversion of 1-benzyl-4-piperidone into a vinyl triflate, which then undergoes a palladium-catalyzed Suzuki-Miyaura reaction with an arylboronic acid.[3] This method is particularly useful for creating aryl-C(sp²)-C(sp²) bonds and is known for its high functional group tolerance.[4][5]

G cluster_workflow2 Workflow for Method 2 start 1-Benzyl-4-piperidone step1 Step 1: Vinyl Triflate Formation start->step1 reagent1 Triflic Anhydride (Tf₂O) + Base (e.g., LDA, KHMDS) reagent1->step1 intermediate1 1-Benzyl-4-(triflyloxy)-1,2,3,6-tetrahydropyridine step1->intermediate1 step2 Step 2: Suzuki-Miyaura Coupling intermediate1->step2 reagent2 Arylboronic Acid (ArB(OH)₂) + Pd Catalyst + Base reagent2->step2 intermediate2 1-Benzyl-4-aryl-1,2,3,6-tetrahydropyridine step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 (Same as Method 1, Step 3) product 4-Aryl-1-benzylpiperidine step3->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis route.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl Triflate)

  • Preparation: To a dry, nitrogen-flushed, round-bottom flask, add anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1 eq).

  • Enolate Formation: Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the base at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Work-up: After stirring for 1-2 hours, quench the reaction with a saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude vinyl triflate by flash column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a Schlenk flask, add the vinyl triflate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[4]

  • Solvent & Degassing: Add a solvent system, typically a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Coupling Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 1-benzyl-4-aryl-1,2,3,6-tetrahydropyridine.

Step 3: Reduction to 4-Aryl-1-benzylpiperidine

  • This step is identical to Step 3 in Method 1. The tetrahydropyridine intermediate is reduced via catalytic hydrogenation with H₂ and Pd/C to yield the final product.

Data Summary
Arylboronic Acid (ArB(OH)₂)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (Steps 1 & 2) (%)
Phenylboronic acid~75-85~80-90~60-77
4-Tolylboronic acid~75-85~85-95~64-81
3-Pyridylboronic acid~75-85~65-75~49-64
4-(Trifluoromethyl)phenylboronic acid~75-85~70-80~53-68
(Note: Yields are representative and can vary based on the specific catalyst, base, and solvent system used.)[3]

Final Product Characterization

The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

References

Troubleshooting & Optimization

Technical Support Center: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 167263-11-8). This guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an oil or a waxy solid with a broad melting point. What are the likely impurities and what is the general purification strategy?

A: An oily or impure solid product often contains residual solvents, unreacted starting materials, or reaction by-products. The most common impurities include:

  • Starting Materials: Unreacted 4-benzylpiperidine-4-carboxylic acid (de-Boc starting material) or di-tert-butyl dicarbonate (Boc₂O).

  • By-products: Side products from the Boc-protection reaction.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc).

A multi-step purification strategy is often most effective. Start with an extractive work-up to remove water-soluble impurities, followed by column chromatography for separation based on polarity, and conclude with recrystallization to obtain a high-purity crystalline solid.

start Crude Product (Oil / Waxy Solid) extraction Aqueous Extractive Work-up (e.g., EtOAc & Water/Brine) start->extraction Remove water-soluble impurities & salts chromatography Silica Gel Column Chromatography extraction->chromatography Separate by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing & removal of closely-eluting impurities product Pure Crystalline Product (Purity >98%) recrystallization->product

Caption: General purification workflow for the target compound.

Q2: I am struggling with poor separation during silica gel column chromatography. What is a reliable protocol?

A: Poor separation is typically due to an improper solvent system or incorrect column packing. The key is to select a mobile phase that provides a good retention factor (Rƒ) of approximately 0.3-0.4 for the target compound on a TLC plate.

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM) or the mobile phase. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the selected mobile phase. If separation between the product and impurities is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Solvent System (v/v)Typical Rƒ of ProductNotes
30-50% Ethyl Acetate in Hexanes0.35Good starting point for general purification.[1]
2-5% Methanol in Dichloromethane0.40Useful if the product is difficult to elute with EtOAc/Hexanes.[2]
Q3: My product fails to crystallize, or I experience significant product loss during recrystallization. How can I improve this step?

A: Recrystallization issues often stem from using a suboptimal solvent or an incorrect procedure. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a test solvent. Observe solubility at room temperature and upon heating. Good single solvents can be Ethyl Acetate or Toluene. A binary (two-solvent) system, such as Ethyl Acetate/Heptane or Ethanol/Water, is often effective.[3]

  • Dissolution: Place the crude product in a flask and add the minimum amount of the hot primary solvent (e.g., Ethyl Acetate) required to fully dissolve it.

  • Induce Crystallization (Binary System): While the solution is still hot, slowly add the anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy. Add a few more drops of the hot primary solvent to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

cluster_0 Solvent Selection Logic A Compound is soluble in hot solvent? B Compound is insoluble in cold solvent? A->B  Yes D Poor Solvent (Try another) A->D  No C Good Recrystallization Solvent B->C  Yes B->D  No funnel Separatory Funnel Organic Layer (EtOAc) Target Compound + Impurity Aqueous Layer (Water) add_acid Add 5% Citric Acid & Shake funnel2 Separatory Funnel Organic Layer (EtOAc) Purified Target Compound Aqueous Layer (Acidic) Protonated Impurity

References

Technical Support Center: Synthesis of 1-Boc-4-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-benzylpiperidine-4-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-Boc-4-benzylpiperidine-4-carboxylic acid, which is typically prepared by the alkylation of 1-Boc-piperidine-4-carboxylic acid.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant consumption of my starting material, 1-Boc-piperidine-4-carboxylic acid, after adding the base and benzyl bromide. What could be the problem?

  • Answer: This issue often stems from incomplete deprotonation of the starting material. To achieve C-alkylation at the 4-position, a strong base is required to generate the dianion.

    • Base Selection: Ensure you are using a sufficiently strong base. A common choice is a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).

    • Stoichiometry of Base: At least two equivalents of the base are necessary to deprotonate both the carboxylic acid and the α-carbon.

    • Reaction Temperature: The initial deprotonation is typically carried out at a low temperature (e.g., -78 °C) to prevent side reactions. However, the subsequent alkylation with benzyl bromide may require warming the reaction mixture.

    • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

Issue 2: Formation of O-Alkylated Byproduct

  • Question: My reaction mixture shows the formation of a significant byproduct, which I suspect is the O-alkylated ester. How can I minimize this?

  • Answer: The formation of the benzyl ester (O-alkylation) is a common competing reaction. The choice of counterion and solvent can influence the ratio of C- to O-alkylation.

    • Counterion Effect: Lithium cations are known to favor C-alkylation in many cases due to chelation. Using lithium-based strong bases like LDA is often preferred.

    • Solvent Choice: A polar aprotic solvent like Tetrahydrofuran (THF) is generally suitable for this reaction.

Issue 3: Complex Product Mixture and Purification Challenges

  • Question: After quenching the reaction, my crude product is a complex mixture that is difficult to purify. What are the likely impurities and how can I simplify the workup?

  • Answer: A complex mixture can result from unreacted starting materials, O-alkylated byproduct, and potentially di-benzylated products (if an excess of benzyl bromide and base were used).

    • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of further byproducts.

    • Quenching: Quench the reaction at low temperature by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride.

    • Extraction: After quenching, perform a careful aqueous workup. The desired carboxylic acid product will be soluble in a basic aqueous solution. You can wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to extract the product. Subsequently, acidifying the aqueous layer will precipitate the product, which can then be extracted with an organic solvent.

    • Chromatography: If the product is still impure, column chromatography on silica gel may be necessary. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be effective for separating the desired product from less polar byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for 1-Boc-4-benzylpiperidine-4-carboxylic acid?

A1: A common approach is the α-alkylation of 1-Boc-piperidine-4-carboxylic acid. This involves the formation of a dianion using a strong base, followed by the addition of benzyl bromide. The nitrogen of the piperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction.[2]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: The most critical parameters are:

  • Anhydrous Conditions: The use of dry solvents and glassware is crucial as the strong bases used are highly reactive with water.

  • Temperature Control: Maintaining a low temperature during deprotonation is essential to minimize side reactions.

  • Stoichiometry: Precise control over the equivalents of base and alkylating agent is necessary to avoid over-alkylation or incomplete reaction.

  • Purity of Starting Materials: Ensure the 1-Boc-piperidine-4-carboxylic acid and benzyl bromide are of high purity.

Q3: How can I confirm the successful synthesis of the desired product?

A3: The product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show the characteristic peaks for the Boc group, the benzyl group, and the piperidine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The spectrum should show a characteristic carbonyl stretch for the carboxylic acid.

Q4: Are there alternative synthetic strategies?

A4: While α-alkylation is a direct method, other multi-step sequences could be envisioned. For example, one could start from 1-benzyl-4-piperidone, introduce a cyano and a benzyl group at the 4-position, followed by hydrolysis of the nitrile to the carboxylic acid, and finally N-Boc protection. However, this route is more complex and may result in a lower overall yield.

Quantitative Data Summary

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Piperidinecarboxylic acidDi-tert-butyl dicarbonate, NaOH (aq)t-Butanol/Water0 to RTOvernight~100[3]
4-Piperidinecarboxylic acidDi-tert-butyl dicarbonate, Na2CO3/NaHCO3 bufferWater3022Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid (Precursor)

This protocol is based on a well-established procedure for the Boc-protection of 4-piperidinecarboxylic acid.[3]

  • Dissolution: Dissolve 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and a 1N aqueous solution of sodium hydroxide at 0 °C.

  • Addition of Boc-anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to about half of its original volume.

    • Cool the solution and acidify to pH 2 by the slow addition of 10% hydrochloric acid. This will cause a white solid to precipitate.

    • Filter the white precipitate, wash it with cold water, and air-dry to obtain 1-Boc-piperidine-4-carboxylic acid.

Protocol 2: Proposed Synthesis of 1-Boc-4-benzylpiperidine-4-carboxylic acid

This is a generalized protocol for the α-alkylation of a carboxylic acid and should be optimized for the specific substrate.

  • Preparation of LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (2.1 equivalents) dropwise. Stir the solution at this temperature for 30 minutes.

  • Dianion Formation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Add water and adjust the pH of the aqueous layer to ~9-10 with a base (e.g., 1M NaOH).

    • Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted benzyl bromide and other non-acidic impurities.

    • Acidify the aqueous layer to pH ~3-4 with a dilute acid (e.g., 1M HCl).

    • Extract the product from the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification cluster_product Final Product cluster_troubleshooting Troubleshooting Points start 1-Boc-piperidine-4-carboxylic acid deprotonation Dianion Formation (LDA, THF, -78°C) start->deprotonation alkylation Alkylation (Benzyl Bromide) deprotonation->alkylation ts1 Incomplete Deprotonation deprotonation->ts1 quench Quenching (aq. NH4Cl) alkylation->quench ts2 O-Alkylation alkylation->ts2 extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification ts3 Purification Issues extraction->ts3 product 1-Boc-4-benzylpiperidine-4-carboxylic acid purification->product

Caption: Synthetic workflow for 1-Boc-4-benzylpiperidine-4-carboxylic acid.

References

Technical Support Center: Synthesis of 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-benzylpiperidine. The information is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting and FAQs

Q1: I am observing a low yield in my 4-benzylpiperidine synthesis. What are the general factors to consider?

A1: Low yields in the synthesis of 4-benzylpiperidine can often be attributed to several factors regardless of the synthetic route. Key areas to investigate include the purity of starting materials, reaction conditions such as temperature and reaction time, the efficiency of the catalyst (if applicable), and the presence of moisture or atmospheric oxygen in sensitive reactions. It is also crucial to ensure that the chosen solvent is appropriate for the reaction and that all reagents are added in the correct stoichiometric ratios.

Q2: How can I effectively monitor the progress of my reaction to optimize the yield and minimize side products?

A2: Reaction monitoring is critical for determining the optimal reaction time and preventing the formation of degradation or side products. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Regular sampling of the reaction mixture will help you determine the point of maximum conversion of the starting material and minimal formation of impurities.

Method 1: Catalytic Hydrogenation of 4-Benzylpyridine

This method involves the reduction of the pyridine ring of 4-benzylpyridine to a piperidine ring using a catalyst and a hydrogen source.

Troubleshooting Guide & FAQs

Q1: My final product is contaminated with a species of higher molecular weight, and the yield of 4-benzylpiperidine is lower than expected. What could be the issue?

A1: A common side reaction in the catalytic hydrogenation of 4-benzylpyridine is the over-reduction of the benzyl group's aromatic ring, leading to the formation of 4-cyclohexylmethylpiperidine. This is more likely to occur under harsh reaction conditions, such as high hydrogen pressure or temperature, or with prolonged reaction times.

Troubleshooting Steps:

  • Catalyst Selection: Rhodium on carbon (Rh/C) has been shown to be highly effective for this transformation. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also active catalysts.[1]

  • Reaction Conditions: Milder conditions are preferable to maintain selectivity. Aim for lower hydrogen pressure and temperature. A study on the similar hydrogenation of 4-phenylpyridine achieved 96% selectivity for the desired piperidine at 87% conversion, with deep hydrogenation being suppressed to ≤5%.

  • Monitoring: Closely monitor the reaction's progress to stop it once the pyridine ring is fully hydrogenated, before significant reduction of the benzyl ring begins.

Data on Reaction Outcomes
CatalystSolventTemperature (°C)Pressure (atm H₂)OutcomeReference
Rh/CVariousNot specifiedNot specifiedHigh activity and good results[1]
Pd/CVariousNot specifiedNot specifiedHigh activity[1]
Pt/CVariousNot specifiedNot specifiedHigh activity[1]
Pd/CEtOAc706087% conversion, 96% selectivity for 4-phenylpiperidine
Experimental Protocol: Catalytic Hydrogenation of 4-Benzylpyridine
  • In a high-pressure reactor, dissolve 4-benzylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of 5% Rh/C or 10% Pd/C (typically 1-5 mol%).

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the target temperature (e.g., 25-80°C).

  • Stir the reaction mixture vigorously for 6-24 hours, monitoring the uptake of hydrogen.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the 4-benzylpiperidine by vacuum distillation or column chromatography.

Reaction Scheme

G Start 4-Benzylpyridine Product 4-Benzylpiperidine (Desired Product) Start->Product H₂, Catalyst (e.g., Rh/C, Pd/C) SideProduct 4-Cyclohexylmethylpiperidine (Over-reduction) Product->SideProduct Harsh Conditions (High H₂, Temp.)

Catalytic hydrogenation of 4-benzylpyridine and a potential side reaction.

Method 2: N-Alkylation of Piperidine with Benzyl Chloride

This direct approach involves the reaction of piperidine with benzyl chloride, typically in the presence of a base.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of benzyl alcohol in my reaction mixture. How can I prevent this?

A1: The formation of benzyl alcohol is a result of the hydrolysis of benzyl chloride, which competes with the desired N-alkylation.[2] This side reaction is promoted by the presence of water and hydroxide ions.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that your solvent (e.g., acetonitrile, DMF) and reagents are thoroughly dried. Using freshly dried K₂CO₃ as a base can also be beneficial as it is hygroscopic.

  • Solvent Choice: Aprotic solvents are generally preferred over protic solvents like ethanol, which can contain water and participate in solvolysis.

  • Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction without introducing hydroxide ions.

Q2: My product is contaminated with a salt that is difficult to remove. What is it and how can I avoid its formation?

A2: This is likely a quaternary ammonium salt, formed by the over-alkylation of the desired 4-benzylpiperidine product. This is a common issue in amine alkylations.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of piperidine relative to benzyl chloride. This ensures that the benzyl chloride is more likely to react with the starting amine rather than the product.

  • Slow Addition: Add the benzyl chloride slowly to the reaction mixture, maintaining an excess of piperidine throughout the addition. A syringe pump is ideal for this.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

Experimental Protocol: N-Alkylation of Piperidine
  • To a stirred solution of piperidine (1.2 eq) in anhydrous acetonitrile or DMF, add a non-nucleophilic base such as powdered K₂CO₃ (1.5 eq).

  • Slowly add a solution of benzyl chloride (1.0 eq) in the same anhydrous solvent to the mixture at room temperature over several hours.

  • Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

  • Filter off the base and any salts formed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or vacuum distillation.

Reaction Scheme

G Piperidine Piperidine Product 4-Benzylpiperidine (Desired Product) Piperidine->Product + Benzyl Chloride Base BenzylChloride Benzyl Chloride BenzylAlcohol Benzyl Alcohol (Hydrolysis) BenzylChloride->BenzylAlcohol H₂O / OH⁻ QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + Benzyl Chloride

N-alkylation of piperidine with potential side reactions.

Method 3: Reductive Amination

While not a direct synthesis of 4-benzylpiperidine from simple precursors, reductive amination is a key method for producing substituted piperidines and is relevant for analogous syntheses. For instance, reacting 4-piperidone with benzaldehyde in the presence of a reducing agent.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of 4-hydroxypiperidine. What is causing this?

A1: The formation of 4-hydroxypiperidine indicates that the reducing agent is reducing the starting 4-piperidone before it can form an iminium ion with benzaldehyde.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. More reactive agents like sodium borohydride (NaBH₄) should be added after allowing sufficient time for imine formation.

  • pH Control: The formation of the iminium ion is often catalyzed by a small amount of acid (e.g., acetic acid). Optimizing the pH can favor iminium formation and subsequent reduction over ketone reduction.

Q2: I am observing the formation of a di-benzylated product. How can this be avoided?

A2: This is an instance of over-alkylation, where the newly formed secondary amine reacts again with benzaldehyde and is reduced.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of the amine (4-piperidone) relative to the aldehyde (benzaldehyde).

  • Reaction Conditions: Lowering the reaction temperature and concentration can help to disfavor the second reductive amination step.

Experimental Protocol: Reductive Amination (Illustrative)
  • To a solution of 4-piperidone hydrochloride (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a solvent like dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Scheme

G Piperidone 4-Piperidone Iminium Iminium Ion (Intermediate) Piperidone->Iminium + Benzaldehyde SideProduct1 4-Hydroxypiperidine (Ketone Reduction) Piperidone->SideProduct1 [H] Benzaldehyde Benzaldehyde Product 4-Benzyl-4-hydroxypiperidine (Desired Product) Iminium->Product [H] SideProduct2 Di-benzylated Product (Over-alkylation) Product->SideProduct2 + Benzaldehyde, [H]

References

solubility issues with 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid?

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a moderately polar compound due to the presence of the carboxylic acid group. However, the bulky and nonpolar Boc and benzyl protecting groups significantly influence its solubility profile. Generally, it exhibits limited solubility in non-polar solvents and is more soluble in polar aprotic organic solvents. Its solubility can also be influenced by the crystalline form and purity of the material.

Q2: In which organic solvents is 4-Benzyl-1-Boc-piperidine-4-carboxylic acid typically soluble?

Based on the solubility of structurally similar compounds, 4-Benzyl-1-Boc-piperidine-4-carboxylic acid is expected to be soluble in the following solvents:

  • Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM).

  • Moderate to Low Solubility: Methanol (MeOH), Tetrahydrofuran (THF), and Toluene.

  • Insoluble: Water and non-polar hydrocarbon solvents.[1][2]

Q3: Are there any known quantitative solubility data for this compound?

Specific quantitative solubility data for 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in a range of organic solvents is not widely published. However, for general guidance, the following table summarizes qualitative solubility information and typical concentration ranges used in experimental settings for similar Boc-protected amino acids.

SolventQualitative SolubilityTypical Concentration for Experiments
Dichloromethane (DCM)Soluble10-50 mg/mL
Methanol (MeOH)Sparingly Soluble to Soluble5-20 mg/mL
Dimethylformamide (DMF)Very Soluble> 100 mg/mL
Dimethyl Sulfoxide (DMSO)Very Soluble> 100 mg/mL

Note: This data is an estimate based on related compounds and should be confirmed experimentally for your specific application.

Troubleshooting Guides

Issue: The compound is not dissolving or is only partially dissolving in the chosen solvent.

Root Cause Analysis and Step-by-Step Solutions:

Caption: A logical workflow for troubleshooting solubility issues.

Detailed Troubleshooting Steps:

  • Verify Solvent Selection: Ensure the chosen solvent is appropriate for the compound's structure. For 4-Benzyl-1-Boc-piperidine-4-carboxylic acid, polar aprotic solvents like DCM, DMF, or DMSO are the primary choices.

  • Assess Compound Purity: Impurities can significantly impact solubility. If the compound appears discolored or has visible particulate matter, consider purification before attempting dissolution.

  • Increase Solvent Volume: The concentration may be too high. Try adding more solvent incrementally to see if the compound dissolves.

  • Apply Gentle Energy:

    • Sonication: Place the sample in a sonicator bath for 5-10 minute intervals. This can help break up solid aggregates and enhance dissolution.

    • Gentle Warming: Warm the mixture gently (e.g., to 30-40°C). Be cautious, as excessive heat can potentially lead to degradation of the Boc-protecting group.

  • Utilize a Co-Solvent System: A mixture of solvents can be more effective than a single solvent. For instance, a small amount of methanol added to a suspension in dichloromethane can sometimes improve solubility. A common "magic mixture" for challenging compounds is a 1:1:1 ratio of DCM, DMF, and NMP.

  • Switch to a Stronger Solvent: If the compound remains insoluble in solvents like DCM or methanol, switch to a more powerful polar aprotic solvent such as DMF or DMSO.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Reaction Screening

This protocol outlines the steps to dissolve 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in dichloromethane (DCM) for use in a chemical reaction.

Protocol1 Start Start: Prepare Stock Solution Weigh 1. Weigh Compound (e.g., 100 mg) Start->Weigh AddSolvent 2. Add DCM (e.g., 2 mL for 50 mg/mL) Weigh->AddSolvent Vortex 3. Vortex/Stir (at room temperature) AddSolvent->Vortex Observe 4. Observe Dissolution (Is it a clear solution?) Vortex->Observe Sonicate 5. Sonicate if Necessary (5-10 min) Observe->Sonicate No Ready Solution Ready for Use Observe->Ready Yes Troubleshoot Proceed to Troubleshooting Observe->Troubleshoot Still Insoluble Sonicate->Observe

Caption: Workflow for preparing a stock solution in DCM.

Methodology:

  • Weighing: Accurately weigh the desired amount of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous dichloromethane (DCM) to achieve the target concentration.

  • Agitation: Securely cap the vial and vortex or stir the mixture at room temperature for 2-5 minutes.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the solution is ready.

  • Sonication (if necessary): If solid material remains, place the vial in a sonicator bath and sonicate for 5-10 minutes. Re-examine for complete dissolution.

  • Gentle Warming (optional): If sonication is insufficient, gently warm the vial to approximately 30°C while stirring. Avoid excessive heat.

Protocol 2: Sample Preparation for NMR Analysis

This protocol details the dissolution of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR spectroscopy.

Methodology:

  • Sample Weighing: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).

  • Dissolution:

    • For CDCl₃: Cap the NMR tube and gently invert it several times. If needed, sonicate for 1-2 minutes.

    • For DMSO-d₆: This is a stronger solvent, and the compound should dissolve readily with gentle shaking.

  • Final Preparation: Once the sample is fully dissolved, ensure the solution is homogeneous before acquiring the NMR spectrum.

Disclaimer: The information provided in this technical support center is intended for guidance and should be used in conjunction with standard laboratory safety practices. Solubility can be affected by the specific batch, purity, and experimental conditions. It is always recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.

References

Technical Support Center: Optimizing Coupling Reactions for N-Boc-Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving N-Boc-piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for N-Boc-piperidine carboxylic acids?

A2: The choice of coupling reagent is critical and depends on the steric hindrance of the substrates. For routine couplings, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole) are common.[1] For more challenging or sterically hindered substrates, uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are generally more effective, leading to faster reactions and higher yields.[1][2] HATU is often considered one of the most efficient reagents, reacting faster and with less epimerization.[3][4]

Q2: Why is a non-nucleophilic base like diisopropylethylamine (DIPEA) typically required?

A2: A non-nucleophilic organic base is necessary to neutralize the acid that is liberated during the reaction and to facilitate the coupling process.[1] A hindered base like DIPEA or N-methylmorpholine (NMM) is preferred to minimize potential side reactions, such as deprotonation of unintended sites or reaction with the activated acid intermediate.[1][5]

Q3: What is the purpose of additives such as HOBt and HOAt?

A3: Additives like HOBt (1-hydroxybenzotriazole) and its more reactive analogue HOAt (1-hydroxy-7-azabenzotriazole) serve two primary functions. First, they react with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions than the initial activated species.[6] Second, and crucially, they act as racemization suppressants, which is vital when coupling chiral carboxylic acids to prevent the loss of stereochemical integrity.[1][4]

Q4: My reaction is not proceeding. What are the first things I should check?

A4: If you observe low or no product formation, start by verifying the following:

  • Reagent Quality: Ensure all reagents, especially the coupling reagent and solvents, are fresh and anhydrous. Coupling reagents can be sensitive to moisture.[1][7]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[7]

  • Solubility: Confirm that all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM).[1]

  • Correct Stoichiometry: Double-check the equivalents of all reagents used.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q5: I am observing very low to no yield. What are the potential causes and how can I improve it?

A5: Low or no yield is a common issue that can stem from several factors.[7][8]

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the acid, especially if it is sterically hindered.[5][7]

    • Solution: Switch to a more powerful coupling reagent like HATU, HCTU, or PyBOP.[3] Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[7][9]

  • Steric Hindrance: The bulky N-Boc group on the piperidine ring, or bulky groups on the amine coupling partner, can physically block the reaction site.[5][6][7]

    • Solution: Increase the reaction temperature or extend the reaction time.[6] In very difficult cases, converting the carboxylic acid to a more reactive acyl fluoride using a fluorinating agent (e.g., TFFH) can be effective.[7]

  • Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[7]

    • Solution: Ensure sufficient non-nucleophilic base (e.g., 2.0-4.0 equivalents of DIPEA) is present to neutralize all acidic species.[10]

Q6: I am seeing an unexpected byproduct. How do I identify and prevent it?

A6: Several common side reactions can occur during amide coupling.

  • N-acylurea Formation: This stable byproduct is common when using carbodiimide reagents like EDC or DCC.[1]

    • Prevention: Add HOBt or HOAt to the reaction mixture. This traps the activated intermediate as an active ester, minimizing N-acylurea formation.[1][11]

  • Guanidinylation of the Amine: This can occur when using uronium/aminium-based reagents (HATU, HBTU) in excess, where the reagent reacts directly with the amine.[1][3]

    • Prevention: Avoid using a large excess of the coupling reagent relative to the carboxylic acid.[3] Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1][3]

  • Epimerization: For chiral N-Boc-piperidine carboxylic acids (e.g., substituted at the 3-position), loss of stereochemical purity is a major concern.[1]

    • Prevention: Use coupling reagents known for low epimerization rates, such as HATU or COMU.[1] Perform the reaction at low temperatures (e.g., 0 °C) and minimize the pre-activation time before adding the amine.[1] The addition of HOBt or HOAt is also highly recommended to suppress racemization.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeStrengthsCommon Issues & Side Reactions
EDC CarbodiimideCost-effective; water-soluble byproduct is easily removed during workup.[4]Lower reactivity with hindered substrates; risk of racemization and N-acylurea formation without additives.[2][12]
HATU Aminium/UroniumVery high reactivity and fast reaction times; low risk of epimerization.[3][4]Can cause guanidinylation of the amine if used in large excess; higher cost.[1][3]
PyBOP PhosphoniumHigh coupling efficiency with low racemization risk; does not cause guanidinylation.[2][3]The byproduct HMPA from the related BOP reagent is carcinogenic; PyBOP avoids this.[3] Higher cost.
HBTU/TBTU Aminium/UroniumEfficient and widely used.[3]Slightly less reactive than HATU; potential for guanidinylation.[3]

Table 2: Typical Reaction Conditions for N-Boc-Piperidine Carboxylic Acid Coupling

Reagent CombinationCarboxylic Acid (eq.)Amine (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)Typical SolventTemperature
EDC / HOBt 1.01.1 - 1.21.1 - 1.51.1 - 1.52.0 - 3.0DCM or DMF0 °C to RT
HATU / DIPEA 1.01.1 - 1.21.0 - 1.5-2.0 - 4.0DMF or DCM0 °C to RT
PyBOP / DIPEA 1.01.1 - 1.21.1 - 1.5-2.0 - 4.0DMFRT

Note: Equivalents are relative to the limiting reagent, typically the carboxylic acid. Conditions may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [7][10]

  • Dissolve the N-Boc-piperidine carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (N₂ or Ar).

  • Add the coupling reagent HATU (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [10][13]

  • Dissolve the N-Boc-piperidine carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.1 equivalents) in an anhydrous solvent like DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the mixture in portions.

  • Add DIPEA (2.0 equivalents) to the reaction.

  • Allow the reaction to slowly warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Dilute the reaction with an organic solvent and wash sequentially with 1 M KHSO₄, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_start Reactant Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve N-Boc-piperidine carboxylic acid (1.0 eq) in anhydrous solvent C Add coupling reagent (e.g., HATU, 1.1 eq) A->C Pre-activation (optional, 15-30 min) B Add amine (1.0-1.2 eq) E Stir at RT (2-16h) B->E D Add non-nucleophilic base (e.g., DIPEA, 2.0 eq) C->D D->B F Quench reaction (e.g., with H₂O) E->F G Extract with organic solvent F->G H Wash, Dry, Concentrate G->H I Purify product (Chromatography) H->I J J I->J Final Product

Caption: General workflow for an N-Boc-piperidine amide coupling reaction.

G Start Problem: Low or No Yield CheckReagents Are reagents fresh & anhydrous? Start->CheckReagents UseFresh Action: Use fresh/dry reagents & anhydrous solvents. CheckReagents->UseFresh No CheckConditions Is a potent coupling reagent being used (e.g., HATU)? CheckReagents->CheckConditions Yes End Problem Solved UseFresh->End SwitchReagent Action: Switch to HATU, PyBOP. Pre-activate acid before adding amine. CheckConditions->SwitchReagent No CheckHindrance Are substrates sterically hindered? CheckConditions->CheckHindrance Yes SwitchReagent->End IncreaseTimeTemp Action: Increase reaction time and/or temperature. Consider converting to acyl fluoride. CheckHindrance->IncreaseTimeTemp Yes CheckHindrance->End No IncreaseTimeTemp->End

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Scale-Up Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: My piperidine product has a yellow tint after synthesis. What is the cause and how can I remove it?

A1: A yellow discoloration in piperidines is commonly caused by oxidation byproducts. For applications requiring high purity, this coloration should be removed. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is recommended to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am struggling to separate my target piperidine from a pyridine precursor by distillation. Why is this difficult?

A2: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure. To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]

Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What is the likely cause?

A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases to form salts like piperidine hydrochloride. To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the primary safety concerns when managing exothermic reactions during scale-up of piperidine synthesis?

A4: The primary concern is a thermal runaway, where the heat generated by the reaction exceeds the heat removal capacity of the reactor. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials. Key exothermic steps can include N-alkylation or certain cyclization reactions.[2][3] It is crucial to have robust engineering controls, such as adequate cooling systems, proper agitation, and pressure relief devices, as well as a well-defined emergency quench or shutdown procedure.[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield on Scale-Up

A significant drop in yield when moving from laboratory (gram) to pilot or production (kilogram) scale is a frequent challenge in piperidine synthesis. This can be attributed to several factors related to the physics of larger scale operations.

Troubleshooting Workflow for Low Yield

start Low Yield on Scale-Up heat_transfer Check Heat Transfer Efficiency start->heat_transfer mixing Evaluate Mixing and Mass Transfer start->mixing reagent_addition Review Reagent Addition Rate start->reagent_addition hot_spots Localized Hot Spots Leading to Degradation? heat_transfer->hot_spots incomplete_reaction Incomplete Reaction or Byproduct Formation? mixing->incomplete_reaction exotherm_spike Initial Exotherm Spike? reagent_addition->exotherm_spike hot_spots->mixing No solution_cooling Improve Cooling: - Use reactor with cooling jacket - Optimize coolant flow rate hot_spots->solution_cooling Yes incomplete_reaction->reagent_addition No solution_mixing Enhance Mixing: - Use overhead stirrer - Baffles in reactor - Optimize impeller design and speed incomplete_reaction->solution_mixing Yes solution_addition Control Addition Rate: - Slow, controlled addition via pump - Sub-surface addition exotherm_spike->solution_addition Yes end Yield Improved exotherm_spike->end No solution_cooling->end solution_mixing->end solution_addition->end

Caption: Troubleshooting workflow for low yield in piperidine synthesis scale-up.

Q: We are experiencing a significant drop in yield when scaling up the N-alkylation of piperidine. What are the potential causes and solutions?

A: A decrease in yield upon scale-up is often due to mass and heat transfer limitations.[2]

  • Inefficient Heat Transfer: N-alkylation reactions are often exothermic. Larger reactors have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation. This can create localized hot spots, causing degradation of reactants or products.[2]

  • Poor Mixing: Inadequate mixing in a large reactor can result in heterogeneous reaction conditions, leading to incomplete reactions and the formation of byproducts.[2]

  • Reagent Addition Rate: The rate of addition of the alkylating agent becomes more critical at a larger scale. Rapid addition can worsen exotherms and promote side reactions.[2]

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsures efficient heat removal and temperature control.[2]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via pumpMinimizes exotherm and maintains a low concentration of reactive species.[2]
Mixing Magnetic stir barOverhead stirrer with appropriate impeller designEnsures homogeneous reaction conditions and prevents localized concentration gradients.[2]
Issue 2: Increased Impurity Formation at Scale

The formation of impurities can be exacerbated at a larger scale due to the same factors that affect yield.

Troubleshooting Workflow for Impurity Formation

start Increased Impurity Formation identify_impurity Identify Impurity Structure (e.g., GC-MS, NMR) start->identify_impurity over_alkylation Over-alkylation Product (Quaternary Salt)? identify_impurity->over_alkylation unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm degradation_product Degradation Product? identify_impurity->degradation_product over_alkylation->unreacted_sm No solution_stoichiometry Control Stoichiometry: - Use slight excess of piperidine - Slow alkylating agent addition over_alkylation->solution_stoichiometry Yes unreacted_sm->degradation_product No solution_reaction_time Optimize Reaction Time & Mixing: - Monitor reaction to completion (TLC, GC) - Improve mixing efficiency unreacted_sm->solution_reaction_time Yes solution_temperature Control Temperature: - Lower reaction temperature - Improve heat removal degradation_product->solution_temperature Yes end Purity Improved degradation_product->end No solution_stoichiometry->end solution_reaction_time->end solution_temperature->end

Caption: Troubleshooting workflow for impurity formation in piperidine synthesis.

Q: During the scale-up of an N-alkylation reaction, we are observing a significant amount of a quaternary ammonium salt byproduct. How can we minimize this?

A: The formation of a quaternary ammonium salt is due to over-alkylation. To minimize this, you should:

  • Control Stoichiometry: Use a slight excess of the piperidine nucleophile relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly and under controlled conditions to maintain a low instantaneous concentration.

  • Temperature Control: Maintain a lower reaction temperature to reduce the rate of the second alkylation reaction.[2]

Q: Our scaled-up hydrogenation of a substituted pyridine is incomplete, leaving significant amounts of starting material. What should we check?

A: Incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: Impurities in the starting material (e.g., sulfur compounds) can poison the catalyst. Ensure the pyridine precursor is of high purity. The basicity of the piperidine product can also inhibit catalyst activity.

  • Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient temperature and pressure to overcome. You may need to increase the hydrogen pressure or the reaction temperature.

  • Poor Mass Transfer: In a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is crucial to ensure hydrogen is available at the catalyst surface. Improve agitation to enhance gas-liquid mass transfer.

ParameterPotential IssueRecommended Action
Catalyst Activity Poisoning by impuritiesPurify pyridine precursor.
Product inhibitionConsider using an acidic solvent like acetic acid to protonate the piperidine.
Hydrogen Pressure Insufficient for ring reductionIncrease hydrogen pressure (e.g., 50-70 bar).[1]
Temperature Too low for activation energyGradually increase temperature, monitoring for side reactions.
Mixing Poor gas-liquid mass transferIncrease agitation speed; consider a specialized hydrogenation reactor with enhanced gas dispersion.

Experimental Protocols

Protocol 1: Scale-Up Hydrogenation of Substituted Pyridine

This protocol describes a general procedure for the hydrogenation of a substituted pyridine using a platinum(IV) oxide (PtO₂) catalyst in a high-pressure reactor.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Suitable extraction solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction progress by techniques like GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Large-Scale Reductive Amination

This protocol outlines a general procedure for the synthesis of a substituted piperidine via reductive amination of a dicarbonyl compound.

Materials:

  • Dicarbonyl compound (e.g., glutaraldehyde derivative) (1.0 eq)

  • Amine source (e.g., benzylamine) (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5-2.0 eq)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a reactor equipped with an overhead stirrer and a temperature probe, dissolve the dicarbonyl compound and the amine in the chosen solvent.

  • Iminium Formation: Add a catalytic amount of acetic acid to the mixture and stir at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise, monitoring the internal temperature to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude piperidine derivative by column chromatography or distillation.

Signaling Pathway Visualization

Many substituted piperidines are developed as therapeutic agents that target specific cellular signaling pathways. For instance, several piperidine-containing drugs are inhibitors of the PI3K/Akt pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.[4]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) PTEN->PIP2 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

References

Technical Support Center: Purification of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the removal of impurities from 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in your product will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as 1-benzyl-4-piperidone, di-tert-butyl dicarbonate (Boc anhydride), and aniline derivatives.[1][2]

  • Reaction Intermediates: Incomplete hydrolysis of intermediate species like nitriles or amides can leave them as impurities in the final product.[1][3]

  • Byproducts: Side reactions can lead to the formation of structurally related piperidine derivatives.

  • Residual Reagents and Solvents: Reagents used during the synthesis, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)[4], and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may remain in the crude product.[5]

Q2: What are the recommended primary purification methods for this compound?

A2: The most effective purification methods for this compound are recrystallization and column chromatography. For removing neutral or basic impurities, an acid-base extraction can be a very effective initial purification step.

Q3: Which analytical techniques are suitable for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final compound, with purities often exceeding 99.5% after successful purification.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities by comparing the product's spectrum to that of a known standard.[6][7]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
"Oiling Out" (Compound separates as a liquid)The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute.[8]Add more solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly. Consider using a lower-boiling point solvent system.
Failure to Crystallize The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently saturated. Impurities are inhibiting crystal formation.Try a different solvent or a co-solvent system where the compound has lower solubility. Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
Formation of Fine Powder Crystallization occurred too rapidly due to rapid cooling.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower crystal formation leads to purer, larger crystals.[9]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during a hot filtration step.Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtering. Preheat the funnel and filter paper during hot filtration to prevent premature crystallization.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Spots (TLC) The solvent system (eluent) is not optimal; it may be too polar or not polar enough.Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate or chloroform and methanol.[6][7]
Compound Cracks or Crashes on the Column The compound is not very soluble in the eluent, causing it to precipitate at the top of the column.Load the sample onto the column using a "dry loading" method where the crude product is adsorbed onto a small amount of silica gel first.[10] Alternatively, dissolve the sample in the minimum amount of a stronger solvent and then add it to the column.
Streaking of Compound on TLC/Column The compound is acidic and is interacting strongly with the silica gel.Add a small amount of a modifying acid (e.g., 0.5-1% acetic acid) to the eluent to improve the peak shape and elution of your carboxylic acid.
Very Slow Elution The silica gel is packed too tightly. The eluent is not polar enough to move the compound.Ensure the silica gel is packed as a slurry to avoid overly tight packing.[10] Gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound.[10]

Quantitative Data Summary

The following table presents typical purity results that can be expected when purifying analogous N-Boc protected piperidine carboxylic acids, based on literature data.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Typical YieldReference
Recrystallization85-95%>99%78-85%[5]
Column Chromatography80-90%>99.5%60-90%[5][6]
Acid-Base ExtractionVariableCan significantly remove neutral/basic impurities>90%General Chemistry Principle

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. An ethanol/water mixture is a good starting point for solvent screening.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Gently heat a suitable solvent (e.g., ethanol) on a hot plate. Add the minimum amount of hot solvent to the flask until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a co-solvent system like ethanol/water, slowly add the anti-solvent (water) to the hot ethanol solution until it just begins to turn cloudy. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is based on standard flash chromatography techniques.[10]

  • Eluent Selection: Using TLC, determine an appropriate eluent system. A gradient of ethyl acetate in hexanes or methanol in chloroform is often effective for compounds of this type.[6][7] Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just at the top of the silica.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified compound.[10]

Protocol 3: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaHCO₃ or 1M Na₂CO₃ solution). The acidic product will move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Organic Impurity Removal: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with stirring. The carboxylic acid product will precipitate out of the solution as the pH becomes acidic (target pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry thoroughly under vacuum.

Visual Guides and Workflows

The following diagrams illustrate the purification workflows and troubleshooting logic.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction (Optional First Step) Crude->Extraction Contains neutral/ basic impurities Chromatography Column Chromatography Crude->Chromatography Complex mixture/ similar polarity Recrystallization Recrystallization Crude->Recrystallization Product is solid/ minor impurities Extraction->Recrystallization Chromatography->Recrystallization Further polishing Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Pure Pure Product (>99%) Analysis->Pure Purity Confirmed Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Yes Oil Oils Out Result->Oil No NoCrystals No Crystals Form Result->NoCrystals No Action_Oil Re-heat, add more solvent, cool slower Oil->Action_Oil Action_NoCrystals Concentrate solution or scratch flask/add seed NoCrystals->Action_NoCrystals Action_Oil->Cool Action_NoCrystals->Cool Acid_Base_Extraction cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase (aq. NaHCO₃) Crude Crude Mixture (Product + Neutral Impurities) Neutral Neutral Impurities Remain Carboxylate Product as Carboxylate Salt Crude->Carboxylate + aq. NaHCO₃ Precipitate Pure Product Precipitates Carboxylate->Precipitate + HCl (aq) to pH 2-3

References

stability of Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group generally stable?

A1: The tert-butyloxycarbonyl (Boc) group is known for its stability in a wide range of reaction conditions, which makes it a versatile protecting group in organic synthesis.[1] It is generally stable under:

  • Basic conditions: The Boc group is resistant to hydrolysis under basic conditions.[2][3][4]

  • Nucleophilic conditions: It is stable towards most nucleophiles.[1][2]

  • Catalytic hydrogenation: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd-C), which allows for the selective deprotection of other groups like carboxybenzyl (Cbz).[1][3][5][6]

  • Many reducing agents: It is stable to reagents like LiAlH₄ and NaBH₄.[2]

  • Some oxidizing agents: The Boc group can withstand certain oxidizing conditions.[2]

This stability profile makes the Boc group orthogonal to many other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][7]

Q2: What are the standard conditions for removing the Boc group?

A2: The Boc group is characteristically labile to acidic conditions.[1] Cleavage is typically achieved using strong acids. Common reagents and conditions for Boc deprotection include:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is usually fast and occurs at room temperature.[1][8][9][10][11]

  • Hydrogen Chloride (HCl): 4 M HCl in 1,4-dioxane or methanol is also a widely used condition for Boc removal.[8][9][12]

  • Other acidic conditions: Aqueous phosphoric acid has been reported as a mild and selective reagent for deprotection.[2][13]

The deprotection mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decomposes to the free amine and carbon dioxide.[11][12][14][15]

Q3: What are common side reactions during Boc deprotection and how can they be prevented?

A3: The primary cause of side reactions during Boc deprotection is the formation of the reactive tert-butyl cation intermediate.[12][14] This electrophile can alkylate nucleophilic residues in the substrate, particularly in peptide synthesis.[14]

Commonly affected amino acid residues include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[14]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[14]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be alkylated.[14]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[14]

To prevent these side reactions, scavengers are added to the deprotection reaction mixture. Scavengers are nucleophilic species that are more reactive or present in higher concentrations than the sensitive residues, thereby trapping the tert-butyl cation.[14] Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).[9][16]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

  • Possible Cause 1: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[14]

  • Possible Cause 2: Steric hindrance.

    • Solution: For sterically hindered substrates, prolonged reaction times or gentle heating may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions to minimize side reactions.[14]

  • Possible Cause 3 (Solid-Phase Peptide Synthesis): Poor resin swelling.

    • Solution: Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent to allow for efficient access of the acid to the peptide chains.[12][14]

Issue 2: Unwanted cleavage of other acid-labile groups (e.g., esters).

  • Possible Cause: The deprotection conditions are too harsh.

    • Solution 1: Modify acidic conditions. Use a milder acid, such as aqueous phosphoric acid.[13] Carefully control the reaction time and temperature, monitoring the reaction closely by TLC or LC-MS.[13]

    • Solution 2: Use alternative deprotection reagents. For substrates with highly acid-sensitive functionalities, non-acidic deprotection methods can be employed. A system of oxalyl chloride in methanol has been reported for mild deprotection.[13][17][18] Thermal deprotection can also be an option in some cases.[13][19]

Issue 3: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of the product by the tert-butyl cation.

    • Solution: This indicates that scavengers were either not used or were not effective enough. Add or increase the concentration of scavengers like anisole, thioanisole, or TIS to the deprotection cocktail.[9][14]

Data Presentation

Table 1: Stability of the Boc Group under Various Conditions

Condition CategoryReagent/ConditionStability of Boc GroupReference(s)
Acidic Strong Acids (TFA, HCl)Labile[1][9]
Mild Acids (e.g., aq. H₃PO₄)Can be labile, conditions need optimization[2][13]
Basic Strong Bases (NaOH, KOH)Stable[2][3]
Amine Bases (e.g., Piperidine)Stable[1]
Hydrogenolysis H₂, Pd/CStable[1][6]
Reducing Agents NaBH₄, LiAlH₄Stable[2]
Oxidizing Agents VariesGenerally stable to many, but can be labile to some oxidative conditions.[2][20]
Nucleophiles VariesStable to most common nucleophiles.[1][2]

Table 2: Common Boc Deprotection Cocktails

ReagentSolventTypical ConcentrationTypical Reaction TimeReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)30 min - 3 h[1][10]
Hydrogen Chloride (HCl)1,4-Dioxane4 M30 min[12]
Aqueous Phosphoric AcidToluene85 wt%Varies (monitor by TLC/LC-MS)[13]
Oxalyl ChlorideMethanol3 equivalents1 - 4 h[17][18]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) [1]

  • Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a suitable base.

Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane (Solution Phase) [12]

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of substrate).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The salt can be collected by filtration or the solvent can be removed under reduced pressure. Cold diethyl ether can be used to aid precipitation.

Protocol 3: N-Boc Protection of an Amine [1]

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up to isolate the Boc-protected product.

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tert_Butyl_Cation->Isobutene - H⁺ Orthogonal_Protection_Strategy Start Polyfunctional Molecule (e.g., Amino Acid with reactive side chain) Protect_Amine Protect Amine with Boc Start->Protect_Amine Protect_Side_Chain Protect Side Chain with Orthogonal Group (e.g., Cbz for another amine, Benzyl for acid) Protect_Amine->Protect_Side_Chain Reaction_1 Perform Reaction 1 Protect_Side_Chain->Reaction_1 Deprotect_Boc Selective Boc Deprotection (Acidic Conditions, e.g., TFA) Reaction_1->Deprotect_Boc Reaction_2 Perform Reaction 2 on Free Amine Deprotect_Boc->Reaction_2 Deprotect_Orthogonal Selective Orthogonal Group Deprotection (e.g., Hydrogenolysis for Cbz/Benzyl) Reaction_2->Deprotect_Orthogonal Final_Product Final Modified Molecule Deprotect_Orthogonal->Final_Product Troubleshooting_Boc_Deprotection Start Boc Deprotection Issue Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Side_Products Side Products Observed? Start->Side_Products Other_Groups_Cleaved Other Acid-Labile Groups Cleaved? Start->Other_Groups_Cleaved Increase_Acid Increase Acid Strength/Concentration Incomplete_Deprotection->Increase_Acid Yes Add_Scavengers Add/Increase Scavengers (e.g., Anisole, TIS) Side_Products->Add_Scavengers Yes Milder_Acid Use Milder Acid (e.g., aq. H₃PO₄) Other_Groups_Cleaved->Milder_Acid Yes Increase_Time_Temp Increase Reaction Time/Temperature (with scavengers) Increase_Acid->Increase_Time_Temp Still Incomplete Check_Swelling Ensure Resin Swelling (SPPS) Increase_Time_Temp->Check_Swelling Still Incomplete Alternative_Method Use Alternative Method (e.g., Oxalyl Chloride/MeOH, Thermal) Milder_Acid->Alternative_Method Still Cleaved

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling for 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-arylpiperidines via palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-arylpiperidines using Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions.

Low or No Product Yield

Question: My cross-coupling reaction is giving low to no yield of the desired 4-arylpiperidine. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst system, reaction conditions, and reagents. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Catalyst Activity and Integrity:

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active and has been stored correctly. For improved consistency, consider using air-stable precatalysts like XPhos Pd G3.[1]

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[1]

    • Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or high temperatures. Ensure high-purity reagents and solvents, and consider lowering the reaction temperature if possible.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.[1] It is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]

    • Temperature: The optimal temperature can vary significantly depending on the substrates and catalyst system. For less reactive aryl chlorides, higher temperatures (80-110 °C) are often required.[1] However, excessively high temperatures can accelerate catalyst decomposition.

    • Solvent: The solvent should be anhydrous and deoxygenated. Common choices include toluene, dioxane, and THF.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[1]

  • Reagents and Substrates:

    • Base Selection: The choice and strength of the base are crucial. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[2] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the piperidine.[1] The base must be anhydrous and soluble in the reaction medium.

    • Substrate Quality: Impurities in the aryl halide or the piperidine derivative can poison the catalyst. Ensure all starting materials are pure and dry. For Suzuki reactions, the quality of the boronic acid is important, as they can degrade over time.

G start Low/No Yield catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagents/Substrates start->reagents pd_source Active Pd Source? (e.g., precatalyst) catalyst->pd_source ligand Appropriate Ligand? (e.g., bulky, electron-rich) catalyst->ligand pd_black Palladium Black Observed? catalyst->pd_black inert Strict Inert Atmosphere? conditions->inert temp Optimal Temperature? conditions->temp solvent Anhydrous/Degassed Solvent? conditions->solvent base Correct Base & Strength? reagents->base purity High Purity Substrates? reagents->purity solution1 Use Precatalyst/ Fresh Pd Source pd_source->solution1 solution2 Screen Different Ligands ligand->solution2 solution3 Lower Temperature/ Purify Reagents pd_black->solution3 solution4 Improve Degassing/ Use Schlenk Technique inert->solution4 solution5 Optimize Temperature temp->solution5 solution6 Dry/Degas Solvent solvent->solution6 solution7 Screen Bases/ Ensure Anhydrous base->solution7 solution8 Purify Starting Materials purity->solution8

Caption: Workflow for addressing common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is best for synthesizing 4-arylpiperidines?

A1: The "best" reaction depends on the specific substrates, functional group tolerance required, and the availability of starting materials.

  • Suzuki-Miyaura Coupling: Generally offers mild reaction conditions, a wide range of commercially available boronic acids, and tolerance to many functional groups. [3]* Buchwald-Hartwig Amination: This is a direct C-N bond formation method, coupling an aryl halide with piperidine. It is highly efficient but often requires strong bases. [4][5]* Negishi Coupling: Uses organozinc reagents, which are highly reactive and can be effective for coupling with less reactive aryl chlorides. However, organozinc reagents are moisture-sensitive. [6][7]* Sonogashira Coupling: Used for coupling a terminal alkyne with an aryl halide. This is applicable if you are starting with an ethynylpiperidine derivative. [8] Q2: How do I choose the right ligand for my reaction?

A2: Ligand choice is critical for a successful cross-coupling reaction.

  • Electron-rich and bulky ligands (e.g., biaryl phosphines like XPhos, SPhos) are generally preferred as they promote the oxidative addition of the aryl halide and the final reductive elimination step, leading to higher yields and faster reaction rates, especially with challenging substrates like aryl chlorides. [1]* Bidentate ligands (e.g., dppf) can sometimes offer greater stability to the palladium center.

  • It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.

Q3: What is the role of the base, and how do I select the appropriate one?

A3: The base plays multiple roles in the catalytic cycle.

  • In Suzuki coupling , the base activates the organoboron compound to facilitate transmetalation. [3]The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • In Buchwald-Hartwig amination , a strong base (e.g., NaOtBu, LHMDS) is typically required to deprotonate the amine (piperidine) to form the more nucleophilic amide. [1]* The solubility of the base in the reaction solvent is also an important consideration.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: The Pd(0) active catalyst is readily oxidized, leading to deactivation. Therefore, maintaining anaerobic and anhydrous conditions is critical. [1]* Degassing Solvents: Solvents should be thoroughly degassed by bubbling an inert gas (argon or nitrogen) through them or by using the freeze-pump-thaw technique. [1]* Schlenk Techniques: Use flame-dried glassware and perform all additions of reagents under a positive pressure of an inert gas. [1]* Anhydrous Reagents: Ensure all solid reagents and piperidine are dry. Solvents should be of an anhydrous grade.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 4-Piperidine Derivatives

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-N-Boc-piperidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
24-Chloro-N-Boc-piperidine4-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₂CO₃Dioxane/H₂O11085
34-Iodo-N-Boc-piperidine3-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9078

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination of Aryl Bromide with Piperidine

EntryAryl BromideLigand (4 mol%)Base (1.4 eq)SolventTemp (°C)Yield (%)
14-BromotolueneXPhosNaOtBuToluene10095
24-BromotolueneRuPhosNaOtBuToluene10092
34-BromotolueneP(t-Bu)₃NaOtBuToluene10075
44-BromotolueneXPhosK₃PO₄Dioxane11045

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). [1]2. Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the aryl halide (1.0 equiv) and piperidine (1.2 equiv). [1]3. Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress by TLC or GC-MS. [1]4. Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature and quench by the slow addition of water. [1]5. Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography. [1]

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X ox_add Oxidative Addition pd2_aryl_complex Ar-Pd(II)L₂-Ar' pd2_complex->pd2_aryl_complex Ar'-B(OR)₂ + Base transmetal Transmetalation pd2_aryl_complex->pd0 Ar-Ar' red_elim Reductive Elimination product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of N-Boc-piperidine-4-carboxylic acid methyl ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-Boc-piperidine-4-carboxylic acid methyl ester using column chromatography. This resource offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of N-Boc-piperidine-4-carboxylic acid methyl ester?

A1: The most commonly used stationary phase is silica gel. Particle sizes of 100-200 mesh or 230-400 mesh are typically employed for flash column chromatography, offering a good balance between resolution and flow rate.

Q2: Which solvent systems are recommended for the column chromatography of this compound?

A2: Several solvent systems have been successfully used. The choice depends on the specific impurities present in your crude material. Common systems include:

  • n-Hexane/Ethyl Acetate (e.g., 4.5:1 v/v)[1][2]

  • Dichloromethane/Methanol (e.g., 15:1 v/v)

  • Chloroform/Methanol (e.g., 2% Methanol in Chloroform)[1]

It is highly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: What is the ideal Rf value for N-Boc-piperidine-4-carboxylic acid methyl ester on TLC before starting the column?

A3: For optimal separation, aim for an Rf value of approximately 0.3 in the chosen solvent system. This typically provides a good balance, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Q4: What are the potential impurities I might encounter, and how do I separate them?

A4: Common impurities may include:

  • Unreacted N-Boc-piperidine-4-carboxylic acid: This starting material is significantly more polar than the desired methyl ester product and will have a much lower Rf value. It will either remain at the baseline on TLC or elute from the column much later, typically with a more polar solvent mixture.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If the preceding step was Boc protection, residual Boc₂O and related non-polar byproducts might be present. These are much less polar than the product and will have a high Rf value, eluting early from the column.

  • Deprotected piperidine-4-carboxylic acid methyl ester: If the Boc group is labile under certain conditions, the deprotected amine may be present. This impurity is more polar and will have a lower Rf than the product.

A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating these impurities.

Q5: My purified product is an oil, but it is reported to be a solid. What should I do?

A5: N-Boc-piperidine-4-carboxylic acid methyl ester has a low melting point (around 33-37 °C) and is often isolated as a colorless oil or a white to light yellow crystalline powder.[1] If your purified product appears as an oil, ensure all solvent has been removed under high vacuum. You can try dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and storing it at a low temperature (e.g., in a refrigerator or freezer) to induce crystallization.

Troubleshooting Guide

If you are encountering issues with your column chromatography purification, refer to the following troubleshooting workflow.

Troubleshooting_Workflow start Start Purification check_tlc Run TLC of Crude Material start->check_tlc no_separation Problem: Poor or No Separation on TLC check_tlc->no_separation Multiple spots with similar Rf streaking Problem: Streaking on TLC/Column check_tlc->streaking Spot is streaked product_not_eluting Problem: Product Not Eluting from Column check_tlc->product_not_eluting Product Rf is too low (e.g., < 0.1) product_elutes_too_fast Problem: Product Elutes Too Fast check_tlc->product_elutes_too_fast Product Rf is too high (e.g., > 0.5) co_elution Problem: Co-elution with Impurity check_tlc->co_elution Impurity spot is very close to product spot end Successful Purification check_tlc->end Good Separation (Product Rf ~0.3) change_solvent Solution: Change Solvent System (e.g., switch from Hex/EtOAc to DCM/MeOH) no_separation->change_solvent add_base Solution: Add a small amount of base (e.g., 0.5-1% triethylamine) to the eluent streaking->add_base increase_polarity Solution: Gradually Increase Eluent Polarity product_not_eluting->increase_polarity decrease_polarity Solution: Decrease Eluent Polarity product_elutes_too_fast->decrease_polarity gradient_elution Solution: Use a Shallow Gradient Elution co_elution->gradient_elution change_solvent->check_tlc adjust_polarity Solution: Adjust Solvent Polarity add_base->check_tlc increase_polarity->end decrease_polarity->end gradient_elution->end

Caption: Troubleshooting workflow for column chromatography purification.

Data Presentation: Purification Parameters

The following table summarizes key quantitative data for the purification of N-Boc-piperidine-4-carboxylic acid methyl ester.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Finer mesh size provides higher resolution but may result in slower flow rates.
Solvent System (v/v) 1. n-Hexane/Ethyl Acetate (4.5:1) 2. Dichloromethane/Methanol (15:1) 3. Chloroform/Methanol (98:2)The optimal ratio should be determined by TLC to achieve an Rf of ~0.3 for the product.[1][2]
Target Rf Value ~0.3Provides the best separation from impurities.
Sample Loading 1:30 to 1:100 (Crude sample weight : Silica gel weight)Use a higher ratio (e.g., 1:100) for difficult separations with closely eluting impurities.
Elution Method Isocratic or GradientGradient elution (gradually increasing solvent polarity) is often beneficial for separating a wider range of impurities.

Experimental Protocol

This protocol provides a general methodology for the purification of N-Boc-piperidine-4-carboxylic acid methyl ester by flash column chromatography.

Materials:

  • Crude N-Boc-piperidine-4-carboxylic acid methyl ester

  • Silica gel (e.g., 230-400 mesh)

  • Solvents (HPLC grade): n-Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp for visualization

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives the desired product an Rf value of approximately 0.3 and good separation from impurities.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it. Do not let the solvent level drop below the top of the sand layer.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect the eluent in fractions of appropriate size.

    • Monitor the elution process by periodically spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc-piperidine-4-carboxylic acid methyl ester.

    • Place the product under high vacuum to remove any residual solvent.

References

Technical Support Center: Strategies to Avoid Racemization During Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting racemization during amide and peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling reactions?

A1: Racemization is a chemical process that results in the formation of a mixture of enantiomers (e.g., D and L forms of an amino acid) from a single, pure enantiomer.[1] During peptide synthesis, the chiral center of an amino acid (the alpha-carbon) can lose its stereochemical integrity, leading to the incorporation of the incorrect stereoisomer.[2] This can significantly alter the final product's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activated carboxyl group of an N-protected amino acid can cyclize to form this intermediate. The proton on the chiral alpha-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1][3] Another potential pathway is the direct abstraction of the alpha-proton from the activated amino acid, though this is generally less common for amino acids with standard urethane-based protecting groups (Fmoc, Boc).[3]

Q3: Which amino acids are most susceptible to racemization?

A3: While any amino acid (except for the non-chiral glycine) can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are especially susceptible.[4][5] Serine (Ser) is also known to be sensitive to racemization under certain coupling conditions.[2][5]

Q4: How do urethane-based protecting groups like Fmoc and Boc help prevent racemization?

A4: Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are effective at suppressing racemization.[3][5] The electronic properties of the urethane carbonyl group decrease the tendency of the activated amino acid to form the problematic oxazolone intermediate, thus preserving the stereochemical integrity of the alpha-carbon.[3]

Troubleshooting Guide

Issue: My final product contains a high level of the undesired diastereomer. How can I identify the cause and fix it?

This is a common problem indicating that racemization has occurred during one or more of the coupling steps. Follow this troubleshooting workflow to diagnose and resolve the issue.

Step 1: Review Your Coupling Reagent and Additives

The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization.

  • Problem: Using a carbodiimide reagent (e.g., DCC, DIC) without an additive.

    • Solution: Always use carbodiimide reagents in combination with a racemization-suppressing additive.[6] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form an active ester that is less prone to racemization.[3][7][8] HOAt and Oxyma are generally more effective than HOBt.[7][9]

  • Problem: High racemization levels with onium salt reagents (e.g., HBTU, HATU).

    • Solution: While very efficient, these reagents can sometimes cause racemization with sensitive amino acids.[2] Ensure you are using a high-quality reagent and consider pre-activation for a short period (1-2 minutes) before adding it to the amine.[2] For particularly difficult couplings, switching to a phosphonium-based reagent like PyBOP or a newer generation reagent like COMU may yield better results.[9][10] For coupling the highly sensitive Fmoc-His(Trt)-OH, DEPBT is reported to be remarkably resistant to racemization.[3]

Step 2: Evaluate the Base Used in the Reaction

The presence, strength, and steric hindrance of the base can dramatically influence the rate of racemization.

  • Problem: Using a strong, sterically unhindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Solution: These bases can readily abstract the alpha-proton of the activated intermediate.[8] Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred choices as they are associated with lower levels of racemization.[7][8] Use the minimum amount of base necessary for the reaction to proceed.[8]

  • Problem: Unnecessary use of a base.

    • Solution: For carbodiimide-mediated couplings where the amine component is not a salt (e.g., not an HCl or TFA salt), a base may not be necessary. Running the reaction under base-free conditions is an effective strategy to minimize racemization.[2][3]

Step 3: Check Reaction Temperature and Time
  • Problem: Running the coupling reaction at an elevated temperature.

    • Solution: Higher temperatures accelerate the rate of racemization.[8][11] Perform coupling reactions at room temperature or below (e.g., 0 °C).[12] If using microwave-assisted synthesis, which often involves high temperatures, be aware that this can increase the risk of racemization, especially for sensitive residues.[2]

  • Problem: Prolonged activation or reaction times.

    • Solution: Long exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, increases the opportunity for racemization.[8] Monitor the reaction progress and aim for the shortest time necessary to achieve a good yield.[9]

Step 4: Assess the Solvent
  • Problem: Inappropriate solvent choice.

    • Solution: The polarity of the solvent can influence racemization rates.[1] Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally recommended.[12] Ensure the solvent is completely anhydrous, as water can hydrolyze the activated intermediate.[12]

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Additives
Reagent ClassExamplesTypical AdditiveRacemization PotentialNotes
Carbodiimides DCC, DIC, EDCRequired (Oxyma, HOAt, HOBt)High without additive; Low with additiveDIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[3][6]
Aminium/Uronium HBTU, HATU, HCTU, TBTU, COMUIncorporated or addedLow to ModerateVery efficient and fast. HATU is highly effective but can increase racemization for sensitive residues.[2][6]
Phosphonium BOP, PyBOP, PyAOPIncorporatedLowGenerally associated with low levels of racemization.[9] Effective for sterically hindered couplings.
Organophosphinic DEPBT, BOP-ClIncorporated (HOOBt)Very LowDEPBT is excellent for racemization-prone amino acids like Histidine.[3]
Other TCFH-NMI, T3PN/AVery LowNewer systems reported to be highly efficient with excellent suppression of racemization.[13]
Table 2: Impact of Common Bases on Racemization
BaseAbbreviationRelative BasicitySteric HindranceRacemization Risk
TriethylamineTEAStrongLowHigh
N,N-DiisopropylethylamineDIPEA, DIEAModerateHighModerate to High[2][8]
N-MethylmorpholineNMMWeakModerateLow[8]
2,4,6-CollidineTMPWeakHighVery Low[7]

Key Experimental Protocols

Protocol 1: General Low-Racemization Peptide Coupling (DIC/Oxyma)

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound amine in DMF for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (e.g., 5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and Oxyma (3-4 equivalents) in a minimal amount of DMF.

  • Coupling Initiation: Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) to the amino acid/Oxyma solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[2]

  • Reaction: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) to check for the presence of free primary amines, which indicates an incomplete reaction.[2]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove any excess reagents and byproducts.

  • Deprotection: Proceed to the next Fmoc-deprotection step.

Protocol 2: General Procedure for Determining Enantiomeric Excess

Determining the extent of racemization requires separating and quantifying the resulting diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method.

  • Sample Preparation: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.

  • Hydrolysis: Completely hydrolyze the peptide sample to its constituent amino acids (e.g., using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube).

  • Derivatization (if required): Depending on the column and detection method, it may be necessary to derivatize the amino acids with a fluorescent tag (e.g., Marfey's reagent) that allows for the separation of D and L enantiomers.

  • HPLC Analysis:

    • Column: Use a chiral HPLC column suitable for amino acid analysis.

    • Mobile Phase: Develop an isocratic or gradient elution method with an appropriate mobile phase (e.g., acetonitrile/water with additives like TFA or formic acid).

    • Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the amino acids or their derivatives.

  • Quantification: Integrate the peak areas for the D- and L-enantiomers of the amino acid of interest. The enantiomeric excess (% ee) can be calculated from these areas. The percentage of racemization is typically reported as the percentage of the D-isomer detected.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling AA N-Protected Amino Acid (L-configuration) Activated Activated Intermediate (e.g., O-acylisourea) AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Cyclization Peptide_L Desired Peptide (L-configuration) Activated->Peptide_L Enolate Enolate (Planar) Oxazolone->Enolate + Base - H⁺ Peptide_D Diastereomeric Impurity (D-configuration) Enolate->Peptide_D + H⁺ (non-stereoselective) Amine H₂N-Peptide TroubleshootingWorkflow Start High Racemization Detected Reagent Step 1: Evaluate Reagent & Additives Start->Reagent Base Step 2: Evaluate Base Reagent->Base Using carbodiimide? Add Oxyma/HOAt. Using onium salt? Consider PyBOP. Temp Step 3: Evaluate Temperature Base->Temp Using TEA/DIPEA? Switch to NMM/Collidine. Consider base-free if possible. End Racemization Minimized Temp->End Reaction heated? Run at 0°C to RT. DecisionTree Start Select Coupling Strategy AminoAcid Is the Amino Acid Racemization-Prone? (e.g., His, Cys) Start->AminoAcid Standard Standard Coupling AminoAcid->Standard No Sensitive Sensitive Coupling AminoAcid->Sensitive Yes ReagentStd Use DIC + Oxyma/HOAt or HCTU/COMU Standard->ReagentStd ReagentSens Use DEPBT (for His) or DIC/HOAt (base-free) Sensitive->ReagentSens BaseStd Use NMM or Collidine as base ReagentStd->BaseStd TempSens Run reaction at low temp (0°C) ReagentSens->TempSens

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of NMR Data

The following tables summarize the ¹H and ¹³C NMR data for key structural analogs of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This comparative data is essential for understanding the influence of substituents on the chemical shifts of the piperidine ring and associated functional groups.

Table 1: ¹H NMR Data of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and its Methyl Ester Derivative

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Integration)
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidCDCl₃4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H)
Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylateCDCl₃3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, 2H), 2.43 (tt, 1H), 1.85 (m, 2H), 1.65 (m, 2H), 1.45 (s, 9H)

Table 2: ¹³C NMR Data of Various Substituted 1-(tert-butoxycarbonyl)piperidine Derivatives

CompoundSolventChemical Shift (δ) ppm
tert-Butyl 4-formylpiperidine-1-carboxylateCDCl₃203.1, 154.8, 79.0, 57.4, 46.4, 44.1, 34.5, 30.4, 29.7, 29.6, 29.4, 29.3, 28.7, 26.5, 23.6, 22.2
A tert-butyl 4-substituted piperidine-1-carboxylate derivative[1]CDCl₃155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6

Experimental Protocols

The following is a general procedure for the acquisition of NMR data for piperidine derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. For carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable proton of the acid.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine characterization.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans is usually required compared to ¹H NMR to obtain adequate signal intensity.

    • The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis start 4-Piperidone intermediate1 Piperidine-4-carboxylic acid start->intermediate1 e.g., Strecker synthesis intermediate2 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid intermediate1->intermediate2 Boc protection product This compound intermediate2->product Benzylation at C4 sample_prep Sample Preparation (in CDCl3 or DMSO-d6) product->sample_prep nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: Synthetic and analytical workflow for this compound.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 1-Boc-4-benzylpiperidine-4-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic building blocks is paramount to the success of their endeavors. 1-Boc-4-benzylpiperidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents, and its analogs with alternative protecting groups, require robust analytical methodologies for quality control and structural confirmation. This guide provides a comparative overview of the mass spectrometry analysis of 1-Boc-4-benzylpiperidine-4-carboxylic acid and its commonly used alternatives, featuring detailed experimental protocols and expected fragmentation patterns to aid in their identification and characterization.

The piperidine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules and approved drugs. The ability to functionalize this core structure is crucial in medicinal chemistry, and compounds like 1-Boc-4-benzylpiperidine-4-carboxylic acid serve as versatile starting materials. The choice of the N-protecting group—be it tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical consideration in a synthetic strategy, as it dictates the conditions for its removal and orthogonality with other protecting groups. Mass spectrometry plays a pivotal role in verifying the successful installation of these protecting groups and in confirming the overall structure of the molecule.

Comparative Analysis of N-Protected 4-Benzylpiperidine-4-carboxylic Acids

The selection of an appropriate N-protected piperidine derivative is often guided by the overall synthetic route and the compatibility of the protecting group with other chemical transformations. The following table summarizes the key mass spectrometric properties of 1-Boc-4-benzylpiperidine-4-carboxylic acid and two common alternatives, providing a quick reference for their analytical differentiation.

CompoundProtecting GroupMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key Fragmentation Pathways (ESI-MS/MS)
1-Boc-4-benzylpiperidine-4-carboxylic acidBocC₁₉H₂₇NO₄333.42333.1940Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da), Decarboxylation (-44 Da), Benzyl group fragmentation
1-Cbz-4-benzylpiperidine-4-carboxylic acidCbzC₂₁H₂₃NO₄369.41369.1627Loss of benzyl group (-91 Da), Loss of CO₂ from Cbz (-44 Da), Decarboxylation (-44 Da)
1-Fmoc-4-benzylpiperidine-4-carboxylic acidFmocC₂₈H₂₇NO₄453.52453.1940Loss of fluorenylmethoxy group (-179 Da), Cleavage of the Fmoc group to dibenzofulvene (-178 Da)

Experimental Protocols for Mass Spectrometry Analysis

To ensure reliable and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-protected piperidine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of these compounds, offering both separation and sensitive detection.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of the analyte from any impurities.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.

  • MS Method:

    • Full Scan: Acquire a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]⁺).

    • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion to observe the fragmentation pattern. Collision energy should be optimized to achieve a rich fragmentation spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can also be employed, particularly for assessing the volatility and thermal stability of these compounds. Derivatization may be necessary to improve the volatility of the carboxylic acid group.

Instrumentation:

  • Gas Chromatograph: A gas chromatograph with a capillary column.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 - 280 °C.

  • Oven Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.

Mass Spectrometry Conditions:

  • Ionization Energy: 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualizing Analytical Workflows

To provide a clear understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in comparing these compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Interpretation Sample Sample of N-Protected Piperidine Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_MS LC-MS Analysis Dilution->LC_MS Injection GC_MS GC-MS Analysis Dilution->GC_MS Injection (with derivatization if needed) Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS->Data_Acquisition GC_MS->Data_Acquisition Spectral_Analysis Spectral Analysis (Fragmentation Pattern) Data_Acquisition->Spectral_Analysis Structural_Confirmation Structural Confirmation Spectral_Analysis->Structural_Confirmation

A typical experimental workflow for the mass spectrometry analysis of N-protected piperidine derivatives.

logical_comparison cluster_compounds Compounds for Comparison cluster_analysis Mass Spectrometry Analysis cluster_data Comparative Data Points cluster_evaluation Evaluation for Application Boc 1-Boc-4-benzyl- piperidine-4-carboxylic acid MS Mass Spectrometry (LC-MS/MS or GC-MS) Boc->MS Cbz 1-Cbz-4-benzyl- piperidine-4-carboxylic acid Cbz->MS Fmoc 1-Fmoc-4-benzyl- piperidine-4-carboxylic acid Fmoc->MS MW Molecular Weight MS->MW Frag Fragmentation Pattern MS->Frag RT Retention Time (LC) MS->RT App Suitability for Drug Discovery Workflow MW->App Frag->App RT->App

A logical diagram illustrating the comparative analysis of different N-protected piperidine derivatives.

Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a prevalent structural motif in a multitude of pharmaceutical agents.[1] As a conformationally restricted analog of gamma-aminobutyric acid (GABA), this heterocyclic compound and its derivatives have been explored for a wide range of therapeutic applications, including oncology, neurology, and infectious diseases.[1] The strategic modification of the piperidine nitrogen (N-substitution) is a key tactic in drug discovery to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1]

This guide provides a comparative analysis of various N-substituted piperidine-4-carboxylic acid derivatives, summarizing their biological activities with supporting quantitative data. It also details the experimental protocols for key assays and presents a generalized synthetic workflow for the preparation of these compounds.

Data Presentation: A Comparative Overview

The biological activity of N-substituted piperidine-4-carboxylic acid derivatives is highly dependent on the nature of the substituent at the nitrogen atom. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) for different biological targets.

Table 1: Inhibition of Steroid-5α-Reductase Isozymes

A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed a range of inhibitory potencies against 5α-reductase isozymes 1 and 2, enzymes implicated in androgen-related disorders.[2] The data indicates that bulky, lipophilic N-substituents can confer potent and, in some cases, isozyme-selective inhibition.[2]

Compound IDN-Substituent5α-Reductase Type 1 (Rat) IC50 (µM)5α-Reductase Type 2 (Rat) IC50 (µM)
6 Diphenylacetyl3.440.37
9 Diphenylcarbamoyl0.540.69
7 Dicyclohexylacetyl~100.08
Data sourced from Bioorganic & Medicinal Chemistry, 2000.[2]

Table 2: Affinity for Central Muscarinic Acetylcholine Receptors

The N-substituent plays a critical role in modulating the affinity of piperidinyl benzilate derivatives for muscarinic acetylcholine receptors, which are targets for various neurological disorders. Smaller alkyl groups and certain aralkyl groups at the nitrogen atom were found to enhance binding affinity significantly.

N-SubstituentBinding Affinity (Ki, nM)
H2.0
Methyl0.2
Ethyl0.2
n-Propyl>200
Isopropyl>200
Benzyl0.2
p-Fluorobenzyl3.0
Phenethyl8.0
Data sourced from Life Sciences, 1990.

Table 3: Inhibition of Cholinesterases for Alzheimer's Disease Treatment

In the pursuit of treatments for Alzheimer's disease, N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. The replacement of an ester linker with a more stable amide linker and modification of the aromatic moiety led to compounds with potent inhibitory activity.

Compound IDAromatic MoietyAChE Inhibition IC50 (µM)
28 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41
20 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94
Data sourced from European Journal of Medicinal Chemistry, 2019.

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate a generalized synthetic workflow for N-substituted piperidine-4-carboxylic acid derivatives and a simplified representation of a signaling pathway they can modulate.

G cluster_synthesis Generalized Synthetic Workflow start Piperidine-4-carboxylic acid (Isonipecotic Acid) ester Ester Protection (e.g., Methyl or Ethyl Ester) start->ester Esterification (e.g., SOCl2, MeOH) boc_protect N-Boc Protection start->boc_protect Boc2O, Base n_sub N-Substitution (Alkylation or Acylation) ester->n_sub N-Alkylation/Acylation (R-X, Base) boc_protect->n_sub Alternative Route: Deprotection then N-Substitution deprotect Ester Hydrolysis (Final Acid) n_sub->deprotect Saponification (e.g., LiOH or NaOH) final_product N-Substituted Piperidine-4-carboxylic Acid deprotect->final_product

Caption: A general synthetic route for N-substituted piperidine-4-carboxylic acids.

G cluster_pathway Muscarinic Receptor (M2/M4) Signaling Inhibition ligand N-Substituted Piperidine Derivative (Antagonist) receptor M2/M4 Muscarinic Receptor (GPCR) ligand->receptor Binds and Blocks g_protein Gi/o Protein receptor->g_protein Inhibits Activation ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP Production ac->camp Decreases response Cellular Response camp->response Modulates acetylcholine Acetylcholine (Agonist) acetylcholine->receptor Binds and Activates

Caption: Simplified signaling pathway for M2/M4 muscarinic receptor antagonism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key assays used in the characterization of N-substituted piperidine-4-carboxylic acid derivatives.

General Protocol for Synthesis: N-Alkylation of Piperidine-4-carboxylic Acid Ester

This procedure describes a common method for introducing an alkyl group onto the nitrogen of the piperidine ring, starting from the ester-protected parent compound.

  • Ester Protection: Piperidine-4-carboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting the acid with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by using methods such as Fischer esterification.

  • Solvent and Base Selection: Dissolve the piperidine-4-carboxylic acid ester in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Setup: Add a suitable base to the solution to deprotonate the piperidine nitrogen. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • N-Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like benzyl bromide or cyclopentyl bromide) to the reaction mixture.

  • Reaction Conditions: Heat the mixture (e.g., to 50-80 °C) and stir for several hours. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and filter to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the N-alkylated piperidine-4-carboxylic acid ester.

  • Hydrolysis (Saponification): The ester is hydrolyzed to the final carboxylic acid by treatment with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate.

Protocol for In Vitro Steroid-5α-Reductase Inhibition Assay

This enzymatic assay is used to determine the inhibitory potency of compounds against 5α-reductase.[3][4]

  • Enzyme Source: Utilize rat liver microsomes as the source of steroid 5α-reductase.[3]

  • Incubation Buffer: Prepare a suitable buffer, such as a modified phosphate buffer at pH 6.5.[3]

  • Pre-incubation: Pre-incubate the test compound (at various concentrations) or vehicle (control) with the enzyme preparation (e.g., 20 µg/ml) in the buffer for 15 minutes at 37°C.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., 0.9 µM), and the cofactor, NADPH.[3][5]

  • Reaction and Termination: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C. Terminate the reaction by adding a strong acid, such as 1 N HCl.[3]

  • Quantification: Determine the amount of remaining testosterone or the amount of product (dihydrotestosterone, DHT) formed. This can be achieved using methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.[3][6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Radioligand Binding Assay for Muscarinic Receptors

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.[7][8][9]

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO or HEK cells) that are engineered to express a specific human muscarinic receptor subtype (M1-M5).[10]

  • Reagents:

    • Radioligand: A tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.[10][11]

    • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.[9]

    • Non-specific Binding Control: A high concentration of a known, non-labeled antagonist like atropine (e.g., 1 µM) is used to determine non-specific binding.[9]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Contains the NSB control, radioligand, and cell membranes.

    • Competition: Contains a specific concentration of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the sealed plate at room temperature (e.g., 25°C) for 60 to 90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

References

A Comparative Crystallographic Analysis of 4-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of various 4-benzylpiperidine derivatives. The information presented, including detailed experimental data and protocols, is intended to support further research and development in medicinal chemistry.

The 4-benzylpiperidine scaffold is a key structural motif in a multitude of pharmacologically active compounds. Its conformational flexibility and potential for diverse substitutions make it a valuable component in drug design. X-ray crystallography offers an unparalleled, high-resolution insight into the three-dimensional arrangement of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide compares the crystallographic data of several 4-benzylpiperidine derivatives to highlight the structural nuances that arise from different substitution patterns.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 4-benzylpiperidine derivatives, providing a clear comparison of their solid-state structures.

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea (I)C₂₀H₂₃N₃OSMonoclinicP2₁/c10.993(3)11.595(3)15.195(4)98.421(11)1914.1(8)4
1-(1-benzylpiperidin-4-yl)-3-(3-phenylacryloyl)thiourea (II)C₂₂H₂₅N₃OSMonoclinicP2₁/c11.237(5)11.643(5)16.345(7)97.55(2)2119.0(16)4
N′-(1-benzylpiperidin-4-yl)acetohydrazide (III)[1][2]C₁₄H₂₁N₃OMonoclinicCc14.1480(3)14.1720(4)27.6701(7)96.956(1)5507.2(2)16
t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime (IV)[3]C₂₄H₂₄N₂OMonoclinicP1 21/c 119.5024(9)8.7503(4)11.6500(6)100.846(2)1952.58(16)4

Experimental Protocols

The methodologies employed to obtain the crystallographic data are crucial for the reproducibility and validation of the results. Below are the detailed experimental protocols for the key experiments cited.

Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth:

  • Compounds I and II: Single crystals suitable for X-ray diffraction were grown by slow evaporation of an ethanol solution of the respective compounds at room temperature.[4]

  • Compound III: The compound was recrystallized from hot ethanol to yield crystalline solids.[1]

  • Compound IV: Single crystals were obtained after two days from a solution of the compound in a mixture of chloroform and petroleum ether.[3]

2. Data Collection:

  • Compounds I and II: X-ray intensity data were collected on a Bruker APEX-II CCD area detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296 K.

  • Compound III: Single-crystal X-ray diffraction data were measured on a Bruker Kappa APEXII DUO diffractometer with silicon-monochromated CuKα radiation (λ = 1.54178 Å) at a crystal temperature of 100 K.[1]

  • Compound IV: Data were collected at 296(2) K with a wavelength of 1.54178 Å.[3]

3. Structure Solution and Refinement:

  • Compounds I and II: The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Compound III: The structure was solved by direct methods and refined using full-matrix least-squares on F² with SHEL-XTL. All hydrogen atoms were located in a difference Fourier map. N-bound hydrogen atoms were freely refined, while C-bound H atoms were refined with constraints.[1]

  • Compound IV: The structure was solved by direct methods and refined using standard techniques. The piperidine ring was found to adopt a chair conformation.[3]

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallography.

G cluster_0 Crystal Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: General workflow for single-crystal X-ray crystallography.

Discussion of Structural Comparisons

The presented data reveals significant variations in the crystal packing and unit cell dimensions of the 4-benzylpiperidine derivatives, which can be attributed to the different substituents on the piperidine ring.

  • Compounds I and II , being thiourea derivatives, exhibit a monoclinic crystal system and adopt a trans-cis configuration. The molecules in the crystal lattice are linked by intermolecular C-H···S and C-H···O hydrogen bonds, forming a chain network in compound I and a polymeric structure in compound II.[4]

  • Compound III , an acetohydrazide derivative, also crystallizes in a monoclinic system but with a notably larger unit cell volume and Z value of 16, indicating four crystallographically unique molecules in the asymmetric unit. The crystal packing is characterized by two distinct hydrogen-bonded chains that form a 2D sheet structure.[1][2]

  • Compound IV , a piperidin-4-one oxime derivative with bulky phenyl substituents at the 2 and 6 positions, crystallizes in a monoclinic system as well. The piperidine ring in this derivative adopts a chair conformation with the two phenyl groups in equatorial orientations.[3]

These structural variations, driven by different functional groups and intermolecular interactions, underscore the importance of empirical crystallographic analysis. The specific conformations and packing arrangements observed can have profound implications for the compounds' physicochemical properties and biological activities. This comparative guide serves as a foundational resource for researchers aiming to leverage the structural diversity of 4-benzylpiperidine derivatives in the pursuit of novel therapeutics.

References

A Researcher's Guide to Protecting Groups for Piperidine-4-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the piperidine-4-carboxylic acid scaffold is a frequently encountered and valuable building block. The judicious selection of a protecting group for the piperidine nitrogen is a critical strategic decision that profoundly influences the efficiency, chemoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of three widely used N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for piperidine-4-carboxylic acid, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific synthetic needs.

Comparison of Protecting Groups

The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed without affecting other functional groups within the molecule. The choice among Boc, Cbz, and Fmoc is primarily dictated by their distinct cleavage conditions, which allows for orthogonal protection strategies in multi-step syntheses.[1][2]

Key Characteristics
  • tert-Butoxycarbonyl (Boc): * This protecting group is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] The byproducts of deprotection, isobutylene and carbon dioxide, are volatile, simplifying purification.[3]

  • Carboxybenzyl (Cbz): The Cbz group is stable to both acidic and mild basic conditions.[3][6] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with Pd/C), a mild method that is orthogonal to both Boc and Fmoc deprotection.[6][7] Strong acids can also be used for Cbz cleavage.[8]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is stable to acidic conditions and hydrogenolysis but is labile to bases.[3] Deprotection is typically carried out using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[9][10]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the protection and deprotection of piperidine-4-carboxylic acid with Boc, Cbz, and Fmoc groups.

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)
Boc Di-tert-butyl dicarbonate (Boc)₂ONaHCO₃ or Na₂CO₃, Dioxane/H₂O or THF/H₂O, rt, 12-24h[4][11]>90%[4]TFA in CH₂Cl₂ (1:1) or 4M HCl in Dioxane, rt, 1-2h[3][12]Quantitative[5]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃, THF/H₂O or Dioxane/H₂O, 0°C to rt, 2-20h[6][13]~90%[6]H₂, 10% Pd/C, MeOH or EtOH, rt, 1-40h[6][13]Quantitative[6]
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃ or Na₂CO₃, Dioxane/H₂O, rt, 2-4h[3][9]High20% Piperidine in DMF, rt, 15-30 min[9][14]Quantitative[9]

Experimental Protocols

Protection of Piperidine-4-carboxylic Acid

1. N-Boc Protection:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.0 eq).

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[11]

2. N-Cbz Protection:

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

3. N-Fmoc Protection:

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) and stir at room temperature for 2-4 hours.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.[3][9]

Deprotection of N-Protected Piperidine-4-carboxylic Acid

1. N-Boc Deprotection:

  • Dissolve N-Boc-piperidine-4-carboxylic acid in a solution of 20-50% trifluoroacetic acid in dichloromethane.[12]

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

2. N-Cbz Deprotection:

  • Dissolve N-Cbz-piperidine-4-carboxylic acid in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.[13]

3. N-Fmoc Deprotection:

  • Dissolve N-Fmoc-piperidine-4-carboxylic acid in a 20% (v/v) solution of piperidine in DMF.

  • Stir the solution at room temperature. The reaction is typically complete within 30 minutes.[9][14]

  • The deprotected product can be isolated by precipitation with diethyl ether or by standard workup procedures.

Decision-Making Workflow

The selection of an appropriate protecting group is a multi-faceted decision that depends on the overall synthetic strategy. The following diagram illustrates a logical workflow for this selection process.

Protecting_Group_Selection Workflow for Selecting a Protecting Group for Piperidine-4-Carboxylic Acid start Start: Need to protect piperidine-4-carboxylic acid downstream_chem Consider subsequent reaction conditions start->downstream_chem acid_stable Need stability to acid? downstream_chem->acid_stable Downstream steps involve acidic conditions base_stable Need stability to base? downstream_chem->base_stable Downstream steps involve basic conditions h2_stable Need stability to catalytic hydrogenation? downstream_chem->h2_stable Downstream steps involve hydrogenation use_boc Use Boc acid_stable->use_boc No use_cbz Use Cbz acid_stable->use_cbz Yes use_fmoc Use Fmoc acid_stable->use_fmoc Yes base_stable->use_boc Yes base_stable->use_cbz Yes base_stable->use_fmoc No h2_stable->use_boc Yes h2_stable->use_cbz No h2_stable->use_fmoc Yes orthogonal Consider orthogonality with other protecting groups use_boc->orthogonal use_cbz->orthogonal use_fmoc->orthogonal final_deprotection Final deprotection strategy orthogonal->final_deprotection

Caption: Decision workflow for protecting group selection.

Conclusion

The choice of a protecting group for piperidine-4-carboxylic acid is a critical parameter in the design of a synthetic route. The Boc group is ideal for syntheses requiring stability to bases and hydrogenolysis, with a straightforward acidic deprotection. The Cbz group offers robustness towards both acid and base, with a mild hydrogenolytic cleavage that is orthogonal to many other protecting groups. The Fmoc group provides an orthogonal option, being stable to acid and hydrogenation while readily cleaved under mild basic conditions. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules.[3]

References

A Comparative Guide to the Biological Activity of 4-Substituted Piperidines: 4-Benzylpiperidine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a vast array of biologically active compounds. This guide provides a comparative analysis of the biological activity of 4-benzylpiperidine and other key 4-substituted piperidine analogs, with a focus on their interactions with monoamine transporters and monoamine oxidase enzymes. The information presented herein is supported by experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Comparative Biological Activities of 4-Substituted Piperidines

The biological activity of 4-substituted piperidines is profoundly influenced by the nature of the substituent at the 4-position. This section compares the activity of 4-benzylpiperidine with other analogs, primarily focusing on their effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Monoamine Transporter Inhibition

The ability of 4-substituted piperidines to inhibit the reuptake of monoamine neurotransmitters is a key determinant of their pharmacological profile. The following table summarizes the inhibitory potency (IC50 or Ki in nM) of 4-benzylpiperidine and its derivatives against DAT, SERT, and NET. For comparison, data for other representative 4-substituted piperidines are also included.

Compound4-SubstituentDAT (nM)SERT (nM)NET (nM)Reference(s)
4-Benzylpiperidine Benzyl109 (EC50)5246 (EC50)41.4 (EC50)[1]
4-Benzylpiperidine Carboxamide (8k) Benzylcarboxamide25.1 (IC50)12.4 (IC50)1.8 (IC50)[2]
4-Benzylpiperidine Carboxamide (7j) Benzylcarboxamide>10000 (IC50)15.6 (IC50)3.9 (IC50)[2]
(-)-cis-3,4-disubstituted-piperidine 4-(4-Chlorophenyl)HighLowHigh[3]
(+)-cis-3,4-disubstituted-piperidine 4-(4-Chlorophenyl)LowHighHigh[3]
4-Phenylpiperidine derivative (Pridopidine) 3-(Methylsulfonyl)phenylLow affinity (D2 receptor)--[4]

Note: EC50 values for 4-benzylpiperidine indicate its potency as a monoamine releaser, which is mechanistically different from reuptake inhibition but also involves interaction with the transporters.

The data clearly indicates that modifications to the 4-benzyl group, such as the addition of a carboxamide linker and further substitutions, can dramatically alter the potency and selectivity for the monoamine transporters. For instance, compound 8k acts as a triple reuptake inhibitor, while 7j is a selective serotonin-norepinephrine reuptake inhibitor[2]. Furthermore, the stereochemistry of the piperidine ring, as seen in the 3,4-disubstituted piperidines, plays a crucial role in determining selectivity between the transporters[3]. In contrast to the focus on monoamine transporters, 4-phenylpiperidine derivatives have been extensively developed as ligands for opioid and dopamine D2 receptors[4][5].

Monoamine Oxidase Inhibition

4-Benzylpiperidine also exhibits weak inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

CompoundMAO-A (IC50)MAO-B (IC50)Reference(s)
4-Benzylpiperidine 130 µM750 µM[1]

This weak MAO inhibition, coupled with its primary action as a monoamine releaser, contributes to the overall increase in synaptic monoamine levels.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.

Protocol:

  • Synaptosome Preparation:

    • Rat brain tissue (e.g., striatum for DAT, whole brain minus cerebellum and striatum for NET and SERT) is homogenized in ice-cold 10% sucrose solution.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

    • The resulting supernatant, containing the synaptosomes, is collected and kept on ice[6].

  • Uptake Inhibition Assay:

    • Synaptosomes are incubated in Krebs-phosphate buffer containing the test compound at various concentrations.

    • A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction. To ensure specificity, unlabeled blockers for the other two transporters are included[6].

    • The reaction is incubated for a specific time at 37°C.

    • Uptake is terminated by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the buffer.

    • The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter[6].

    • IC50 values are calculated by plotting the percent inhibition of uptake against the log concentration of the test compound.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of a compound against MAO-A and MAO-B using a fluorometric method.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer, recombinant human MAO-A or MAO-B enzyme, a substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red)[1][7].

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions and prepare serial dilutions.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well black plate.

    • Include controls: a no-enzyme control, a vehicle control (no inhibitor), and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)[7][8].

    • Pre-incubate the plate with the MAO enzyme and test compounds.

    • Initiate the reaction by adding the substrate and fluorescent probe mixture.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • The production of H₂O₂ by the MAO enzyme is coupled to the conversion of the fluorescent probe, leading to a measurable signal.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value[1].

Visualizing Molecular Mechanisms

To better understand the biological processes discussed, the following diagrams illustrate key pathways and experimental workflows.

Monoamine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MRA Monoamine Releasing Agent (e.g., 4-Benzylpiperidine) Transporter Monoamine Transporter (DAT, NET, SERT) MRA->Transporter Enters neuron via transporter VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MRA->VMAT2 Inhibits uptake into vesicles Monoamines_cyto Cytoplasmic Monoamines Transporter->Monoamines_cyto Reverses transport direction VMAT2->Monoamines_cyto Promotes release from vesicles Vesicle Synaptic Vesicle Monoamines_vesicle Vesicular Monoamines Monoamines_synapse Increased Synaptic Monoamines Monoamines_cyto->Monoamines_synapse Efflux Receptor Postsynaptic Receptors Monoamines_synapse->Receptor Binds to receptors Signal Downstream Signaling Receptor->Signal

Caption: Mechanism of action of a monoamine releasing agent.

Experimental_Workflow cluster_assay Monoamine Transporter Uptake Inhibition Assay start Prepare Synaptosomes or Transporter-Expressing Cells incubate Incubate with Test Compound start->incubate add_radioligand Add Radiolabeled Neurotransmitter incubate->add_radioligand terminate Terminate Uptake (Filtration) add_radioligand->terminate measure Measure Radioactivity terminate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for monoamine transporter uptake inhibition assay.

Conclusion

The 4-substituted piperidine framework offers immense potential for the development of novel therapeutics targeting a wide range of biological systems. As demonstrated, subtle structural modifications to the 4-substituent can profoundly impact the biological activity, shifting a compound's profile from a monoamine releasing agent to a selective reuptake inhibitor with varying potencies at DAT, SERT, and NET. This comparative guide highlights the importance of detailed SAR studies and provides researchers with the necessary data and protocols to further explore the therapeutic possibilities of this privileged scaffold. The continued investigation of 4-substituted piperidines is poised to yield new and improved treatments for a variety of neurological and psychiatric disorders.

References

A Comparative Guide to Spectroscopic Analysis for Synthesis Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. Spectroscopic analysis serves as the cornerstone of this validation process, providing a suite of techniques to elucidate the structure and composition of newly synthesized compounds. This guide offers a comparative overview of three indispensable spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It provides researchers, scientists, and drug development professionals with a framework for their application, including comparative performance data and detailed experimental protocols.

Performance Comparison of Key Spectroscopic Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the sample's nature, and the available resources. While each method offers unique insights, they are most powerful when used in a complementary fashion to build a comprehensive structural profile of a synthesized compound. The following table summarizes and compares the key quantitative performance metrics of NMR, MS, and IR spectroscopy for the analysis of small organic molecules.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed molecular structure, atom connectivity (2D NMR), stereochemistry, sample purity/quantification.[1]Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[2]Presence of specific functional groups.[3]
Typical Sample Amount ¹H NMR: 1-25 mg[4][5] ¹³C NMR: 5-100 mg[4][6]10-25 µg/mL solution concentration.[7][8]Typically 1-10 mg (for KBr pellet) or a small amount to cover an ATR crystal.
Sensitivity Low to moderate (µM range).[9][10][11]Very high (picomole to femtomole range).[11]Moderate; less sensitive for low-abundance components.[9]
Analysis Time ¹H NMR: Few minutes[4] ¹³C NMR: 20-60+ minutes[4]Few minutes per sample.Few minutes per sample.
Sample State Solution (most common), solid-state.[1]Solution, solid, or gas (requires volatilization/ionization).Solid, liquid, or gas.
Destructive? No, the sample can be fully recovered.[11]Yes, the sample is consumed and fragmented.No, the sample can typically be recovered.
Quantitative Ability Excellent, directly proportional to the number of nuclei.[1][11][12]Can be quantitative with appropriate standards, but response can be variable.Generally considered semi-quantitative or qualitative for structural ID.

Experimental Protocols

Detailed and consistent execution of experimental protocols is critical for obtaining high-quality, reproducible spectroscopic data. Below are generalized methodologies for the analysis of a newly synthesized, purified organic compound using ¹H NMR, Electrospray Ionization Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Protocol 1: ¹H NMR Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the purified, dry compound.[4]

  • Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble. The use of deuterated solvents prevents large solvent signals from obscuring the analyte peaks.[4][13]

  • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[4][5]

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[4]

  • Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.[5]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

  • The instrument operator will perform "locking" (using the deuterium signal from the solvent to stabilize the magnetic field) and "shimming" (optimizing the magnetic field homogeneity across the sample volume).

  • Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.

  • The process typically takes a few minutes, involving multiple scans that are averaged to improve the signal-to-noise ratio.[4]

3. Data Processing:

  • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are upright and have a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the area under each peak. The relative integral values correspond to the relative number of protons giving rise to each signal.[13]

  • Analyze the chemical shifts, integration values, and signal splitting patterns (multiplicity) to determine the molecular structure.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for determining the molecular weight of thermally labile and polar molecules.

1. Sample Preparation:

  • Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a high-purity, volatile solvent such as methanol, acetonitrile, or water.[7] Avoid non-volatile solvents like DMSO if possible.[7]

  • From the stock solution, create a dilute working solution with a final concentration of approximately 10-25 µg/mL by diluting with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid to aid protonation).[7][8]

  • Ensure the final solution is free of any particulate matter or salts, as these can block the instrument's capillary.[7] Centrifuge or filter if necessary.[8]

  • Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[7]

2. Data Acquisition:

  • The sample is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

  • A high voltage is applied to a capillary, causing the sample solution to form a fine spray of charged droplets.

  • As the solvent evaporates from the droplets, the analyte molecules are ionized (typically forming [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of ions at each m/z value. The analysis is very fast, often taking less than a minute.

3. Data Processing:

  • The resulting mass spectrum plots ion intensity versus m/z.

  • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Its m/z value allows for the determination of the compound's monoisotopic molecular weight.

  • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula of the compound.

  • Analyze other peaks in the spectrum, which may correspond to adducts (e.g., [M+Na]⁺), fragments, or isotopes.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

1. Sample Preparation (Two Common Methods):

  • KBr Pellet (for solids):

    • Place a small amount (1-2 mg) of the finely ground solid sample into an agate mortar.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Gently mix and grind the two components together until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[14]

  • Attenuated Total Reflectance (ATR) (for solids or liquids):

    • This technique requires minimal sample preparation.

    • Simply place a small amount of the solid or liquid sample directly onto the ATR crystal (often diamond or zinc selenide).[14]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • First, record a background spectrum. This is a scan without the sample present, which measures the absorbance of atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts. This background is then automatically subtracted from the sample spectrum.[14]

  • Place the prepared sample (KBr pellet in a holder or sample on the ATR crystal) into the instrument's sample compartment.

  • Acquire the spectrum. The instrument passes a beam of infrared light through the sample and measures the frequencies at which the light is absorbed. The analysis is typically performed over the mid-infrared range (4000–400 cm⁻¹).[14]

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The process is very fast, usually taking 1-2 minutes.[14]

3. Data Processing:

  • The resulting FT-IR spectrum is typically plotted as percent transmittance or absorbance on the y-axis versus wavenumber (cm⁻¹) on the x-axis.

  • Identify the characteristic absorption bands (peaks) in the spectrum.

  • Correlate the wavenumbers of these bands to specific functional groups (e.g., a strong absorption around 1700 cm⁻¹ indicates a C=O carbonyl group; a broad absorption around 3300 cm⁻¹ suggests an O-H group).[3]

  • Compare the "fingerprint region" (below 1500 cm⁻¹) to a reference spectrum if available for final confirmation.[3]

Visualizing Spectroscopic Validation Workflows

Diagrams are powerful tools for illustrating complex analytical processes and relationships. The following visualizations, created using the DOT language, depict the general workflow for synthesis validation and compare the information provided by each technique.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Chemical Synthesis Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur IR FT-IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS NMR NMR Spectroscopy Pur->NMR Data Combine & Analyze Spectroscopic Data IR->Data MS->Data NMR->Data Confirm Structure Confirmed Data->Confirm

General workflow for spectroscopic validation of a synthesized compound.

G Molecule Synthesized Compound (e.g., Aspirin) IR FT-IR Analysis Molecule->IR MS Mass Spec Analysis Molecule->MS NMR NMR Analysis Molecule->NMR IR_info Identifies: - O-H (Carboxylic Acid) - C=O (Ester & Acid) - C=C (Aromatic) IR->IR_info MS_info Confirms: - Molecular Weight (180.16 g/mol) - Elemental Formula (C₉H₈O₄) MS->MS_info NMR_info Elucidates: - Aromatic Protons (4H) - Acetyl Methyl Protons (3H) - Acidic Proton (1H) - Connectivity & Environment NMR->NMR_info

Comparison of information obtained from different spectroscopic techniques.

References

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. Its synthesis is, therefore, a critical task for researchers in drug discovery and development. Among the most powerful methods for constructing the key C(sp³)–C(sp²) bond are transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the Suzuki-Miyaura coupling with other prominent methods, including the Negishi, Stille, and direct C-H arylation techniques, for the synthesis of 4-arylpiperidines.

Performance Comparison of Key Cross-Coupling Methods

The choice of a cross-coupling method depends on several factors, including substrate availability, functional group tolerance, catalyst cost, scalability, and toxicity of reagents and byproducts. The following table summarizes the key characteristics and performance of the most common methods used to synthesize 4-arylpiperidines.

ReactionCoupling PartnersTypical Catalyst/LigandKey AdvantagesKey DisadvantagesTypical Yields
Suzuki-Miyaura Piperidine-boronic acid/ester + Aryl halide/triflate OR 4-Halopiperidine + Arylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ / SPhos, XPhosHigh functional group tolerance; commercially available, stable boronic acids; low toxicity of boron byproducts.Can require strong bases which may be incompatible with sensitive substrates; challenges with some heteroarylboronic acids.70-95%
Negishi 4-Piperidylzinc halide + Aryl halide/triflatePd(dppf)Cl₂, Pd₂(dba)₃ / SPhos, Ni(acac)₂High reactivity of organozinc reagents allows for coupling of less reactive halides; often proceeds under mild conditions.[1][2]Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation; zinc waste.[2]75-96%[1]
Stille 4-Piperidylstannane + Aryl halide/triflatePd(PPh₃)₄, Pd₂(dba)₃ / XPhosExcellent functional group tolerance; organostannanes are stable to air and moisture.[3]High toxicity of organotin reagents and byproducts, posing significant purification and waste disposal challenges.[3]60-98%[4]
Direct C-H Arylation N-Protected piperidine + Aryl halidePd(OAc)₂, Ru complexesAtom economical (avoids pre-functionalization of the piperidine); allows for late-stage functionalization.Often requires directing groups; can suffer from issues with regioselectivity (e.g., α- vs. β- vs. γ-arylation).[5][6]40-80%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura and Negishi couplings for the synthesis of N-Boc-4-arylpiperidines.

Protocol 1: Suzuki-Miyaura Coupling

This procedure describes the coupling of a piperidine-derived boronate with an aryl bromide.

Synthesis of tert-butyl 4-(4-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), 4-bromoanisole (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-tetrahydropyridine. Subsequent reduction of the double bond (e.g., via hydrogenation with Pd/C) yields the final 4-arylpiperidine.

This protocol is a representative procedure based on established Suzuki-Miyaura coupling principles.

Protocol 2: Negishi Coupling

This procedure details the direct coupling of a 4-piperidylzinc iodide with an aryl halide.[1]

Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate

  • Preparation of Organozinc Reagent: In a flame-dried flask under argon, prepare 4-(N-Boc-piperidyl)zinc iodide by reacting N-Boc-4-iodopiperidine with activated zinc dust in an anhydrous solvent like THF.

  • Reaction Setup: In a separate dried Schlenk flask, add the aryl halide (e.g., 4-iodobenzonitrile, 1.0 eq), a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Cl₂Pd(dppf), 5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5 mol%).

  • Coupling Reaction: Add a solution of the pre-formed 4-(N-Boc-piperidyl)zinc iodide (approx. 1.2 eq) in THF to the catalyst mixture. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product. A reported yield for this specific transformation is 91%.[1]

Visualization of Reaction Mechanisms and Workflows

Understanding the underlying catalytic cycles and experimental workflows is essential for optimizing reaction conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate these processes.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Base->Transmetal Boronate R²-B(OR)₂ Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi_Cycle Negishi Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Organozinc R²-ZnX Organozinc->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Synthesis_Workflow General Workflow for 4-Arylpiperidine Synthesis start Select Coupling Strategy suzuki_prep Prepare/Obtain 4-Halopiperidine & Arylboronic Acid start->suzuki_prep Suzuki negishi_prep Prepare/Obtain 4-Halopiperidine & Aryl Halide start->negishi_prep Negishi stille_prep Prepare/Obtain 4-Halopiperidine & Arylstannane start->stille_prep Stille ch_prep Obtain N-Protected Piperidine & Aryl Halide start->ch_prep C-H Arylation coupling Pd-Catalyzed Cross-Coupling Reaction suzuki_prep->coupling zn_prep Prepare Organozinc Reagent (R-ZnX) negishi_prep->zn_prep stille_prep->coupling ch_prep->coupling zn_prep->coupling workup Aqueous Work-up & Extraction coupling->workup purify Column Chromatography workup->purify product 4-Arylpiperidine Product purify->product

Caption: Comparative workflow for cross-coupling strategies.

Conclusion

The Suzuki-Miyaura coupling remains a highly versatile and widely used method for the synthesis of 4-arylpiperidines, primarily due to the operational simplicity, broad substrate scope, and the low toxicity of its organoboron reagents. However, for substrates that are poor partners in Suzuki couplings, the Negishi reaction offers a powerful alternative due to the higher reactivity of organozinc reagents, often providing excellent yields where other methods may falter.[1][2] The Stille coupling, while effective, is increasingly avoided in pharmaceutical development due to the significant toxicity concerns associated with organotin compounds.[3]

Finally, direct C-H arylation represents the most modern and atom-economical approach.[5] While it can circumvent the need for pre-functionalized starting materials, challenges in controlling regioselectivity mean that it is often best suited for specific substrates where selectivity is unambiguous or can be controlled by a directing group. The optimal choice of method will always be context-dependent, balancing the need for efficiency, substrate availability, and adherence to green chemistry principles.

References

A Researcher's Guide to Enantiomeric Purity Analysis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of pharmaceuticals, as the stereochemistry of a molecule profoundly influences its pharmacological and toxicological properties. For chiral piperidine derivatives, a common scaffold in many bioactive compounds, accurate assessment of enantiomeric composition is paramount. This guide provides a comparative overview of the most prevalent analytical techniques for this purpose, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric excess (ee) of chiral piperidine derivatives hinges on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The primary techniques employed are chiral chromatography—namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries also presents a viable, albeit less common, alternative.[1][2]

Table 1: Comparison of Key Performance Characteristics of Analytical Techniques

TechniquePrincipleTypical Resolution (Rs)Typical Run TimeAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]> 1.5 (baseline)[1][3]10–30 min[1]High versatility, wide range of CSPs available, well-established, preparative scale possible.[3]Longer analysis times compared to SFC, method development can be time-consuming.[3]
Chiral GC Differential interaction of enantiomers with a chiral stationary phase in a capillary column.[3]High5–20 minHigh resolution, short analysis times, suitable for volatile and thermally stable compounds.[3]Requires analyte volatility and thermal stability, derivatization often necessary.[2][3]
Chiral SFC Differential partitioning between a supercritical fluid mobile phase and a CSP.[2]High2–10 minFast analysis, "greener" alternative to HPLC, high efficiency.[2]Requires specialized instrumentation.
Chiral CE Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[4]High10–40 minHigh efficiency, minimal sample and solvent consumption, suitable for high-throughput screening.[2][4]Lower concentration sensitivity compared to HPLC, can be sensitive to matrix effects.
Chiral NMR Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[2][3]N/A< 15 minRapid analysis, no separation required, can sometimes be used to determine absolute configuration.[2][3]Lower sensitivity and accuracy compared to chromatographic methods, requires a chiral auxiliary.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation of enantiomers.[2] For piperidine derivatives that lack a chromophore, pre-column derivatization is often necessary to enable UV detection.[5][6]

Protocol for Piperidin-3-amine with Pre-column Derivatization: [5]

  • Derivatization: React the piperidin-3-amine sample with a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.[5]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: 0.1% diethylamine in ethanol.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Temperature: 35°C.[7]

    • Detection: UV at 228 nm.[5]

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers. The resolution between the two enantiomers should be greater than 4.0.[5]

Chiral Gas Chromatography (GC)

For volatile and thermally stable piperidine derivatives, chiral GC offers high resolution and fast analysis times.[3]

General Protocol for a Chiral Piperidine Derivative: [2]

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization with reagents like trifluoroacetic anhydride may be performed.

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™ 225).[2]

    • Carrier Gas: Hydrogen or Helium.[2]

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature to ensure separation.[2]

    • Detector: Flame Ionization Detector (FID).[2]

  • Data Analysis: Determine the enantiomeric excess from the integrated peak areas of the two enantiomers.[2]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "greener" and often faster alternative to HPLC for chiral separations.[2][8] It utilizes supercritical carbon dioxide as the primary mobile phase.[8]

General Protocol for a Chiral Piperidine Derivative: [2][9]

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phases are commonly used.[2]

    • Mobile Phase: A mixture of supercritical CO2 and a modifier such as methanol or ethanol, often with a basic additive like diethylamine to improve peak shape.

    • Flow Rate: Typically 2-5 mL/min.

    • Back Pressure: Maintained around 100-150 bar.

    • Temperature: Typically between 30-40°C.

    • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume.[4] Chiral separations are achieved by adding a chiral selector to the background electrolyte.[4]

General Protocol for a Basic Chiral Piperidine Derivative: [10][11]

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector. For basic piperidines, cationic cyclodextrins can be effective.[10]

    • Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.[11]

    • Voltage: 15-30 kV.

    • Temperature: 25°C.

    • Detection: UV detection at a suitable wavelength.

  • Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.

Visualization of Analytical Workflow

The selection of an appropriate method for enantiomeric purity analysis is a critical decision. The following diagram illustrates a general workflow and decision-making process.

G General Workflow for Enantiomeric Purity Analysis of Chiral Piperidine Derivatives cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Analytical Techniques cluster_3 Data Analysis Sample Chiral Piperidine Derivative Sample Derivatization Derivatization (if required) Sample->Derivatization Lacks chromophore or poor volatility HPLC Chiral HPLC Sample->HPLC Direct Analysis SFC Chiral SFC Sample->SFC CE Chiral CE Sample->CE NMR Chiral NMR Sample->NMR Volatility Volatile & Thermally Stable? Derivatization->Volatility GC Chiral GC Derivatization->GC Derivatization->HPLC Volatility->GC Yes Volatility->HPLC No Data Data Acquisition & Integration GC->Data HPLC->Data SFC->Data CE->Data NMR->Data Calculation Calculate Enantiomeric Excess (%ee) Data->Calculation

Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical method for the enantiomeric purity analysis of chiral piperidine derivatives.

Conclusion

The determination of enantiomeric purity of chiral piperidine derivatives can be effectively achieved using a variety of analytical techniques. Chiral HPLC and GC are well-established and reliable methods, with SFC emerging as a faster and more environmentally friendly alternative.[2] Chiral CE offers high efficiency and is particularly suitable for high-throughput screening due to its minimal sample consumption.[2] Chiral NMR provides a rapid means of analysis without the need for physical separation.[3] The choice of the most appropriate technique will depend on the specific properties of the analyte, the desired performance characteristics, and the available resources. This guide provides a foundational understanding to assist researchers in making informed decisions for their analytical needs.

References

Unambiguous Formula Confirmation: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's elemental composition is a critical step in compound identification and characterization. High-Resolution Mass Spectrometry (HR-MS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement. This guide provides an objective comparison of HR-MS with conventional Low-Resolution Mass Spectrometry (LR-MS) for formula confirmation, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry provides the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding an "exact mass".[1] This high precision allows for the differentiation of molecules that have the same nominal mass but different elemental compositions.[2][3] For instance, carbon monoxide (CO), nitrogen (N₂), and ethylene (C₂H₄) all have a nominal mass of 28 Da. However, their exact masses are 27.9949 Da, 28.0061 Da, and 28.0313 Da, respectively, which are easily distinguishable by HR-MS.[4] This capability is crucial for confirming the molecular formula of a novel compound, identifying metabolites, or characterizing impurities and degradants.[5]

Performance Comparison: HR-MS vs. LR-MS

The primary distinction between HR-MS and LR-MS lies in their mass accuracy and resolving power. Mass accuracy refers to how closely the measured mass corresponds to the true or calculated exact mass, and it is typically expressed in parts per million (ppm).[4][6] Resolving power is the ability of a mass spectrometer to distinguish between two peaks of similar m/z values.[7][6]

ParameterHigh-Resolution Mass Spectrometry (HR-MS)Low-Resolution Mass Spectrometry (LR-MS)
Mass Accuracy Typically < 5 ppm (often < 1 ppm)[5][6]5 - 10 ppm (can be higher)[6]
Resolving Power > 10,000 (up to >1,000,000 for FT-ICR-MS)[6]~1,000 (Quadrupole)[6]
Formula Confirmation High confidence, often providing a unique elemental composition for small molecules.[4][8]Ambiguous, multiple possible formulas for a given nominal mass.[9][10]
Instrumentation Orbitrap, Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR)[6][11]Single Quadrupole, Triple Quadrupole (in full scan mode)[6]
Primary Application Formula determination, structural elucidation, metabolomics, proteomics.[7][12]Targeted quantification, routine screening.[13]

Table 1. Quantitative Comparison of HR-MS and LR-MS for Formula Confirmation.

The Impact of Mass Accuracy on Formula Prediction

The number of possible elemental compositions increases with the mass of the molecule and the error tolerance of the measurement.[14] High mass accuracy significantly reduces the number of candidate formulas.

Measured m/zMass Accuracy (ppm)Number of Possible Formulas (C, H, N, O)
400.23281015
400.232857
400.232823
400.232811 (C₂₃H₃₀N₂O₄)

Table 2. Effect of Mass Accuracy on the Number of Candidate Formulas for a Given m/z.

Experimental Workflow for Formula Confirmation using HR-MS

The following diagram illustrates a typical workflow for determining the elemental composition of a compound using HR-MS.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_confirmation Confirmation Sample Pure Compound (~1 mg) Dissolution Dissolve in appropriate solvent (e.g., MeOH, ACN) to ~10 µg/mL Sample->Dissolution Additives Add ionization aid if necessary (e.g., 0.1% Formic Acid) Dissolution->Additives Infusion Direct Infusion or LC-MS Additives->Infusion Prepared Sample HRMS_Analysis HR-MS Analysis (e.g., Orbitrap, TOF) Full Scan Mode Infusion->HRMS_Analysis Calibration Internal or External Mass Calibration HRMS_Analysis->Calibration Centroiding Data Centroiding Calibration->Centroiding Raw Data Mass_Extraction Accurate Mass Extraction of Molecular Ion Centroiding->Mass_Extraction Formula_Prediction Formula Prediction Software (Set elemental constraints) Mass_Extraction->Formula_Prediction Isotope_Matching Isotopic Pattern Matching Formula_Prediction->Isotope_Matching Rank_Candidates Rank Candidate Formulas (based on mass accuracy and isotopic fit) Isotope_Matching->Rank_Candidates Candidate Formulas Final_Formula Confirmed Molecular Formula Rank_Candidates->Final_Formula

Figure 1. Experimental workflow for formula confirmation using HR-MS.

Detailed Experimental Protocols

The following protocols provide a general framework for formula confirmation using a common HR-MS platform. Instrument-specific parameters should be optimized for the analyte and system being used.

Sample Preparation
  • Ensure Sample Purity: The sample should be of high purity (>95%) to avoid interference from impurities. Purity can be assessed by techniques such as NMR or LC-UV.[15]

  • Dissolution: Dissolve approximately 1 mg of the purified compound in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of about 10 µg/mL.[6] Avoid solvents like DMSO and DMF, which can suppress ionization.[15]

  • Additives for Ionization: For positive ion mode electrospray ionization (ESI), add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺).[15] For negative ion mode, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) can be used to facilitate deprotonation ([M-H]⁻).

  • Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

HR-MS Data Acquisition (using an Orbitrap Mass Spectrometer)
  • Method Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, for complex mixtures, use a liquid chromatography (LC) system for separation prior to MS analysis.

    • Full Scan Mode: Set the instrument to acquire data in full scan mode to detect all ions within a specified m/z range.

    • Mass Range: Define a mass range that encompasses the expected m/z of the molecular ion.

    • Resolution: Set the resolving power to a high value, for example, 70,000 or 140,000 at m/z 200.[13]

  • Calibration: Perform mass calibration according to the instrument manufacturer's guidelines. This can be done using an external calibration solution before the analysis or by using an internal calibrant (lock mass) during the analysis to ensure high mass accuracy.

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

Data Processing and Formula Determination
  • Data Extraction: Use the instrument's software to process the raw data. This typically involves centroiding the data to generate a list of m/z values and their corresponding intensities.[10]

  • Accurate Mass Determination: Identify the m/z value of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

  • Formula Prediction:

    • Input the accurate m/z of the molecular ion into a formula prediction tool, which is often integrated into the mass spectrometer's software.[2]

    • Define the elemental constraints based on prior knowledge of the sample (e.g., presence or absence of elements like S, P, Cl, Br).

    • Set a narrow mass tolerance window for the prediction, typically within 5 ppm.[16]

  • Isotopic Pattern Matching: The software will generate a list of possible molecular formulas that fit the measured accurate mass within the specified tolerance. Compare the theoretical isotopic pattern for the candidate formulas with the experimentally observed isotopic pattern. The correct formula will show a high degree of similarity in both the m/z values and the relative abundances of the isotopic peaks.

  • Formula Confirmation: The molecular formula that provides the best match for both the accurate mass and the isotopic pattern is considered the confirmed elemental composition of the compound.

Conclusion

High-Resolution Mass Spectrometry is a powerful and essential technique for the unambiguous confirmation of molecular formulas in research and development. Its high mass accuracy and resolving power provide a level of confidence that is unattainable with low-resolution instrumentation. By following well-defined experimental protocols and data analysis workflows, scientists can reliably determine the elemental composition of their compounds, accelerating the pace of discovery and ensuring the quality of their results.

References

Safety Operating Guide

Navigating the Disposal of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, procedural instructions for the safe disposal of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a compound that requires careful management as chemical waste. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.

Hazard Profile and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound. This information, derived from safety data sheets (SDS), dictates the necessary personal protective equipment (PPE) and handling precautions.

Hazard ClassificationPrecautionary StatementCitation
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2]
P280: Wear protective gloves/protective clothing.[1][2]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Irritation (Category 2/2A) H319: Causes serious eye irritation.[1][2][3]
P280: Wear eye protection/face protection.[1][2][3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.[1][2][4]
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P271: Use only outdoors or in a well-ventilated area.[1][2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Harmful if swallowed (Acute toxicity, oral, Category 4) H302: Harmful if swallowed.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be handled as regulated hazardous waste. Disposal in standard trash or down the sewer system is strictly prohibited.[4][5] The following protocol outlines the necessary steps for compliant disposal.

1. Waste Characterization and Classification:

  • As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) or equivalent local and state regulations.[1]

  • This compound is a solid organic acid derivative. It should not be mixed with incompatible waste streams. Consult your institution's chemical hygiene plan for specific segregation requirements.

2. Personal Protective Equipment (PPE) Protocol:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

3. Containment and Labeling:

  • Container Selection: Choose a container that is in good condition, compatible with the chemical, and can be securely sealed.[7] Often, the original product container is suitable.[7] The container must be kept closed except when adding waste.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[7] The label must also include the full chemical name: "this compound" and its approximate concentration or quantity.[7] Acronyms and chemical formulas are not acceptable substitutes for the full name.[7]

4. On-Site Storage and Accumulation:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][8]

  • Keep the container away from heat and sources of ignition.[4]

5. Final Disposal Arrangement:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company to schedule a pickup.[9]

  • Complete a hazardous material pickup request form as required by your institution, providing an accurate description of the waste.[7]

  • Do not attempt to transport the waste off-site yourself. Disposal must be carried out by an approved and licensed waste disposal plant.[1]

6. Spill and Leak Cleanup Protocol:

  • In case of a small spill, prevent further leakage if it is safe to do so.[1]

  • Wear the appropriate PPE.

  • Sweep up the solid material, or absorb it with an inert material, and place it into a suitable, labeled container for disposal.[1][8]

  • Avoid creating dust.[3][8]

  • Wash the spill area thoroughly with soap and water.[2]

  • For large spills, evacuate the area and contact your EHS department immediately.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A 1. Characterize Waste (Solid Organic Acid) B 2. Don Personal Protective Equipment (PPE) A->B C 3. Collect Waste in a Compatible Container B->C D 4. Label Container: 'HAZARDOUS WASTE' + Full Chemical Name C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange Pickup via EHS or Licensed Contractor E->F G 7. Transfer to Approved Waste Disposal Plant F->G S1 Small Spill Occurs S2 Contain & Clean with Inert Absorbent S1->S2 S3 Collect in Labeled Container for Disposal S2->S3

Caption: Workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety Information

This guide provides crucial safety and logistical information for handling 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 170838-87-6) in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to ensure safe handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[2][3] Footwear: Fully enclosed shoes are mandatory.[3]
Eye Contact H319: Causes serious eye irritation.[1]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z.87.1).[2] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[2][3]
Inhalation H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][4] Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[2]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for safety and experimental integrity. The following diagram outlines the recommended procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Enter Handling Area Dissolving Dissolving Weighing->Dissolving Transfer Compound Reaction Setup Reaction Setup Dissolving->Reaction Setup Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Collect Contaminated Materials Doff PPE Doff PPE Segregate Waste->Doff PPE Prepare for Exit Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Handling Workflow Diagram

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Put on all required personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[3]

  • Handling (to be performed in a chemical fume hood):

    • Weighing:

      • Use a spatula to transfer the solid compound onto a weigh boat or other suitable container.[2]

      • Avoid pouring the powder directly from the bottle to minimize dust generation.[7]

      • Keep the container closed as much as possible.[7]

    • Dissolving:

      • When preparing a solution, slowly add the solid to the solvent to prevent splashing.[2]

      • If the procedure involves heating, ensure it is done in a controlled manner within the fume hood.

  • Post-Handling and Cleanup:

    • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent.[2]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

    • Wash hands thoroughly with soap and water after completing the work.[4]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

  • Unused Chemical: Unused or unwanted solid chemical should be disposed of in its original container or a compatible, labeled waste container. Do not return unused chemicals to the original container to avoid contamination.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container designated for organic waste. Avoid mixing incompatible waste streams.[5]

Final Disposal:

  • All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.

  • Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][8] Do not pour any waste down the drain.[6]

The following logical diagram illustrates the decision-making process for proper waste disposal.

Disposal Decision Tree for this compound Waste Generated Waste Generated Solid Contaminated Material? Solid Contaminated Material? Waste Generated->Solid Contaminated Material? Unused Solid Chemical? Unused Solid Chemical? Solid Contaminated Material?->Unused Solid Chemical? No Solid Waste Container Solid Waste Container Solid Contaminated Material?->Solid Waste Container Yes Liquid Solution? Liquid Solution? Unused Solid Chemical?->Liquid Solution? No Original/Compatible Container Original/Compatible Container Unused Solid Chemical?->Original/Compatible Container Yes Liquid Organic Waste Container Liquid Organic Waste Container Liquid Solution?->Liquid Organic Waste Container Yes Contact EHS for Pickup Contact EHS for Pickup Liquid Solution?->Contact EHS for Pickup No Solid Waste Container->Contact EHS for Pickup Original/Compatible Container->Contact EHS for Pickup Liquid Organic Waste Container->Contact EHS for Pickup

Disposal Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.